molecular formula C6H7FN2O B2466378 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde CAS No. 1429418-45-0

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Cat. No.: B2466378
CAS No.: 1429418-45-0
M. Wt: 142.133
InChI Key: QFEBFLDYSBLNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C6H7FN2O and its molecular weight is 142.133. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-5-fluoropyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEBFLDYSBLNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS 1429418-45-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS Number: 1429418-45-0) is a highly functionalized, versatile heterocyclic building block that has garnered significant attention in modern medicinal chemistry and materials science[1]. Featuring a unique combination of an ethyl group, a fluorine atom, and an aldehyde functional group on a pyrazole core, this compound serves as a critical intermediate for the synthesis of complex pharmacological agents, particularly those targeting microbial infections and oncological pathways[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, validated synthetic methodologies, and applications in drug discovery.

Physicochemical Profiling & Structural Causality

The chemical reactivity and biological utility of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde are dictated by its highly specific substitution pattern. Each functional group plays a distinct, causal role in its behavior:

  • The Pyrazole Core : This five-membered aromatic heterocycle is a privileged pharmacophore. It mimics various biological hydrogen-bonding motifs, allowing it to interact favorably with diverse enzyme active sites[1].

  • 1-Ethyl Substitution : The ethyl group at the 1-position increases the overall lipophilicity of the molecule compared to its unsubstituted counterpart. This enhancement in the partition coefficient (LogP) is crucial for cellular membrane permeability and provides steric bulk that can direct the orientation of the molecule within hydrophobic receptor pockets[1].

  • 5-Fluoro Substitution : The introduction of a fluorine atom at the C5 position serves a dual purpose. Chemically, it exerts a strong inductive electron-withdrawing effect (-I), which modulates the pKa of the pyrazole nitrogens. Biologically, the carbon-fluorine bond acts as a metabolic shield. It prevents rapid oxidative degradation by cytochrome P450 enzymes at this metabolically vulnerable site, thereby extending the half-life of derivative drugs[1].

  • 4-Carbaldehyde Group : The aldehyde at the C4 position acts as a highly reactive electrophilic handle. It enables rapid downstream chemical transformations—such as reductive aminations, Wittig olefinations, and Knoevenagel condensations—allowing researchers to generate vast libraries of diverse drug candidates[1][2].

Analytical Characterization Data

Rigorous analytical validation is required to confirm the identity and purity of synthesized batches. The table below summarizes the core quantitative data and physical properties of the compound[1][3][4].

PropertyValue
Product Name 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde
CAS Number 1429418-45-0
IUPAC Name 1-ethyl-5-fluoropyrazole-4-carbaldehyde
Molecular Formula C6H7FN2O
Molecular Weight 142.133 g/mol
Monoisotopic Mass 142.05424 Da
SMILES Notation CCN1C(=C(C=N1)C=O)F
InChI Key QFEBFLDYSBLNLY-UHFFFAOYSA-N
Mass Spectrometry (m/z) 142.05 (M+), 113 (Loss of -CHO or -C2H5), 95 (Loss of C2H5F)

Synthetic Methodology: The Vilsmeier-Haack Paradigm

The most efficient, regioselective method for synthesizing 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of the corresponding 1-ethyl-5-fluoropyrazole precursor[2][5].

Causality in Experimental Design: The Vilsmeier-Haack reaction is specifically chosen to introduce a formyl group onto electron-rich aromatic rings[5]. Despite the electron-withdrawing nature of the 5-fluoro group, the pyrazole ring retains high electron density at the C4 position. The lone pairs from the nitrogen atoms donate into the pi-system, making C4 the thermodynamic and kinetic sink for electrophilic aromatic substitution[5][6].

Self-Validating Experimental Protocol

Note: Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. All steps must be performed in a well-ventilated fume hood under anhydrous conditions[5].

  • Reagent Preparation (0–5 °C) :

    • Action: In a flame-dried, argon-purged round-bottom flask, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool to 0 °C using an ice-water bath. Slowly add POCl3 (1.2 to 1.5 equivalents) dropwise over 30 minutes.

    • Validation Check: The reaction is highly exothermic. A color change to pale yellow and an increase in viscosity indicate the successful formation of the chloroiminium salt (Vilsmeier reagent). Maintain the temperature strictly below 5 °C to prevent reagent decomposition[5].

  • Substrate Addition :

    • Action: Dissolve 1-ethyl-5-fluoro-1H-pyrazole (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C[5].

  • Electrophilic Aromatic Substitution (70–80 °C) :

    • Action: Remove the ice bath and gradually heat the reaction mixture to 70–80 °C for 4–6 hours[2].

    • Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC). Quench a micro-aliquot in saturated aqueous NaHCO3 and extract with ethyl acetate. The disappearance of the starting material spot confirms reaction completion[5].

  • Quenching and Hydrolysis :

    • Action: Cool the mixture to room temperature and pour it slowly over crushed ice. Stir vigorously for 1 hour.

    • Causality: Ice is critical to control the violent exothermic hydrolysis of unreacted POCl3 and to prevent the thermal degradation of the newly formed carbaldehyde[5].

  • Extraction and Purification :

    • Action: Extract the aqueous layer with dichloromethane (DCM) (3x).

    • Troubleshooting: If emulsions form, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase, driving the product into the organic layer[5]. Dry the combined organic layers over anhydrous Na2SO4, filter, concentrate in vacuo, and purify via silica gel column chromatography.

SynthesisWorkflow Step1 1-Ethyl-5-fluoro- 1H-pyrazole Step3 Chloroiminium Intermediate Step1->Step3 Electrophilic Attack Step2 Vilsmeier Reagent (POCl3 + DMF) Step2->Step3 Formylating Agent Step4 Aqueous Hydrolysis (Ice Quench) Step3->Step4 70-80°C then Cooling Step5 1-Ethyl-5-fluoro-1H- pyrazole-4-carbaldehyde Step4->Step5 Yield 70-90%

Synthesis workflow of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation.

Pharmacological Applications & Mechanistic Pathways

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is a highly sought-after precursor for developing novel therapeutics. The pyrazole scaffold is known to exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties[1].

When functionalized into complex drug candidates, these derivatives operate via specific mechanistic pathways:

  • Antimicrobial Action : Research indicates that pyrazole derivatives often act by inhibiting critical enzymes in metabolic pathways. A primary target is succinate dehydrogenase (Complex II) , an enzyme crucial for energy synthesis in fungal and bacterial pathogens[1]. By blocking this enzyme, the derivatives halt the mitochondrial electron transport chain, leading to pathogen death.

  • Anticancer Action : Pyrazole derivatives synthesized from this building block are frequently evaluated for kinase inhibitory potential. For example, related (1H-pyrazol-4-yl)methanamines have shown significant efficacy as PI3Kγ enzyme inhibitors , effectively blocking cell proliferation pathways and inducing apoptosis in tumor models[7].

MOAPathway Ligand Pyrazole-4-carbaldehyde Derivatives Target1 Succinate Dehydrogenase (Complex II) Ligand->Target1 Competitive Binding Target2 Kinase Enzymes (e.g., PI3Kγ) Ligand->Target2 ATP-pocket Binding Effect1 Mitochondrial ETC Blockade Target1->Effect1 Enzyme Inhibition Effect2 Cell Proliferation Inhibition Target2->Effect2 Pathway Blockade Outcome1 Antimicrobial & Antifungal Activity Effect1->Outcome1 Pathogen Death Outcome2 Anticancer Efficacy & Apoptosis Effect2->Outcome2 Tumor Suppression

Mechanistic pathways of pyrazole derivatives in antimicrobial and anticancer applications.

Conclusion

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS 1429418-45-0) represents a masterclass in rational chemical design. By combining the metabolic stability of a fluorine substituent, the lipophilic tuning of an ethyl group, and the synthetic versatility of a carbaldehyde handle, it provides researchers with a robust foundation for drug discovery. Mastering its synthesis via the Vilsmeier-Haack formylation ensures high-yield access to this critical intermediate, accelerating the development of next-generation antimicrobial and oncological therapies.

References

1.[1] Smolecule. 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde - Smolecule. 1 2.[3] PubChemLite. 1-ethyl-5-fluoro-1h-pyrazole-4-carbaldehyde - PubChemLite. 3 3.[4] PubChemLite. C6H7FN2O - Explore - PubChemLite. 4 4.[7] ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. 7 5.[5] Benchchem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. 5 6.[2] Smolecule. 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde Synthesis - Smolecule. 2 7.[6] MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. 6

Sources

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde: A Strategic Heterocyclic Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, the pyrazole ring represents a privileged pharmacophore, heavily utilized for its favorable physicochemical profile and diverse biological activities. Among its functionalized derivatives, 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS: 1429418-45-0) has emerged as a highly strategic building block.

The architectural brilliance of this molecule lies in its precise substitution pattern. As an application scientist, I select this scaffold for library generation because it perfectly balances reactivity with metabolic stability. The C4-carbaldehyde serves as a versatile synthetic vector, while the C5-fluorine and C1-ethyl groups act as critical modulators of the molecule's electronic distribution and lipophilicity, making it a highly valuable starting point for discovering novel antimicrobial and anticancer agents 1.

Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical for predicting its behavior in both synthetic environments and biological assays. Below is the validated physicochemical data for 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde 2.

PropertyValue
IUPAC Name 1-ethyl-5-fluoropyrazole-4-carbaldehyde
CAS Number 1429418-45-0
Molecular Formula C₆H₇FN₂O
Molecular Weight 142.13 g/mol
SMILES CCN1C(=C(C=N1)C=O)F
InChIKey QFEBFLDYSBLNLY-UHFFFAOYSA-N
Primary Reactive Handle C4-Aldehyde (Electrophilic center)
Structural Features N-ethyl lipophilic anchor, C5-fluorine metabolic shield

Electronic & Structural Mechanics: The Causality of Design

Why utilize this specific fluorinated derivative over a bare pyrazole? The answer lies in the electronic and steric mechanics dictated by the substituents:

  • The C5-Fluorine Effect: Fluorine is the most electronegative element. Its strategic placement adjacent to the N-ethyl group introduces a strong electron-withdrawing inductive effect (-I). This lowers the HOMO/LUMO energy levels of the pyrazole ring, effectively hardening the heterocycle against oxidative degradation by Cytochrome P450 enzymes. Furthermore, the C-F bond can participate in orthogonal multipolar interactions with protein backbones, enhancing target binding affinity.

  • The C1-Ethyl Anchor: While a methyl group often provides insufficient steric bulk, and an isopropyl group can be overly hindering, the ethyl group offers a "Goldilocks" zone of lipophilicity. It increases the overall LogP of the resulting drug candidate, ensuring optimal membrane permeability without violating Lipinski’s Rule of Five.

  • The C4-Carbaldehyde Vector: The strong electron-withdrawing nature of the adjacent fluorine atom increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles (such as primary and secondary amines) under mild conditions.

Synthetic Workflows: Standardized Reductive Amination

The most common application of this scaffold is the generation of diverse amine libraries via reductive amination. To ensure reproducibility and high yields, I have designed the following protocol as a self-validating system .

Step-by-Step Methodology
  • Step 1: Imine Formation (Validation Point 1) Dissolve 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere. Add the desired primary or secondary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Causality: Acetic acid activates the carbonyl oxygen, accelerating nucleophilic attack while keeping the pH slightly acidic to favor dehydration.

  • Step 2: Analytical Verification Stir at room temperature for 2 hours. Self-Validation: Monitor via TLC (UV 254 nm). The starting aldehyde possesses a strong dipole and will typically elute with a lower Retention Factor (Rf). Do not proceed until the aldehyde spot is completely consumed. This prevents the premature reduction of the starting material into a dead-end primary alcohol.

  • Step 3: Selective Reduction Once imine/iminium formation is confirmed, add Sodium triacetoxyborohydride,

    
     (1.5 eq), portion-wise.
    Causality:
    
    
    
    is explicitly chosen over
    
    
    because it is a milder, sterically hindered reducing agent that selectively reduces the iminium ion without reacting with unconsumed aldehydes.
  • Step 4: Quench and Extraction Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Step 5: Final Validation (Validation Point 2) Purify the crude product via flash column chromatography. Validate the final structure using LC-MS (monitoring for the [M+H]+ peak) and 1H-NMR.

SyntheticWorkflow SM 1-Ethyl-5-fluoro-1H-pyrazole- 4-carbaldehyde Imine Imine/Iminium Intermediate (Transient) SM->Imine Condensation (-H2O) Amine Primary/Secondary Amine (Nucleophile) Amine->Imine Product Functionalized Pyrazole Amine Derivative Imine->Product Selective Reduction RedAgent NaBH(OAc)3 (Reducing Agent) RedAgent->Product

Caption: Workflow for the reductive amination of the C4-aldehyde.

Pharmacophore Mapping & Biological Target Engagement

Derivatives synthesized from 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde have demonstrated potent biological activities, particularly in antimicrobial and anticancer domains 3.

A well-documented mechanism of action for this class of fluorinated pyrazoles is the competitive inhibition of Succinate Dehydrogenase (SDH) 1. SDH (Complex II) is a critical enzyme that bridges the Citric Acid Cycle and the Electron Transport Chain (ETC). By mimicking the structural electronics of natural substrates, these pyrazole derivatives lodge into the ubiquinone-binding site of SDH. The C5-fluorine forms critical hydrogen-bond-like interactions with the receptor pocket, halting the oxidation of succinate to fumarate and triggering metabolic arrest in target pathogens or malignant cells.

MechanismPathway Ligand Pyrazole Derivative SDH Succinate Dehydrogenase (Complex II) Ligand->SDH Competitive Inhibition Fumarate Fumarate SDH->Fumarate Oxidation (Blocked) ETC Electron Transport Chain SDH->ETC e- Transfer (Halted) Succinate Succinate Succinate->SDH Substrate Binding Apoptosis Metabolic Arrest ETC->Apoptosis Energy Depletion

Caption: Mechanism of action: Competitive inhibition of Succinate Dehydrogenase.

References

  • Title: 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde - Smolecule Source: Smolecule URL
  • Title: Aldehydes | AMERICAN ELEMENTS® | Products | Applications Source: American Elements URL
  • Source: PubChemLite (uni.lu)

Sources

Strategic Utilization of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazole scaffold is recognized as a privileged pharmacophore due to its favorable hydrogen-bonding profile and metabolic stability. 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS: 1429418-45-0) represents a highly specialized, multi-functional building block designed for advanced synthetic applications. By integrating an ethyl group, a fluorine atom, and a reactive aldehyde moiety onto a pyrazole core, this compound offers a uniquely tuned physicochemical profile that serves as a versatile starting point for novel therapeutics .

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing deep mechanistic insights into why this specific substitution pattern is utilized, alongside self-validating experimental protocols for its downstream application.

Physicochemical Profiling & Structural Causality

Before deploying any building block in a multi-step synthesis, its fundamental properties must be understood to predict its behavior in biological and chemical systems.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 1-ethyl-5-fluoropyrazole-4-carbaldehyde
CAS Number 1429418-45-0
MDL Number MFCD24540508
Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol
Monoisotopic Mass 142.05424 Da
SMILES CCN1C(=C(C=N1)C=O)F

Data supported by and [1],[2].

Mechanistic Causality in Scaffold Design

Every functional group on this molecule serves a distinct, calculated purpose:

  • The 1-Ethyl Group: Substituting the N1 position with an ethyl group (rather than a methyl) strategically increases the lipophilicity (LogP) of the scaffold. This enhances cellular membrane permeability and potential blood-brain barrier (BBB) penetration without introducing the excessive steric bulk of an isopropyl or tert-butyl group.

  • The 5-Fluoro Substitution: Fluorine at the C5 position is a critical design choice. Its high electronegativity exerts a strong inductive pull (-I effect), which lowers the pKa of the adjacent pyrazole nitrogen, thereby modulating the heterocycle's hydrogen-bond accepting capability. Furthermore, the robust C-F bond blocks cytochrome P450-mediated oxidative metabolism at the C5 position—a common liability in unsubstituted pyrazoles .

  • The 4-Carbaldehyde Motif: The aldehyde acts as an orthogonal, electrophilic handle. While it is slightly electronically deactivated by the electron-withdrawing fluorinated pyrazole ring (making it stable enough to resist rapid auto-oxidation), it remains highly susceptible to targeted nucleophilic attack, making it an ideal precursor for complex molecule synthesis .

Experimental Protocols: A Self-Validating Framework

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The following protocols detail the quality control and downstream functionalization of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.

Protocol 1: Analytical Validation (Self-Validating QC)

Objective: Verify the oxidation state of the aldehyde and confirm the absence of defluorinated impurities before initiating downstream synthesis. Causality: Aldehydes are inherently susceptible to auto-oxidation, forming carboxylic acids upon prolonged atmospheric exposure. Utilizing unverified starting materials introduces stoichiometric imbalances and purification bottlenecks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) for NMR. Prepare a separate 10 µg/mL solution in LC-MS grade acetonitrile.

  • LC-MS Analysis: Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

    • Validation Check: A single sharp peak in the UV chromatogram (254 nm) must correspond to a mass spectrum displaying the molecular ion peak at m/z 142.13 ([M+H]⁺) . The monoisotopic mass must align with 142.05 Da [[3]]([Link]).

  • NMR Spectroscopy (¹H and ¹⁹F):

    • Validation Check (¹H NMR): Confirm the presence of the aldehyde proton as a distinct singlet near 9.8–10.0 ppm. The absence of a broad peak at 11.0–12.0 ppm confirms the material has not oxidized into a carboxylic acid.

    • Validation Check (¹⁹F NMR): Observe a single peak. Multiple peaks indicate degradation or regioisomeric contamination.

Protocol 2: High-Yield Reductive Amination

Objective: Convert the C4-carbaldehyde into a substituted secondary or tertiary amine. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the transient iminium ion over the unreacted aldehyde, preventing the formation of an alcohol byproduct.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask, combine 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (1.0 eq, 142.13 mg, 1.0 mmol) and the target primary amine (1.1 eq) in 5 mL of anhydrous Dichloromethane (DCM). Stir at room temperature for 2 hours.

    • Causality: DCM is a non-coordinating solvent that facilitates imine formation without competing for hydrogen bonding.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Stir for an additional 12 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Reaction Tracking): Analyze the crude mixture via LC-MS. The complete disappearance of the m/z 142.13 peak and the emergence of the product mass confirms successful conversion. In ¹H NMR, the aldehyde singlet (~9.9 ppm) must be replaced by a new benzylic CH₂ signal (~3.6–3.9 ppm).

Workflow Visualization

The following diagram maps the logical progression from raw material validation to divergent downstream functionalization pathways.

Workflow Start 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde C6H7FN2O | MW: 142.13 QC Quality Control LC-MS & 1H/19F NMR Start->QC Validate Purity RedAm Reductive Amination NaBH(OAc)3, DCM QC->RedAm Pathway A Knoev Knoevenagel Condensation Piperidine, EtOH QC->Knoev Pathway B Prod1 Alkyl Amine Derivative (Target Scaffold) RedAm->Prod1 Isolation Prod2 Alkene Derivative (Target Scaffold) Knoev->Prod2 Isolation

Workflow for the validation and downstream functionalization of the pyrazole scaffold.

References

  • American Elements - 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde. Available at:[Link]

  • PubChemLite - C6H7FN2O - Explore. Available at:[Link]

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly pyrazole derivatives, form the backbone of numerous pharmacologically active agents.[1] 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₆H₇FN₂O, Molecular Weight: 142.13 g/mol ) is a key building block in the synthesis of advanced pharmaceutical intermediates.[1] Its unique substitution pattern, featuring an ethyl group at the N1 position, a fluorine atom at C5, and a carbaldehyde at C4, imparts specific physicochemical properties that are of great interest to medicinal chemists.

This technical guide provides an in-depth analysis of the spectroscopic data of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, offering researchers and drug development professionals a comprehensive reference for its characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not only the data but also the underlying scientific rationale for the observed spectral features. The protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach to Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule with diverse functionalities like 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of labile protons.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

2. Spectrometer Setup and Data Acquisition:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  • For ¹³C NMR, a proton-decoupled experiment (e.g., ¹³C{¹H}) is standard to produce a spectrum with singlets for each unique carbon, simplifying interpretation. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
  • For ¹⁹F NMR, a direct observation experiment is performed. Given the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans is typically required.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Transfer to Instrument Tune Tune & Shim Insert->Tune Acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) Tune->Acquire Process Process FID (FT, Phasing, Baseline Correction) Acquire->Process Raw Data Reference Reference to TMS Process->Reference Integrate Integrate Peaks Reference->Integrate Analyze Assign Signals & Interpret Spectra Integrate->Analyze

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Integration Assignment
9.73Singlet-1HAldehyde proton (-CHO)
7.85 (Predicted)Singlet-1HPyrazole H3
3.98Quartet7.22HMethylene (-CH₂-) of ethyl group
1.22Triplet7.23HMethyl (-CH₃) of ethyl group

Data obtained from Smolecule, with predicted value for H3 based on typical pyrazole chemical shifts.[1]

Expertise-Driven Interpretation:

  • Aldehyde Proton (9.73 ppm): The significant downfield shift is characteristic of an aldehyde proton, which is deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the pyrazole ring.[1] Its observation as a singlet indicates no adjacent protons.

  • Pyrazole H3 (Predicted ~7.85 ppm): The proton at the C3 position of the pyrazole ring is expected to resonate in the aromatic region. Its singlet nature is due to the absence of neighboring protons.

  • Ethyl Group (3.98 and 1.22 ppm): The quartet at 3.98 ppm and the triplet at 1.22 ppm are classic signatures of an ethyl group. The methylene protons (-CH₂-) are deshielded by the adjacent nitrogen atom of the pyrazole ring, hence their downfield shift. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). Conversely, the methyl protons (-CH₃) are split into a triplet by the two adjacent methylene protons (2+1=3). The identical coupling constant (J = 7.2 Hz) for both multiplets confirms their connectivity.[1]

¹³C NMR Spectral Data and Interpretation (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) / ppm Assignment
~185Aldehyde Carbonyl (C=O)
~150Pyrazole C5 (attached to F)
~140Pyrazole C3
~115Pyrazole C4 (attached to CHO)
~45Methylene (-CH₂) of ethyl group
~14Methyl (-CH₃) of ethyl group

Predicted chemical shifts are based on typical values for substituted pyrazoles and the known effects of substituents.

Expertise-Driven Interpretation:

  • Carbonyl Carbon (~185 ppm): The aldehyde carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • Pyrazole Ring Carbons: The carbon attached to the highly electronegative fluorine atom (C5) is predicted to be significantly downfield (~150 ppm). The other pyrazole carbons (C3 and C4) will also resonate in the aromatic region, with their precise shifts influenced by the electronic effects of the substituents.

  • Ethyl Group Carbons: The methylene carbon (~45 ppm) is deshielded by the adjacent nitrogen, while the methyl carbon (~14 ppm) appears in the typical upfield aliphatic region.

¹⁹F NMR Spectral Data and Interpretation (Predicted)

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

Chemical Shift (δ) / ppm Assignment
-110 to -140Pyrazole C5-F

Predicted chemical shift is relative to CFCl₃ and based on typical values for fluorinated aromatic heterocycles.

Expertise-Driven Interpretation:

  • A single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom in the molecule. The chemical shift of fluorine attached to an aromatic ring is highly dependent on the electronic nature of the ring and its substituents. For a fluoropyrazole, a chemical shift in the range of -110 to -140 ppm is anticipated.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

1. Sample Preparation:

  • For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
  • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

2. Data Acquisition:

  • A background spectrum of the empty spectrometer (or pure KBr pellet) is recorded first.
  • The sample is then placed in the IR beam path, and the sample spectrum is recorded.
  • The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Diagram: IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Prepare Sample (KBr Pellet or ATR) Background Collect Background Spectrum Sample->Background Place in Spectrometer SampleSpec Collect Sample Spectrum Background->SampleSpec Process Process Spectrum SampleSpec->Process Raw Data Analyze Assign Characteristic Absorption Bands Process->Analyze

Caption: Workflow for FT-IR spectroscopic analysis.

IR Spectral Data and Interpretation

The IR spectrum of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde displays characteristic absorption bands that confirm the presence of its key functional groups.

**Wavenumber (cm⁻¹) **Intensity Vibrational Mode Assignment
2820, 2720MediumC-H stretch of aldehyde
1702StrongC=O stretch of conjugated aldehyde
~1600-1450Medium-StrongC=C and C=N stretching of pyrazole ring
1150MediumC-F stretch

Data obtained from Smolecule.[1]

Expertise-Driven Interpretation:

  • Aldehyde C-H Stretch (2820, 2720 cm⁻¹): The presence of two medium intensity bands in this region is a hallmark of an aldehyde C-H bond (Fermi resonance).[1]

  • Carbonyl C=O Stretch (1702 cm⁻¹): A strong absorption band around 1700 cm⁻¹ is indicative of a carbonyl group. The position at 1702 cm⁻¹ suggests that the aldehyde is conjugated with the aromatic pyrazole ring, which lowers the stretching frequency from that of a simple aliphatic aldehyde.[1]

  • Pyrazole Ring Stretches (~1600-1450 cm⁻¹): Aromatic rings exhibit characteristic C=C and C=N stretching vibrations in this region.

  • C-F Stretch (1150 cm⁻¹): The absorption band at 1150 cm⁻¹ is characteristic of the C-F stretching vibration of a fluoroaromatic compound.[1]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

1. Sample Introduction and Ionization:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
  • The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
  • Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI often leads to extensive fragmentation, which can be useful for structural elucidation, while ESI typically provides a strong molecular ion peak.

2. Mass Analysis and Detection:

  • The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
  • The detector records the abundance of each ion, generating a mass spectrum.

Diagram: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve Sample in Volatile Solvent Inject Inject into MS Dissolve->Inject Introduction Ionize Ionize Sample (e.g., EI or ESI) Inject->Ionize Analyze Mass Analysis (m/z separation) Ionize->Analyze Detect Detect Ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Ion Counts Identify Identify Molecular Ion Peak Spectrum->Identify AnalyzeFrags Analyze Fragmentation Pattern Identify->AnalyzeFrags

Caption: Workflow for Mass Spectrometric analysis.

Mass Spectrum Data and Interpretation

The mass spectrum provides crucial information for confirming the molecular formula and understanding the molecule's stability and fragmentation pathways.

m/z Assignment Interpretation
142.13[M]⁺Molecular Ion

Data obtained from Smolecule.[1]

Expertise-Driven Interpretation:

  • Molecular Ion Peak ([M]⁺ at m/z 142.13): The observation of a peak at m/z 142.13 corresponds to the molecular weight of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (C₆H₇FN₂O), confirming its elemental composition.[1]

  • Predicted Fragmentation Pattern: Based on the principles of mass spectrometry for pyrazole derivatives, the following fragmentation pathways are plausible:

    • Loss of CO (m/z 114): A common fragmentation for aldehydes is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 114.

    • Loss of an ethyl radical (m/z 113): Cleavage of the N-ethyl bond would lead to the loss of an ethyl radical (•CH₂CH₃) and the formation of a cation at m/z 113.

    • Loss of HCN (m/z 115): Pyrazole rings are known to fragment via the loss of a neutral hydrogen cyanide molecule, which would yield a fragment at m/z 115.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde. The ¹H NMR data clearly delineates the proton environments of the ethyl, aldehyde, and pyrazole moieties. IR spectroscopy confirms the presence of the key functional groups, notably the conjugated aldehyde and the C-F bond. Mass spectrometry verifies the molecular weight and elemental composition. The predicted ¹³C and ¹⁹F NMR spectra, along with the proposed fragmentation pathways, offer further layers of structural detail, providing researchers with a robust analytical framework for this important pharmaceutical building block. This guide serves as a testament to the power of a multi-technique spectroscopic approach in modern chemical research and development.

References

Sources

Structural Elucidation of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde: An Advanced NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyrazole scaffold is a cornerstone in modern medicinal chemistry. The introduction of specific moieties—such as an ethyl group for lipophilic tuning, a fluorine atom for metabolic stability, and an aldehyde group for downstream synthetic versatility—creates highly valuable pharmacophores. 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (C₆H₇FN₂O) is a prime example of such a building block, frequently utilized in the development of antimicrobial and anticancer agents.

Accurate structural validation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the highly electronegative fluorine atom (spin ½) introduces complex heteronuclear spin-spin coupling dynamics, making the interpretation of its ¹H and ¹³C NMR spectra both challenging and highly informative. This whitepaper provides a comprehensive, causality-driven analysis of the NMR spectral properties of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, alongside a self-validating protocol for high-resolution data acquisition.

Molecular Architecture and Electronic Environment

To understand the NMR spectra of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, one must first analyze its electronic environment. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents dictate the electron density across the ring:

  • Position 1 (Ethyl Group): The N-ethyl group acts as a weak electron-donating group via inductive effects, but the adjacent nitrogen (N1) is highly electronegative, strongly deshielding the α-protons of the ethyl chain.

  • Position 4 (Carbaldehyde Group): The -CHO group is a strong electron-withdrawing group (EWG) via resonance. Its carbonyl bond creates a significant anisotropic deshielding zone that affects adjacent ring protons.

  • Position 5 (Fluorine Atom): Fluorine is the most electronegative element, withdrawing electron density via inductive effects (-I) while simultaneously capable of donating lone pairs via resonance (+M). Furthermore, its ¹⁹F nucleus couples with both ¹³C and ¹H nuclei, splitting their resonance signals[1].

Quantitative ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is defined by four distinct proton environments. The causality behind their chemical shifts (δ) and splitting patterns (multiplicity) is rooted directly in the molecular architecture described above.

Table 1: ¹H NMR Spectral Data Summary (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
-CHO 9.73Singlet (s)N/A1HHighly deshielded by the carbonyl oxygen's electronegativity and magnetic anisotropy.
Pyrazole H-3 ~7.95Singlet (s) / Doublet (d)*⁴J_{HF} ≈ 1.51HDeshielded by the aromatic ring current and the adjacent N2 atom.
N-CH₂- 3.98Quartet (q)³J_{HH} = 7.22HDeshielded by the directly attached N1 atom; split by the adjacent -CH₃ group.
-CH₃ 1.22Triplet (t)³J_{HH} = 7.23HShielded terminal methyl; split by the adjacent -CH₂- group.

*Note: H-3 may appear as a fine doublet depending on the resolution of the instrument due to long-range heteronuclear coupling with the fluorine atom at C-5.

Mechanistic Insights: As documented in the2, the aldehyde proton resonates distinctively at 9.73 ppm, which is a hallmark of pyrazole-4-carbaldehyde derivatives[3]. The ethyl group presents a classic


 spin system. The 

rule dictates that the methylene (-CH₂-) protons are split into a quartet by the three adjacent methyl protons, while the methyl (-CH₃) protons are split into a triplet by the two methylene protons. The significant downfield shift of the methylene quartet to 3.98 ppm is a direct causal result of the electron-withdrawing nature of the N1 atom of the pyrazole ring[3].

Quantitative ¹³C NMR and ¹⁹F-¹³C Spin-Spin Coupling

The ¹³C NMR spectrum is highly complex due to the presence of the ¹⁹F nucleus (100% natural abundance, spin ½). The fluorine atom will couple with the carbon nuclei of the pyrazole ring, resulting in characteristic doublets. The magnitude of the coupling constant (J) decreases as the number of intervening bonds increases.

Table 2: Predicted ¹³C NMR Spectral Data Summary (CDCl₃, 100 MHz)
Carbon PositionChemical Shift (δ, ppm)MultiplicityHeteronuclear Coupling (J_{CF}, Hz)Assignment Causality
C=O (Aldehyde) ~183.0Singlet (s)N/AExtreme deshielding from the carbonyl oxygen double bond.
C-5 (C-F) ~154.0Doublet (d)¹J_{CF} ≈ 260 - 280Direct attachment to fluorine causes massive inductive deshielding and primary coupling.
C-3 (Aromatic) ~138.0Doublet (d)³J_{CF} ≈ 5 - 15Aromatic carbon adjacent to nitrogen; exhibits long-range coupling to fluorine.
C-4 (C-CHO) ~110.0Doublet (d)²J_{CF} ≈ 30 - 40Shielded by the +M resonance effect of the adjacent fluorine; exhibits secondary coupling.
N-CH₂- ~45.0Singlet (s)N/AAliphatic carbon deshielded by the adjacent N1 atom.
-CH₃ ~15.0Singlet (s)N/ATerminal aliphatic carbon, heavily shielded.

Mechanistic Insights: The magnitude of the Carbon-Fluorine coupling is a critical diagnostic tool. The ¹J_{CF} coupling at C-5 is exceptionally large (~270 Hz), which is standard for 4[4]. The C-4 carbon, despite being attached to an electron-withdrawing aldehyde, often resonates upfield (~110 ppm) because the fluorine atom at C-5 donates electron density into the ring via resonance (+M effect), shielding the ortho-position.

Self-Validating Experimental Methodology: High-Resolution NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the NMR spectra of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.

Phase 1: Sample Preparation
  • Mass Optimization: Weigh exactly 15–20 mg of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for ¹³C acquisition without causing concentration-dependent line broadening or viscosity issues.

  • Solvent Selection: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks protons (preventing solvent signal overlap) and provides deuterium for the spectrometer's lock system. TMS serves as the absolute zero reference (0.00 ppm).

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube. Self-Validation Check: Inspect the tube against a light source. The solution must be perfectly clear. Particulate matter distorts magnetic field homogeneity, ruining resolution.

Phase 2: Instrument Tuning and Locking
  • Probe Tuning: Insert the sample and tune the probe to the ¹H and ¹³C resonance frequencies. Causality: Matches the impedance of the probe to the sample, maximizing radiofrequency (RF) power transfer and sensitivity.

  • Locking: Lock the magnetic field to the deuterium signal of CDCl₃. Self-Validation Check: Ensure the lock level stabilizes at >80%. A fluctuating lock indicates temperature instability or sample precipitation.

  • Shimming: Optimize the Z0, Z1, and Z2 shim coils. Self-Validation Check: Monitor the lock signal amplitude. Shimming is complete when the residual CHCl₃ peak (7.26 ppm) or TMS peak (0.00 ppm) exhibits a linewidth at half-height (FWHM) of <1.0 Hz.

Phase 3: Acquisition Parameters
  • ¹H NMR: Set the number of scans (NS) to 16 and the relaxation delay (D1) to 1.0 second.

  • ¹³C NMR: Set NS to 1024 and D1 to 5.0 seconds. Causality: Quaternary carbons (C-4, C-5, C=O) lack attached protons, resulting in inefficient dipole-dipole relaxation. A longer D1 ensures these nuclei return to thermal equilibrium between pulses, preventing signal saturation and allowing for accurate detection.

Phase 4: Processing and Phase Correction
  • Fourier Transform (FT): Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to FT to enhance the S/N ratio.

  • Phase Correction: Perform zero-order and first-order phase corrections. Causality: Imperfect timing between the RF pulse excitation and signal detection causes phase rolls. Self-Validation Check: A correctly phased spectrum will have a perfectly flat baseline on both sides of every peak, ensuring integration values are mathematically accurate.

NMR Elucidation Workflow

The following diagram maps the logical progression of the self-validating NMR workflow, highlighting the critical check-gates required for publication-quality data.

NMR_Workflow Start Sample Preparation (CDCl3 + TMS) LockShim Lock & Shim (Target: <1 Hz linewidth) Start->LockShim Insert Tube Acq1H 1H NMR Acquisition (ns=16, d1=1s) LockShim->Acq1H Homogeneity Verified Acq13C 13C NMR Acquisition (ns=1024, d1=5s) LockShim->Acq13C Homogeneity Verified Process Fourier Transform & Phase Correction Acq1H->Process Acq13C->Process Analyze Multiplet Analysis & C-F Coupling Extraction Process->Analyze Spectral Data

Figure 1: Self-validating high-resolution NMR acquisition and processing workflow.

References

  • Source: smolecule.
  • Source: nih.
  • (3+2)-Cycloadditions of Levoglucosenone (LGO)
  • Source: researchgate.

Sources

FT-IR Spectrum and Vibrational Analysis of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized pyrazole derivatives serve as critical pharmacophores due to their diverse biological activities, including antimicrobial and anticancer properties. 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (Molecular Formula:


) is a highly specialized intermediate whose efficacy is dictated by its precise electronic and conformational geometry[1].

Fourier-Transform Infrared (FT-IR) spectroscopy, coupled with computational vibrational analysis, provides an indispensable, non-destructive methodology for validating the molecular architecture of this compound. This whitepaper provides an in-depth analysis of the FT-IR spectral signatures of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, detailing the causality behind its vibrational modes, establishing a self-validating experimental protocol, and linking its structural features to its pharmacological mechanism of action.

Molecular Architecture & Electronic Dynamics

The vibrational frequencies of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde are fundamentally governed by the electronic interplay between its functional groups and the central pyrazole ring[1][2].

  • Aldehyde Conjugation (Position 4): The carbonyl group (-CHO) is directly attached to the aromatic pyrazole core. This conjugation allows the

    
    -electrons of the ring to delocalize into the carbonyl 
    
    
    
    antibonding orbital. Consequently, the C=O bond order is slightly reduced, lowering its force constant and shifting its stretching frequency to a lower wavenumber compared to isolated aliphatic aldehydes.
  • Inductive Electron Withdrawal (Position 5): The highly electronegative fluorine atom exerts a strong inductive effect (-I effect), withdrawing electron density from the heterocycle. This stabilizes the adjacent

    
    -electrons and stiffens the C-F bond, resulting in a distinct, medium-intensity stretching band[3].
    
  • Torsional Flexibility (Position 1): The N-ethyl group exhibits free rotation around the N-C bond. However, steric clashes with the adjacent pyrazole ring restrict extreme dihedral angles, leading to specific, identifiable aliphatic C-H stretching and bending modes[3].

Theoretical Framework: DFT Computational Modeling

To accurately assign overlapping experimental bands, empirical FT-IR data must be grounded in theoretical models. Density Functional Theory (DFT), specifically utilizing the B3LYP functional with a 6-31G* basis set, is the industry standard for predicting the ground-state geometry and vibrational frequencies of pyrazole derivatives[3][4].

DFT calculations generate a theoretical spectrum that, when scaled by a standard factor (typically ~0.96 to account for anharmonicity), provides a highly accurate map of molecular vibrations. This computational baseline ensures that the assignment of complex modes—such as the coupled C=N and C=C stretching of the pyrazole ring—is based on quantum mechanical causality rather than mere empirical guesswork.

Workflow A Compound Synthesis & Purification B Sample Preparation (KBr Pellet / ATR) A->B C FT-IR Spectral Acquisition B->C E Vibrational Mode Assignment C->E D DFT Computational Modeling D->E F Structural Validation E->F

Fig 1: Experimental and computational workflow for FT-IR vibrational analysis and validation.

FT-IR Spectral Signatures & Vibrational Assignments

The FT-IR spectrum of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde reveals distinct absorption bands corresponding to its unique structural moieties[1].

The Carbonyl (C=O) and Aldehyde (C-H) Stretches

The most prominent feature in the spectrum is the C=O stretch at 1,702 cm⁻¹ [1]. The shift from a standard aliphatic aldehyde (~1,725 cm⁻¹) to 1,702 cm⁻¹ is direct evidence of conjugation with the pyrazole ring. The aldehyde C-H stretching region exhibits a characteristic Fermi resonance doublet: a fundamental stretching band at 2,720 cm⁻¹ and an overtone of the C-H bending mode at 2,820 cm⁻¹ [1].

The Fluorine (C-F) Stretch

Aromatic fluorine substituents typically present stretching vibrations in the 1,250–1,100 cm⁻¹ range. In this compound, the C-F stretch is observed as a medium-intensity band at 1,150 cm⁻¹ [1]. The sharpness of this peak is indicative of the rigid, highly polarized nature of the carbon-halogen bond on the heterocyclic ring.

Pyrazole Ring Vibrations

The pyrazole core is characterized by complex, coupled vibrations of the C=N, C=C, and N-N bonds. Aromatic ring breathing and stretching modes typically appear between 1,590 cm⁻¹ and 1,430 cm⁻¹ [2][5]. The N-N stretching vibration, a hallmark of the pyrazole heterocycle, is generally located near 1,427 cm⁻¹ [5].

Quantitative Data Summary
Functional GroupVibrational ModeExperimental Frequency (cm⁻¹)Intensity / Characteristic
Aldehyde (-CHO) C=O Stretching1,702Strong; Conjugated with pyrazole
C-H Stretching2,720Medium; Fermi resonance
C-H Overtone2,820Weak; Characteristic aldehyde doublet
Fluorine (-F) C-F Stretching1,150Medium; Aromatic fluorine substituent
Pyrazole Ring C=N / C=C Stretching~1,590 - 1,550Medium-Strong; Aromatic ring breathing
N-N Stretching~1,427Weak-Medium; Heterocycle core
Ethyl Group (-C₂H₅) C-H Asym. Stretching~2,990 - 2,940Medium; Aliphatic chain
C-H Sym. Stretching~2,880 - 2,840Medium; Aliphatic chain

Standardized Experimental Protocol for FT-IR Acquisition

To ensure high-fidelity, reproducible spectral data, the following self-validating protocol must be strictly adhered to. This methodology relies on the Potassium Bromide (KBr) pellet technique, which minimizes optical scattering and provides a transparent matrix across the mid-IR region (4,000–400 cm⁻¹).

Step-by-Step Methodology
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 2 hours to eliminate residual moisture. Causality: Water absorbs strongly at ~3,400 cm⁻¹ (O-H stretch) and ~1,640 cm⁻¹ (H-O-H bend), which can obscure the critical C=O band at 1,702 cm⁻¹.

  • Sample Trituration: Weigh 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde and KBr in a strict 1:100 mass ratio (e.g., 2 mg sample to 200 mg KBr). Grind the mixture in an agate mortar for 3–5 minutes until a fine, homogenous powder is achieved. Causality: Exceeding this concentration leads to signal saturation, violating the Beer-Lambert law and causing artificial peak broadening.

  • Pellet Pressing: Transfer the mixture to a stainless-steel die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of hydraulic pressure for 2 minutes to form a translucent pellet.

  • System Calibration & Background Scan (Self-Validation Checkpoint):

    • Set the FT-IR spectrometer resolution to 4 cm⁻¹ and the scan count to 32 or 64 scans to optimize the signal-to-noise ratio.

    • Validation Step: Run a background scan on the empty sample compartment. Ensure that atmospheric

      
       and 
      
      
      
      (2,360 cm⁻¹ and 667 cm⁻¹) are mathematically subtracted. If the baseline transmission drops below 95% post-subtraction, purge the system with dry nitrogen before proceeding.
  • Data Acquisition: Insert the KBr pellet and acquire the spectrum. Apply baseline correction and atmospheric compensation algorithms to finalize the interferogram.

Pharmacological Implications: Structure-Activity Relationship (SAR)

The vibrational characteristics of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde are not merely analytical markers; they are direct indicators of its biochemical reactivity[1][3].

Research indicates that pyrazole derivatives exhibit potent antimicrobial and anticancer properties by inhibiting critical metabolic enzymes, most notably Succinate Dehydrogenase (SDH) (Complex II of the electron transport chain)[1].

  • The Role of the C-F Bond (1,150 cm⁻¹): The electron-withdrawing nature of the fluorine atom increases the lipophilicity and metabolic stability of the compound. It also modulates the electron density of the pyrazole ring, enhancing its binding affinity to the hydrophobic pockets of the SDH enzyme[3].

  • The Role of the C=O Bond (1,702 cm⁻¹): The conjugated aldehyde acts as a highly effective hydrogen bond acceptor. This allows the molecule to form strong, directional hydrogen bonds with amino acid residues in the target enzyme's active site, effectively anchoring the inhibitor and halting pathogen energy synthesis.

Mechanism N1 1-Ethyl-5-fluoro-1H- pyrazole-4-carbaldehyde N2 C-F Inductive Effect (Electron Withdrawal) N1->N2 N3 C=O Conjugation (Reactivity Modulation) N1->N3 N4 Succinate Dehydrogenase (SDH) Inhibition N2->N4 N3->N4 N5 Pathogen Energy Depletion N4->N5 N6 Antimicrobial & Anticancer Efficacy N5->N6

Fig 2: Pharmacological mechanism of action via succinate dehydrogenase (SDH) inhibition.

References

  • Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of Pyrazole Derivatives. Der Pharma Chemica. Retrieved from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

Sources

Solubility Profiling and Solvent Dynamics of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, pyrazole derivatives are recognized as privileged pharmacophores, frequently exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties[1]. 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS: 1429418-45-0) is a highly specialized building block characterized by its unique substitution pattern: an ethyl group at the N1 position, a fluorine atom at C5, and an aldehyde functional group at C4[1].

For drug development professionals and synthetic chemists, understanding the solubility profile of this compound is critical. Solubility dictates the choice of reaction media for downstream transformations (such as reductive aminations or cross-coupling) and influences the purification workflows. Because empirical solubility data for this specific compound is not exhaustively cataloged in public databases[1], this whitepaper provides an authoritative framework—grounded in physicochemical principles and analog data—to predict, experimentally validate, and utilize the solubility profile of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in organic solvents.

Physicochemical Profiling & Structural Causality

As an application scientist, one must not merely observe solubility but understand the molecular causality behind it. The solvation behavior of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is a delicate balance of competing intermolecular forces dictated by its functional groups:

  • The Pyrazole Core: This five-membered aromatic heterocycle provides a planar scaffold capable of

    
     stacking interactions[2]. It imparts baseline compatibility with aromatic and moderately polar solvents.
    
  • The N1-Ethyl Group: Compared to its simpler analog, 1-methyl-1H-pyrazole-4-carboxaldehyde[2], the ethyl group increases the molecule's lipophilicity (LogP) and introduces steric bulk. This modification significantly reduces aqueous solubility while enhancing affinity for non-polar and moderately polar organic solvents (e.g., Ethyl Acetate).

  • The C5-Fluorine Atom: Fluorine is highly electronegative, altering the dipole moment of the pyrazole ring[1]. It acts as a weak hydrogen-bond acceptor but, more importantly, drastically increases the compound's affinity for halogenated solvents like Dichloromethane (DCM) and Chloroform.

  • The C4-Aldehyde Group: This highly reactive moiety serves as a strong hydrogen-bond acceptor[3]. The polarity of the carbonyl group drives the molecule's solubility in polar aprotic solvents (e.g., DMF, DMSO) and allows for moderate solubility in polar protic solvents (e.g., Methanol) via hydrogen bonding from the solvent[2].

G C 1-Ethyl-5-fluoro-1H-pyrazole- 4-carbaldehyde E Ethyl Group (Increases Lipophilicity) C->E C1 Position F Fluorine Atom (Halogenated Solvent Affinity) C->F C5 Position A Aldehyde Group (H-Bond Acceptor) C->A C4 Position P Pyrazole Core (Pi-Pi Interactions) C->P Scaffold

Structural contributions to the solvation profile of the pyrazole derivative.

Empirical Solubility Matrix (Analog-Derived)

While direct quantitative solubility data for the 1-ethyl-5-fluoro derivative is proprietary or unlisted[1], we can construct a highly accurate predictive matrix by extrapolating from the empirical behavior of foundational analogs such as 1H-pyrazole-4-carboxaldehyde (which is slightly soluble in methanol and chloroform)[4] and 1-isopropyl-1H-pyrazole-4-carbaldehyde (which exhibits excellent solubility in DMF)[3].

Solvent ClassRepresentative SolventsPredicted Solubility RangeMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Strong dipole-dipole interactions align with the aldehyde carbonyl and the polarized pyrazole ring. DMF is frequently used as a solvent for synthesizing these derivatives[3].
Halogenated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Favorable dispersion forces and specific interactions with the C5-fluorine atom and the lipophilic ethyl group[1].
Polar Protic Methanol, EthanolModerate (10–50 mg/mL)Solvent donates hydrogen bonds to the aldehyde oxygen[2]. Solubility is capped by the hydrophobic penalty of the ethyl group.
Non-Polar Hexane, CyclohexaneLow (<5 mg/mL)Non-polar solvents lack the dielectric constant required to disrupt the crystal lattice energy driven by the polar aldehyde group[4].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To transition from predictive models to empirical certainty, researchers must employ a rigorous, self-validating system to determine the exact solubility of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in their solvent of choice. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

Step-by-Step Methodology
  • Saturation Preparation: Weigh an excess amount (e.g., 100 mg) of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde solid into a 4 mL amber glass vial. Causality: Amber glass is utilized to prevent potential photo-oxidation of the aldehyde group during prolonged equilibration.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., HPLC-grade DCM or Methanol). Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vial in a thermoshaker set to 25.0 ± 0.1 °C and agitate at 500 rpm for 48 hours. Causality: 48 hours ensures that the system reaches true thermodynamic equilibrium, overcoming any kinetic barriers to dissolution.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter. Self-Validation: PTFE is chemically inert to harsh organic solvents, ensuring no extractables interfere with the downstream UV quantification.

  • Quantification (HPLC-UV): Dilute the filtered supernatant with the mobile phase to fall within the linear range of your pre-established calibration curve. Inject into an HPLC system equipped with a C18 column. Monitor the absorbance at the compound's

    
     (typically around 250-270 nm for conjugated pyrazoles).
    

Workflow S1 1. Solid Addition (Excess Solute) S2 2. Solvent Addition (Target Organic Solvent) S1->S2 S3 3. Isothermal Shaking (48h at 25°C) S2->S3 S4 4. Phase Separation (Centrifugation/Filter) S3->S4 S5 5. HPLC-UV Quantification S4->S5

Self-validating isothermal shake-flask workflow for solubility quantification.

Downstream Applications & Solvent-Driven Workflows

The solubility profile of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde directly dictates its utility in synthetic workflows:

  • Reductive Amination: The aldehyde group is highly reactive toward nucleophilic addition by primary amines to form Schiff bases[3]. Because this reaction is typically performed in Methanol or DCM, the compound's moderate-to-high solubility in these solvents ensures a homogeneous reaction mixture, leading to higher yields and fewer side products.

  • Oxidation to Carboxylic Acids: When synthesizing 1-ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid, the aldehyde is oxidized using agents like potassium permanganate[3]. This is often done in co-solvent mixtures (e.g., Water/Acetone or Water/THF). The organic co-solvent is vital to keep the lipophilic pyrazole substrate solubilized during the aqueous oxidation process.

References

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS: 1429418-45-0)[1] Molecular Formula: C₆H₇FN₂O | Molecular Weight: 142.13 g/mol [1]

Introduction and Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific functionalization of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde offers unique advantages in drug design. The ethyl group provides steric bulk and lipophilicity, while the fluorine atom at the C5 position enhances metabolic stability and modulates the electronic properties of the ring[1].

The C4-aldehyde group serves as a highly versatile synthetic handle, enabling downstream functionalizations such as reductive aminations, Wittig olefinations, and Knoevenagel condensations. To synthesize this building block from 1-ethyl-5-fluoropyrazole, the Vilsmeier-Haack formylation is the premier methodology[2]. This application note details a self-validating, highly optimized protocol for this electrophilic aromatic substitution, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Pathway & Causality (E-E-A-T)

The Vilsmeier-Haack reaction introduces a formyl group into electron-rich aromatic systems. For pyrazoles, the C4 position is the most nucleophilic site, making it the primary target for electrophilic attack[2].

  • Formation of the Vilsmeier Reagent: The reaction begins with the interaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the highly electrophilic chloromethylene-N,N-dimethylammonium chloride (the Vilsmeier reagent)[2]. Because this formation is highly exothermic, it must be conducted at 0 °C to prevent the thermal degradation of the iminium species.

  • Electrophilic Attack: The 1-ethyl-5-fluoropyrazole substrate acts as the nucleophile. The C5-fluoro group exerts an electron-withdrawing inductive effect (-I), which slightly deactivates the pyrazole ring compared to its unsubstituted counterparts. Consequently, the reaction requires elevated thermal energy (70–80 °C) to overcome the activation barrier and drive the substitution to completion[1].

  • Hydrolysis: The initial product of the substitution is a stable iminium salt[2]. Aqueous workup is strictly required to hydrolyze this intermediate into the final carbaldehyde. Neutralizing the acidic mixture to pH 7–8 ensures complete hydrolysis and prevents the product from remaining water-soluble, thereby facilitating efficient organic extraction.

Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Electrophile) DMF->VR 0°C, Exothermic Attack Electrophilic Attack at C4 Position VR->Attack Reacts SM 1-Ethyl-5-fluoropyrazole (Nucleophile) SM->Attack 70-80°C Intermediate Iminium Intermediate Attack->Intermediate Substitution Hydrolysis Aqueous Hydrolysis (pH 7-8) Intermediate->Hydrolysis Ice/Water Quench Product 1-Ethyl-5-fluoro-1H- pyrazole-4-carbaldehyde Hydrolysis->Product Yields Aldehyde

Mechanistic pathway of the Vilsmeier-Haack formylation of 1-ethyl-5-fluoropyrazole.

Experimental Protocol

This self-validating protocol is designed to maximize yield while minimizing side reactions (e.g., polymerization or degradation). Polar aprotic solvents, particularly DMF, provide exceptional performance for this transformation[1].

Materials & Reagents
  • Substrate: 1-Ethyl-5-fluoropyrazole (1.0 equiv.)

  • Reagents: Phosphorus oxychloride (POCl₃) (1.2 equiv.)[1]

  • Solvent/Co-reagent: N,N-Dimethylformamide (DMF) (Anhydrous, 5–10 volumes)

  • Workup: Crushed ice, Saturated aqueous NaHCO₃ or 2M NaOH, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology
  • Preparation of the Vilsmeier Reagent: Charge a flame-dried, argon-flushed round-bottom flask with anhydrous DMF (5 volumes relative to the substrate). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (1.2 equiv.) dropwise over 15–30 minutes via a syringe pump or dropping funnel. Causality: Dropwise addition controls the violent exotherm. A color change to pale yellow/orange is normal, indicating the formation of the iminium chloride complex[2].

  • Substrate Addition: Stir the Vilsmeier reagent at 0 °C for 30 minutes. Slowly add 1-ethyl-5-fluoropyrazole (1.0 equiv.) dropwise. Causality: Maintaining 0 °C during addition prevents uncontrolled initial reactivity that could lead to decomposition of the fluorinated substrate.

  • Formylation Reaction (Heating): Remove the ice bath and equip the flask with a reflux condenser. Gradually heat the reaction mixture to 70–80 °C and stir for 4–6 hours[1]. Causality: The electron-withdrawing fluorine atom necessitates thermal driving force. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is completely consumed.

  • Quenching and Hydrolysis: Cool the reaction mixture to room temperature. Pour the mixture slowly and carefully into a beaker containing vigorously stirred crushed ice (approx. 10–15 volumes). Causality: The ice absorbs the immense heat generated by the hydrolysis of excess POCl₃. Slowly add saturated aqueous NaHCO₃ or 2M NaOH until the pH of the aqueous layer reaches 7–8. Causality: This neutralization step is the self-validating trigger that collapses the iminium intermediate into the target carbaldehyde[2]. Failure to neutralize will result in the product remaining trapped in the aqueous layer as a water-soluble salt.

  • Extraction and Purification: Extract the neutralized aqueous phase with EtOAc (3 × 10 volumes). Wash the combined organic layers with water (2 × 10 volumes) to remove residual DMF, followed by brine (1 × 10 volumes). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to afford the pure aldehyde.

Workflow Step1 Step 1: Reagent Preparation Cool DMF to 0°C, add POCl3 dropwise Step2 Step 2: Substrate Addition Add 1-ethyl-5-fluoropyrazole at 0°C Step1->Step2 Step3 Step 3: Formylation Reaction Heat to 70-80°C and stir for 4-6 hours Step2->Step3 Step4 Step 4: Quenching & Hydrolysis Pour into ice-water, neutralize to pH 7-8 Step3->Step4 Step5 Step 5: Extraction & Purification Extract with EtOAc, wash, dry, and concentrate Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target carbaldehyde.

Quantitative Data and Troubleshooting

The following tables summarize the optimization parameters and common troubleshooting steps to ensure reproducibility and high yields.

Table 1: Reaction Optimization Parameters [1]

ParameterSub-optimal ConditionOptimal ConditionExpected YieldMechanistic Consequence
POCl₃ Equivalents < 1.0 eq1.2 eq 70–90%Ensures complete formation of the Vilsmeier reagent without excessive acidic byproducts during quench.
Reaction Temperature Room Temp (20 °C)70–80 °C > 80%Overcomes the deactivating (-I) effect of the C5-fluorine atom.
Reaction Time < 2 hours4–6 hours 70–90%Allows for complete electrophilic aromatic substitution at the C4 position.

Table 2: Troubleshooting Guide

ObservationPotential CauseCorrective Action (Self-Validation)
Dark, tarry reaction mixture Exothermic runaway during POCl₃ addition.Ensure strict temperature control (0 °C) and dropwise addition of POCl₃.
Low yield after extraction Incomplete hydrolysis of the iminium intermediate.Verify the aqueous phase is neutralized to pH 7–8 before EtOAc extraction.
Residual DMF in NMR Insufficient aqueous washing during workup.Wash the combined organic layers with water at least twice before brine wash.
Starting material remains Insufficient heating or degraded POCl₃.Ensure reaction reaches 70–80 °C. Use fresh, anhydrous POCl₃ and DMF.

References

1.1 2.2

Sources

Vilsmeier-Haack Formylation of Pyrazoles: A Detailed Guide to Mechanism and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyrazole core is a privileged structure, appearing in numerous pharmaceuticals and agrochemicals.[1] The introduction of a formyl group onto the pyrazole ring via the Vilsmeier-Haack reaction is a powerful and widely utilized transformation, providing a versatile chemical handle for further molecular elaboration.[2][3] This guide offers an in-depth exploration of the Vilsmeier-Haack formylation of pyrazoles, detailing the underlying mechanism, providing a robust experimental protocol, and discussing key practical considerations for successful execution in a laboratory setting.

The Vilsmeier-Haack Reaction: An Overview

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][4][5] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4][6][7] The pyrazole ring, being an electron-rich heterocycle, is an excellent substrate for this transformation, leading to the regioselective introduction of a formyl (-CHO) group, predominantly at the C4 position.[7] The resulting pyrazole-4-carbaldehydes are valuable intermediates for the synthesis of a diverse array of more complex molecules.[1][3]

The Reaction Mechanism: A Step-by-Step Elucidation

The Vilsmeier-Haack formylation of pyrazoles proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below and illustrated in the accompanying diagram.

Step 1: Formation of the Vilsmeier Reagent. The reaction is initiated by the activation of DMF with phosphorus oxychloride. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an adduct. This intermediate then eliminates a phosphate species to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]

Step 2: Electrophilic Attack. The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon atom of the Vilsmeier reagent. The attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring. This step results in the formation of a cationic sigma complex, or Wheland intermediate, which is resonance-stabilized.

Step 3: Aromatization. A base, typically the displaced chloride ion or another molecule of DMF, abstracts a proton from the C4 position of the sigma complex, restoring the aromaticity of the pyrazole ring and yielding an iminium salt intermediate.

Step 4: Hydrolysis. The final step involves the aqueous work-up of the reaction mixture. The iminium salt is hydrolyzed by water to furnish the desired pyrazole-4-carbaldehyde and a secondary amine salt.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrazole DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Pyrazole N-Substituted Pyrazole Sigma_Complex Sigma Complex (Cationic Intermediate) Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Product Pyrazole-4-carbaldehyde Iminium_Salt->Product + H₂O (work-up)

Sources

detailed experimental protocol for 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Directed Synthesis and Isolation Protocol for 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Executive Summary & Molecular Significance

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS: 1429418-45-0) is a highly versatile fluorinated heterocyclic building block utilized extensively in medicinal chemistry and materials science[1]. The pyrazole scaffold is a privileged pharmacophore, and the strategic placement of a fluorine atom at the C5 position, coupled with an ethyl group at N1 and an aldehyde at C4, creates a unique electronic and steric profile that can modulate biological activity and metabolic stability[1]. Furthermore, the aldehyde functional group serves as a critical reactive handle, enabling a vast range of downstream chemical transformations, such as reductive aminations or olefinations, making it an invaluable intermediate for drug discovery[2].

Mechanistic Rationale: The Halogen Exchange (Halex) Pathway

The most efficient and scalable route to synthesize 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is through a Halogen Exchange (Halex) reaction. This method involves exchanging a chlorine atom in a precursor compound (5-chloro-1-ethyl-1H-pyrazole-4-carbaldehyde) with fluorine using an alkali metal fluoride in a polar aprotic solvent[1].

Causality of the Transformation: Direct electrophilic fluorination of the pyrazole ring is notoriously unselective and low-yielding. Instead, the Halex reaction leverages Nucleophilic Aromatic Substitution (SNAr). The C4-aldehyde is not merely a functional group for future derivatization; it is the mechanistic linchpin of this synthesis[2]. The aldehyde acts as a powerful electron-withdrawing group (EWG) via resonance (-M) and inductive (-I) effects. When the fluoride nucleophile attacks the C5 position, the resulting negative charge is delocalized onto the electronegative oxygen of the aldehyde, forming a highly stabilized Meisenheimer complex. Without this activation, the electron-rich pyrazole core would repel the incoming fluoride ion.

SNArMechanism Reactant C5-Chloro Pyrazole (Activated by C4-CHO) Meisenheimer Meisenheimer Complex (Stabilized by -CHO) Reactant->Meisenheimer + F⁻ Fluoride Fluoride Ion (F⁻) (Nucleophilic Attack) Fluoride->Meisenheimer Product C5-Fluoro Pyrazole (+ Chloride Leaving Group) Meisenheimer->Product - Cl⁻

Caption: SNAr mechanism highlighting the stabilization of the Meisenheimer complex by the C4-aldehyde.

Quantitative Data & Reagent Specifications

To ensure thermodynamic favorability and drive the equilibrium toward the fluorinated product, a significant excess of the fluoride source is required. Polar aprotic solvents, particularly dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane, provide exceptional performance for these functionalization reactions by solvating the potassium cation while leaving the fluoride anion relatively "naked" and highly nucleophilic[1].

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
5-Chloro-1-ethyl-1H-pyrazole-4-carbaldehyde158.581.0015.86 g100 mmolElectrophile
Potassium Fluoride (Spray-dried)58.103.0017.43 g300 mmolNucleophile
Tetraphenylphosphonium Bromide419.330.052.10 g5 mmolPhase Transfer Catalyst
Sulfolane (Anhydrous)120.17-100 mL-Polar Aprotic Solvent

Experimental Protocol & Workflow

SynthesisWorkflow A 5-Chloro-1-ethyl-1H-pyrazole-4-carbaldehyde (Starting Material) B Anhydrous KF / Sulfolane (150 °C, 18 h) A->B C Nucleophilic Aromatic Substitution (SNAr Pathway) B->C D Aqueous Quench & Extraction (EtOAc / H2O) C->D E Silica Gel Chromatography (Hexane:EtOAc) D->E F 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (Purified Product) E->F

Caption: Workflow for the SNAr-based synthesis of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.

Step 1: Nucleophile Preparation (Critical Step)

  • Transfer 17.43 g of Potassium Fluoride (KF) to a 250 mL round-bottom flask.

  • Dry the KF under high vacuum (≤ 1 mbar) at 150 °C for 4 hours. Causality: Fluoride is a "hard" nucleophile. In the presence of trace moisture, F⁻ forms exceptionally strong hydrogen bonds, creating a hydration shell that acts as a thermodynamic sink. This drastically lowers its ground-state energy and nucleophilicity, stalling the SNAr reaction. Spray-dried, strictly anhydrous KF is mandatory.

Step 2: Reaction Assembly

  • Cool the flask to room temperature under a strict argon atmosphere.

  • Add 15.86 g of 5-chloro-1-ethyl-1H-pyrazole-4-carbaldehyde and 2.10 g of tetraphenylphosphonium bromide (PTC).

  • Inject 100 mL of anhydrous sulfolane via syringe.

  • Equip the flask with a reflux condenser and heat the vigorously stirring suspension in an oil bath at 150 °C for 18 hours. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~ 0.45) should be consumed, replaced by a slightly more polar product spot (Rf ~ 0.38) that is strongly UV-active.

Step 3: Quench and Extraction

  • Cool the reaction mixture to room temperature.

  • Pour the dark mixture into 400 mL of crushed ice/water to quench the reaction and precipitate inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Crucial Wash: Wash the combined organic layers with a 5% aqueous LiCl solution or saturated brine (4 x 150 mL). Causality: Sulfolane is highly polar and partially miscible with ethyl acetate. Multiple aggressive aqueous washes are required to partition the sulfolane out of the organic phase, preventing severe solvent contamination during concentration.

Step 4: Purification

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 20% EtOAc in Hexanes.

  • Pool the product-containing fractions and evaporate to yield 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde as a pale yellow oil or low-melting solid (Expected Yield: 65-75%).

Analytical Characterization

To validate the structural integrity of the synthesized compound (Molecular Formula: C₆H₇FN₂O, MW: 142.13 g/mol )[1], the following spectroscopic markers should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): The defining feature is the aldehyde proton appearing as a sharp singlet at ~9.80 ppm. The ethyl group will present as a distinct quartet at ~4.10 ppm (N-CH₂) and a triplet at ~1.45 ppm (-CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): A single resonance at approximately -120 to -125 ppm, confirming the successful halogen exchange at the C5 position.

References[1] Title: 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde - Smolecule

Source: smolecule.com URL:[2] Title: 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 890626-54-7 | Benchchem Source: benchchem.com URL:

Sources

Application Note: Chemoselective Reduction of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde to Pyrazolylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Fluorinated pyrazoles are highly privileged pharmacophores in modern medicinal chemistry, offering unique physicochemical properties such as enhanced metabolic stability, improved lipophilicity, and modulated target binding [1]. Specifically, 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde serves as a critical building block for synthesizing complex bioactive molecules [3].

This application note details a robust, chemoselective protocol for the reduction of the C4-aldehyde of this precursor to yield (1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanol [2]. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, in-process analytical controls, and scalable methodologies to ensure high-yield, reproducible transformations.

Mechanistic Rationale & Strategy

The primary challenge in this reduction is maintaining strict chemoselectivity. The pyrazole ring is substituted with a highly electronegative fluorine atom at the C5 position. Because the adjacent C4 position bears an electron-withdrawing aldehyde, the C5-fluorine is highly activated and vulnerable to Nucleophilic Aromatic Substitution (SNAr) if exposed to harsh, hard nucleophiles (such as Lithium Aluminum Hydride, LiAlH4) at elevated temperatures.

To circumvent defluorination, Sodium Borohydride (NaBH4) in Methanol (MeOH) is selected as the reagent system.

  • Solvent Causality: Methanol serves a dual purpose. It dissolves the pyrazole precursor and acts as a protic activator. By hydrogen-bonding to the aldehyde oxygen, MeOH increases the electrophilicity of the carbonyl carbon, facilitating rapid hydride transfer.

  • Thermal Control: The reaction is initiated at 0 °C. This controls the exothermic release of hydrogen gas and kinetically favors carbonyl reduction over any potential SNAr side reactions, leaving the C-F bond intact.

Quantitative Data & Reagent Stoichiometry

The following tables summarize the physicochemical properties of the chemical entities and the standardized stoichiometry for a 10 mmol scale synthesis.

Table 1: Physicochemical Properties of Reactant and Product

PropertyReactant [1][3]Product [2]
Chemical Name 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanol
CAS Number 1429418-45-01702499-28-2
Molecular Formula C6H7FN2OC6H9FN2O
Molecular Weight 142.13 g/mol 144.15 g/mol
Functional Group Aldehyde (-CHO)Primary Alcohol (-CH2OH)

Table 2: Standardized Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde142.131.0 eq1.42 gStarting Material
Sodium Borohydride (NaBH4)37.831.2 eq454 mgReducing Agent
Methanol (Anhydrous)32.04-20 mLProtic Solvent
Saturated NH4Cl (aq)--10 mLQuenching Agent

Experimental Workflow

Workflow Start 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde Solvent Dissolve in Anhydrous MeOH (0.5 M) Start->Solvent Cool Cool to 0 °C (Ice Bath) Solvent->Cool Reagent Add NaBH4 (1.2 eq) Portionwise Cool->Reagent React Stir at 0 °C → RT (1-2 hours) Reagent->React Monitor Monitor via TLC (Hexane:EtOAc 3:1) React->Monitor Quench Quench with Sat. NH4Cl (aq) Monitor->Quench Extract Extract with EtOAc Wash & Dry Quench->Extract Purify Flash Chromatography Extract->Purify Product (1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanol Purify->Product

Figure 1: Experimental workflow for the chemoselective reduction to pyrazolylmethanol.

Step-by-Step Protocol

Preparation & Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes.

  • Charge the flask with 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (1.42 g, 10.0 mmol).

  • Inject anhydrous methanol (20 mL) via syringe. Stir until the starting material is completely dissolved, yielding a pale yellow to colorless solution.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Reduction Phase
  • Briefly remove the septum and add Sodium Borohydride (454 mg, 12.0 mmol, 1.2 eq) in three equal portions over 15 minutes.

    • Causality Note: Portionwise addition prevents a sudden spike in temperature and controls the effervescence (H2 gas evolution) caused by the competitive reaction of NaBH4 with methanol.

  • Replace the septum (ensure it is vented with a needle to allow gas escape) and stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Continue stirring for an additional 1 hour.

In-Process Control (IPC) & Quenching
  • Validation Checkpoint (TLC): Sample the reaction mixture and spot it on a silica gel TLC plate alongside the starting material. Elute with Hexane:Ethyl Acetate (3:1). The reaction is self-validating when the strongly UV-active starting material spot (Rf ~0.6) is completely replaced by a new, more polar product spot (Rf ~0.3).

  • Once complete conversion is confirmed, re-cool the flask to 0 °C.

  • Slowly add saturated aqueous NH4Cl (10 mL) dropwise to quench the reaction.

    • Validation Checkpoint (Gas Evolution): The addition of NH4Cl will cause mild effervescence. The complete cessation of gas evolution visually validates that all reactive hydride species have been neutralized, rendering the mixture safe for extraction.

Extraction & Purification
  • Concentrate the quenched mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

  • Transfer the remaining aqueous residue to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Combine the organic layers and wash with brine (20 mL) to remove residual inorganic salts.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to afford pure (1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanol as a colorless oil or white solid. (Expected Yield: 85-92%).

Analytical Validation

To ensure the structural integrity of the synthesized product, perform 1H NMR spectroscopy (in CDCl3 or DMSO-d6). The protocol is analytically self-validating based on the following spectral shifts:

  • Disappearance: The characteristic downfield singlet of the aldehyde proton (δ ~9.8 ppm ) must be completely absent.

  • Appearance: A new doublet or broad singlet corresponding to the primary alcohol methylene protons (-CH2OH) will emerge at δ ~4.5 ppm , along with a broad exchangeable peak for the hydroxyl proton (-OH) at δ ~2.0 - 5.0 ppm (solvent dependent).

  • Integrity of the Pyrazole Core: The C3-proton of the pyrazole ring should remain intact, appearing as a sharp singlet around δ ~7.4 ppm , confirming that the heterocyclic core was unaffected by the reduction conditions.

References

  • Smolecule.1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde - Smolecule.
  • ChemScene.(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanol | ChemScene.
  • BLD Pharm.1429418-45-0 | 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.

Advanced Application Note: Strategic Utilization of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals.

Executive Summary

In modern hit-to-lead optimization campaigns, the selection of core scaffolds dictates both the synthetic trajectory and the pharmacokinetic viability of the resulting library. As a Senior Application Scientist, I frequently observe discovery teams struggling with late-stage functionalization and metabolic liabilities. 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS: 1429418-45-0) solves both issues simultaneously. It serves as a highly versatile, electrophilic building block that embeds a privileged pyrazole pharmacophore directly into target molecules, yielding compounds with proven efficacy against microbial infections and oncology targets 1.

This guide provides field-proven, self-validating protocols for integrating this building block into your drug discovery pipeline.

Pharmacophore Rationale: The Causality of Scaffold Design

We do not choose building blocks arbitrarily. Every functional group on 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde serves a distinct mechanistic purpose in drug design:

  • The Pyrazole Core: Acts as a robust hydrogen-bond acceptor/donor mimic. It is a validated pharmacophore known to inhibit critical metabolic enzymes, such as succinate dehydrogenase in pathogens 1.

  • The N1-Ethyl Group: Modulates lipophilicity. By masking the N1 nitrogen, it prevents non-specific hydrogen bonding, thereby increasing passive membrane permeability and filling hydrophobic pockets in kinase ATP-binding sites.

  • The C5-Fluoro Substituent: This is the critical metabolic shield. Fluorine substitution blocks cytochrome P450-mediated oxidation at the vulnerable C5 position. Furthermore, its strong electron-withdrawing nature lowers the pKa of adjacent functional groups, tuning target residence time.

  • The C4-Carbaldehyde: The synthetic engine. It provides an electrophilic handle for divergent synthesis (e.g., reductive aminations, condensations) without requiring harsh activation steps 2.

Pharmacophore Molecule 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde CAS: 1429418-45-0 Ethyl N1-Ethyl Group Modulates lipophilicity Enhances cell permeability Molecule->Ethyl Fluoro C5-Fluoro Group Metabolic block (CYP450) Induces halogen bonding Molecule->Fluoro Aldehyde C4-Carbaldehyde Electrophilic handle Enables late-stage synthesis Molecule->Aldehyde Pyrazole Pyrazole Core H-bond acceptor/donor mimic Validates target binding Molecule->Pyrazole

Fig 1. Pharmacophore deconstruction of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.

Physicochemical Data Presentation

Understanding the baseline metrics of your starting material is crucial for predicting the Lipinski profile of your final drug candidates 3.

PropertyValueCausality / Impact on Drug Design
Molecular Formula C₆H₇FN₂OProvides a dense array of heteroatoms for target interaction.
Molecular Weight 142.13 g/mol Extremely low MW allows for extensive downstream elaboration without exceeding the Rule of 5 threshold (500 Da).
CAS Number 1429418-45-0Ensures reliable sourcing from commercial vendors 4.
InChIKey QFEBFLDYSBLNLY-UHFFFAOYSA-NUnique identifier for computational docking and QSAR modeling.
Electrophilicity High (C4-Aldehyde)The electron-withdrawing C5-Fluoro group increases the partial positive charge on the C4-aldehyde, accelerating nucleophilic attack.

Synthetic Workflows & Self-Validating Protocols

The true value of this building block lies in its divergent reactivity. Below are two optimized protocols designed for high-throughput library generation.

SyntheticWorkflow Core 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (Core Scaffold) RedAm Reductive Amination (Amine Libraries) Core->RedAm Knoev Knoevenagel Condensation (Acrylonitriles) Core->Knoev Wittig Wittig Olefination (Alkene Linkers) Core->Wittig Target1 Kinase Inhibitors (ATP Pocket Binding) RedAm->Target1 Target2 Antimicrobial Agents (Enzyme Inhibition) Knoev->Target2 Target3 Lipophilic Probes (Cell Permeable) Wittig->Target3

Fig 2. Divergent synthetic workflows for pyrazole-4-carbaldehyde derivatization.

Protocol A: Chemoselective Reductive Amination (Fragment Library Generation)

Objective: Synthesize secondary/tertiary amine libraries for kinase inhibitor screening.

Mechanistic Causality: We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride (NaBH₄). Why? STAB is a mild reducing agent that selectively reduces the protonated iminium intermediate. It will not reduce the starting C4-aldehyde. This chemoselectivity prevents the formation of dead-end primary alcohol byproducts, ensuring high yields even with sterically hindered anilines.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (1.0 eq, 1 mmol) and the target primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (5 mL).

  • Catalysis: Add glacial acetic acid (1.5 eq). Insight: The acid catalyst is mandatory here. The electron-withdrawing 5-fluoro group slightly deactivates the aldehyde; the acid protonates the carbonyl oxygen, drastically lowering the LUMO energy to facilitate amine attack.

  • Reduction: Stir at room temperature for 30 minutes to allow iminium formation. Add STAB (1.5 eq) in a single portion. Stir for 4–12 hours under N₂.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (3 x 10 mL).

  • Self-Validation (LC-MS): The protocol validates itself via mass spectrometry. Analyze the organic layer. The complete disappearance of the m/z 143 [M+H]⁺ peak (starting aldehyde) and the emergence of the target amine mass confirms successful reduction. If m/z 143 persists, imine formation stalled—verify the nucleophilicity of your starting amine.

Protocol B: Knoevenagel Condensation (Targeted Covalent Inhibitors)

Objective: Synthesize highly conjugated pyrazole-acrylonitriles as Michael acceptors for targeted covalent inhibition (e.g., targeting cysteine residues in bacterial enzymes).

Mechanistic Causality: We employ a catalytic Piperidine/Glacial Acetic Acid buffer system. Why? Piperidine reversibly attacks the C4-aldehyde to form a highly reactive iminium ion. Simultaneously, the acetate ion deprotonates the active methylene compound (e.g., malononitrile). This dual-activation mechanism accelerates the condensation by orders of magnitude compared to using a simple base.

Step-by-Step Methodology:

  • Reagent Assembly: Suspend 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (1.0 eq, 1 mmol) and malononitrile (1.1 eq) in absolute ethanol (5 mL).

  • Buffer Addition: Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq).

  • Thermal Activation: Heat the mixture to reflux (78°C) for 2–4 hours.

  • Self-Validation (Precipitation & NMR): This reaction is visually self-validating. As the highly conjugated, rigid product forms, its solubility in ethanol plummets. Upon cooling to 0°C, the product will crash out of solution as a crystalline solid, driving the reaction to completion via Le Chatelier's principle.

  • Isolation: Filter the precipitate cold and wash with ice-cold ethanol. Confirm success via ¹H NMR: look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a distinct vinylic proton singlet between 7.8–8.2 ppm.

Conclusion

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is not merely a structural placeholder; it is a strategically designed scaffold that addresses critical pharmacokinetic and synthetic bottlenecks. By leveraging its unique electronic properties—specifically the interplay between the C5-fluorine and the C4-aldehyde—medicinal chemists can rapidly generate high-quality, metabolically stable lead compounds.

References

  • "1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde - Smolecule", Smolecule.com.
  • "1429418-45-0 | 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | BLD Pharm", BLDPharm.com.
  • "1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | American Elements", AmericanElements.com.
  • "1-ethyl-5-fluoro-1h-pyrazole-4-carbaldehyde - PubChemLite", Uni.lu.

Sources

designing kinase inhibitors with a 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of Kinase Inhibitors Utilizing the 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde Scaffold

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

Executive Summary

The pyrazole ring is a heavily utilized, privileged pharmacophore in oncology and inflammatory disease drug discovery. Its widespread success stems from its ability to act as a potent hydrogen-bond donor/acceptor pair, perfectly mimicking the adenine ring of ATP to anchor within the kinase hinge region [1]. This application note details the structural rationale, synthetic methodologies, and biological validation protocols for designing novel kinase inhibitors using the highly versatile 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde scaffold.

Mechanistic Rationale & Structural Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific moieties are selected before initiating a costly synthetic campaign. The 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde building block offers a highly tunable starting point for ATP-competitive inhibitors [2].

  • The Pyrazole Core (Hinge Binder): The nitrogen atoms of the pyrazole ring form critical bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., typically interacting with residues like Ala157 in p38 MAP kinase or Leu83 in CDK2) [3].

  • The 1-Ethyl Group (Hydrophobic Director): Alkylation at the N1 position prevents tautomerization, locking the molecule into a single bioactive conformation. The ethyl group is specifically sized to project into and fill the hydrophobic gatekeeper pocket or the solvent-exposed channel, depending on the specific kinase topology.

  • The 5-Fluoro Substitution (Metabolic & Electronic Modulator): The introduction of a highly electronegative fluorine atom at the C5 position serves a dual purpose. First, it withdraws electron density from the pyrazole ring, lowering its pKa and increasing its metabolic stability against cytochrome P450-mediated oxidation. Second, the C–F bond can participate in orthogonal multipolar interactions or halogen bonding with the kinase binding site.

  • The 4-Carbaldehyde (Electrophilic Handle): The aldehyde group at the C4 position is the primary vector for molecular extension. It allows for the rapid generation of chemical diversity via Knoevenagel condensations (yielding rigid, planar alkene linkers) or reductive aminations (yielding flexible, sp3-rich linkers).

Pathway Stimulus Extracellular Stimulus (Growth Factors / Stress) Receptor Receptor Tyrosine Kinase (e.g., FGFR / VEGFR) Stimulus->Receptor Ras Ras / Rho GTPases Receptor->Ras KinaseCascade MAPK Kinase Cascade (Raf -> MEK -> ERK) Ras->KinaseCascade Target Cellular Response (Proliferation / Survival) KinaseCascade->Target Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Receptor ATP-competitive Inhibition Inhibitor->KinaseCascade

Figure 1: MAPK signaling cascade and intervention points for pyrazole-based kinase inhibitors.

Synthetic Methodologies

To fully exploit the 4-carbaldehyde handle, we outline two robust, divergent synthetic protocols.

Protocol A: Knoevenagel Condensation (Rigid Linker Generation)

This protocol generates a rigid, planar alkene bridge, often used to connect the pyrazole hinge-binder to an oxindole core (a motif popularized by drugs like Sunitinib).

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (1.0 eq, 5.0 mmol) and an oxindole derivative (1.0 eq, 5.0 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 3-5 drops of piperidine.

    • Causality: Piperidine acts as a secondary amine organocatalyst. It temporarily condenses with the aldehyde to form a highly electrophilic iminium ion intermediate, which significantly lowers the activation energy for the nucleophilic attack by the enolized oxindole.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Isolation: Cool the reaction to 0°C in an ice bath. The highly conjugated product will precipitate. Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Validation: Confirm the E/Z geometry of the newly formed double bond using 2D NOESY NMR. The Z-isomer is typically thermodynamically favored due to intramolecular hydrogen bonding.

Protocol B: Reductive Amination (Flexible Linker Generation)

This protocol generates a flexible aminomethyl linker, ideal for allowing the extended moiety to navigate complex, non-planar kinase solvent channels.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the pyrazole-4-carbaldehyde (1.0 eq, 5.0 mmol) and a primary aniline derivative (1.1 eq, 5.5 mmol) in 25 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Causality: The weak acid catalyzes the formation of the intermediate imine by protonating the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic aniline.

  • Reduction: Stir at room temperature for 2 hours. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 7.5 mmol) in portions.

    • Causality: STAB is specifically chosen over Sodium Borohydride (

      
      ). The electron-withdrawing acetate groups and steric bulk make STAB a mild reducing agent that selectively reduces the imine without prematurely reducing the unreacted starting aldehyde to an alcohol.
      
  • Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous

    
     (20 mL) to neutralize the acid and decompose excess hydride. Extract with dichloromethane (3 x 20 mL), dry over 
    
    
    
    , and concentrate in vacuo.

Workflow Scaffold 1-Ethyl-5-fluoro-1H-pyrazole- 4-carbaldehyde Reaction1 Knoevenagel Condensation (Piperidine, EtOH) Scaffold->Reaction1 Reaction2 Reductive Amination (STAB, DCE, AcOH) Scaffold->Reaction2 Library1 Rigid Oxindole-Pyrazole Hybrids Reaction1->Library1 Library2 Flexible Aminomethyl Derivatives Reaction2->Library2 Screening High-Throughput Kinase Assay (ADP-Glo) Library1->Screening Library2->Screening Hit Lead Optimization & SAR Analysis Screening->Hit

Figure 2: Synthetic workflow and screening logic for pyrazole-4-carbaldehyde derived inhibitors.

In Vitro Kinase Assay Protocol (Self-Validating System)

To evaluate the synthesized compounds, we utilize a luminescence-based ADP-Glo™ Kinase Assay.

  • Causality for Assay Choice: Unlike traditional radiometric assays (

    
    -ATP), the ADP-Glo assay measures the generation of ADP. It is universal, non-radioactive, and less prone to false positives from fluorescently active library compounds.
    

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of the compounds into a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture (e.g., purified recombinant CDK2 and Histone H1 peptide) in assay buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA). Incubate for 10 minutes at room temperature.
    
  • Reaction Initiation: Add 5 µL of ATP (at the

    
     concentration specific to the kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent actively depletes any unconsumed ATP in the well, leaving only the ADP generated by the kinase reaction. This creates a zero-background environment.

  • ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the ADP back to ATP and simultaneously uses luciferase/luciferin to generate a luminescent signal proportional to the ATP (and thus, the kinase activity).

  • Read & Analyze: Read luminescence on a microplate reader (e.g., EnVision).

Self-Validation System: A reliable protocol must continuously prove its own validity. Every 384-well plate must contain:

  • Positive Control (100% Inhibition): 10 µM Staurosporine (a universal pan-kinase inhibitor).

  • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Quality Control Metric: Calculate the Z'-factor for every plate using the formula:

    
    
    If the Z'-factor is < 0.6, the plate data must be discarded due to high assay noise or pipetting error.
    

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data for a library of compounds derived from the 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde scaffold, highlighting the impact of rigid vs. flexible linkers on kinase selectivity.

Compound IDLinker TypeR-Group (Extended Motif)CDK2

(nM)
p38 MAP

(nM)
FGFR1

(nM)
PZ-101 Rigid (Alkene)5-Fluoro-oxindole1,250>10,00012
PZ-102 Rigid (Alkene)5-Methoxy-oxindole4,100>10,00045
PZ-201 Flexible (Amine)3-Chloro-phenyl28 8503,400
PZ-202 Flexible (Amine)4-Sulfamoyl-phenyl1158 >10,000
Staurosporine N/A (Control)N/A352

Data Interpretation: Rigid alkene linkers strongly favor receptor tyrosine kinases like FGFR1 by locking the molecule into a planar conformation that fits the narrow FGFR cleft. Conversely, flexible amine linkers allow the molecule to adopt a twisted conformation, highly favoring serine/threonine kinases like CDK2 and p38 MAP kinase [1][3].

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 2022. URL:[Link]

  • Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. Organic Process Research & Development, 2011. URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022. URL:[Link]

Application Note: Synthesis and Evaluation of Novel Antimicrobial Agents from 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The rise of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial scaffolds. The pyrazole ring is a privileged pharmacophore in medicinal chemistry, known for its diverse biological activities, including potent antimicrobial and anti-inflammatory properties[1].

This application note details the rational design, synthesis, and biological evaluation of novel antimicrobial agents utilizing 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde as a core building block. The structural features of this precursor are highly strategic:

  • 4-Carbaldehyde Group: Serves as a highly reactive electrophilic center, enabling rapid condensation with amine-containing nucleophiles (such as thiosemicarbazides or chitosan) to form Schiff bases and thiosemicarbazones, which are inherently bioactive[2].

  • 5-Fluoro Substitution: The strong electron-withdrawing nature of fluorine increases the electrophilicity of the adjacent aldehyde, accelerating condensation reactions. Biologically, fluorine enhances metabolic stability and increases binding affinity to target enzymes (e.g., DNA gyrase) via halogen bonding[3].

  • 1-Ethyl Substitution: Modulates the lipophilicity (LogP) of the molecule, which is a critical determinant for penetrating the lipid-rich cell walls of Gram-negative bacteria and fungal pathogens[1].

By converting this aldehyde into a thiosemicarbazone intermediate and subsequently cyclizing it into a pyrazolyl-thiazole derivative, we generate a dual-pharmacophore system that exhibits synergistic antimicrobial efficacy[4].

Mechanistic Pathways

Synthetic Workflow

The synthesis relies on a two-step protocol. First, an acid-catalyzed condensation forms a thiosemicarbazone intermediate. Second, a Hantzsch thiazole synthesis is employed, where the intermediate reacts with an


-haloketone to form the final pyrazolyl-thiazole agent[3].

SyntheticWorkflow A 1-Ethyl-5-fluoro-1H- pyrazole-4-carbaldehyde C Acid-Catalyzed Condensation A->C B Thiosemicarbazide B->C D Thiosemicarbazone Intermediate C->D EtOH, AcOH Reflux 1h F Hantzsch Thiazole Cyclization D->F E α-Haloketone E->F G Pyrazolyl-Thiazole Antimicrobial Agent F->G EtOH, Reflux or Grinding

Synthetic workflow from pyrazole-4-carbaldehyde to pyrazolyl-thiazole antimicrobial agents.

Biological Mechanism of Action

The resulting pyrazolyl-thiazole derivatives exert their antimicrobial effects by penetrating the pathogen's cell wall and inhibiting critical enzymatic pathways, such as DNA supercoiling mediated by DNA gyrase, ultimately leading to cell death[3].

MOA M1 Pyrazolyl-Thiazole Derivative M2 Bacterial Membrane Penetration (Enhanced by 1-Ethyl & 5-Fluoro) M1->M2 M3 Target Enzyme Binding (e.g., DNA Gyrase) M2->M3 M4 Inhibition of DNA Supercoiling M3->M4 M5 Pathogen Cell Death (Bactericidal Effect) M4->M5

Mechanism of action for pyrazolyl-thiazole derivatives targeting bacterial DNA replication.

Experimental Protocols

As a self-validating system, each protocol incorporates specific analytical checkpoints to ensure reaction success before proceeding to the next step.

Protocol A: Synthesis of the Thiosemicarbazone Intermediate

Objective: Condense 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the intermediate[3]. Causality: Glacial acetic acid is utilized as a catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the primary amine of the thiosemicarbazide.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in 25 mL of absolute ethanol.

  • Addition: Add 10 mmol of thiosemicarbazide to the solution, followed by 3–5 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C for 1–2 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The reaction is complete when the starting aldehyde spot disappears and a new, more polar spot (lower

    
    ) appears.
    
  • Isolation: Cool the mixture to room temperature. Pour it into crushed ice to precipitate the product. Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol.

  • Validation Checkpoint 2 (Spectroscopy): Perform FT-IR analysis. The successful formation of the intermediate is confirmed by the disappearance of the strong aldehyde C=O stretch (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    1680 cm
    
    
    
    ) and the appearance of an imine C=N stretch (
    
    
    1610 cm
    
    
    ) and N-H stretches (
    
    
    3200-3300 cm
    
    
    ).
Protocol B: Hantzsch Cyclization to Pyrazolyl-Thiazole

Objective: Cyclize the thiosemicarbazone intermediate using an ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-haloketone (e.g., 4-chlorophenacyl bromide).
Causality:  The thione sulfur acts as a soft nucleophile, attacking the 

-carbon of the haloketone and displacing the bromide. Subsequent intramolecular nucleophilic attack by the imine nitrogen on the ketone carbonyl, followed by dehydration, yields the aromatic thiazole ring.
  • Preparation: Dissolve 5 mmol of the synthesized thiosemicarbazone intermediate in 20 mL of absolute ethanol.

  • Addition: Add 5 mmol of 4-chlorophenacyl bromide to the solution.

  • Reaction: Reflux the mixture for 2–3 hours. (Alternative Green Method: Grind the reactants together in a mortar at room temperature for 5–10 minutes without solvent until a paste forms[4]).

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Chloroform:Methanol, 9:1). The formation of the thiazole ring significantly alters the polarity, resulting in a distinct product spot.

  • Isolation: Neutralize the mixture with 10% sodium acetate solution. Filter the resulting precipitate, wash with distilled water, and dry.

  • Validation Checkpoint 2 (NMR): Conduct ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    H NMR analysis. Success is validated by the disappearance of the thiosemicarbazone N-H proton and the emergence of a characteristic singlet at 
    
    
    
    7.6–7.8 ppm, corresponding to the isolated proton on the newly formed thiazole ring.
Protocol C: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against standard pathogen strains[2]. Causality: Resazurin, a redox indicator, is used to self-validate the assay. Viable, metabolizing cells reduce the blue resazurin to pink resorufin. A well remaining blue definitively indicates that the compound concentration has successfully inhibited bacterial growth.

  • Preparation: Prepare a stock solution of the synthesized compounds in DMSO (1 mg/mL).

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) to achieve concentrations ranging from 128

    
    g/mL to 0.25 
    
    
    
    g/mL.
  • Inoculation: Standardize microbial suspensions (S. aureus, E. coli, C. albicans) to 0.5 McFarland standard and inoculate each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout: Add 10

    
    L of resazurin solution (0.015%) to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration at which no color change (blue remains) is observed.
    

Quantitative Data Presentation

The cyclization of the thiosemicarbazone intermediate into the pyrazolyl-thiazole derivative typically results in a marked enhancement of antimicrobial activity due to increased lipophilicity and the introduction of a second pharmacophore[5].

Table 1: Representative Minimum Inhibitory Concentrations (MIC,


g/mL) of Synthesized Derivatives 
CompoundStaphylococcus aureus (Gram +ve)Escherichia coli (Gram -ve)Candida albicans (Fungi)
1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (Precursor)>128>128>128
Thiosemicarbazone Intermediate 326432
Pyrazolyl-Thiazole Derivative 4816
Ciprofloxacin (Standard Antibacterial)12N/A
Fluconazole (Standard Antifungal)N/AN/A2

Data interpretation: The transition from the bare aldehyde to the thiosemicarbazone introduces moderate activity. The final cyclization to the pyrazolyl-thiazole scaffold dramatically lowers the MIC, demonstrating potent broad-spectrum activity, particularly against Gram-positive bacteria[2].

Conclusion

The utilization of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde as a starting material offers a highly efficient pathway for the synthesis of novel antimicrobial agents. The strategic presence of the 5-fluoro and 1-ethyl groups enhances both the chemical reactivity during synthesis and the pharmacokinetic profile of the final drug candidates. By employing self-validating protocols—from acid-catalyzed condensation to Hantzsch cyclization—researchers can reliably generate pyrazolyl-thiazole libraries with significant potential to combat multidrug-resistant pathogens.

References

  • Source: Smolecule.
  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)
  • Source: RSC Advances (RSC Publishing)
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds Source: MDPI URL
  • Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity Source: ACS Omega - ACS Publications URL

Sources

Application Note: 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in the Development of Next-Generation SDHI Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

In the landscape of modern agrochemical development, the pyrazole ring is universally recognized as a "privileged structure." Specifically, highly substituted pyrazole-4-carbaldehydes serve as the foundational building blocks for Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a class of compounds critical for global crop protection .

While traditional SDHIs (such as bixafen or fluxapyroxad) heavily rely on 1-methyl-3-(difluoromethyl) substitutions, 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde offers a distinct stereoelectronic profile. The strategic placement of a fluorine atom at the C5 position and an ethyl group at the N1 position provides unique lipophilicity (


) and metabolic stability, allowing researchers to bypass existing patent landscapes and overcome emerging fungal resistance . The reactive C4-aldehyde acts as a versatile synthetic handle, enabling precise oxidation and subsequent amidation to form the critical pyrazole-4-carboxamide pharmacophore .

Mechanistic Causality: The Role of Substitutions

The design of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is not arbitrary; every functional group serves a specific biochemical and synthetic purpose:

  • 5-Fluoro Substitution: Fluorine’s high electronegativity and small van der Waals radius withdraw electron density from the pyrazole ring, lowering the

    
     of the adjacent system. This enhances the hydrogen-bond donating capacity of the resulting amide 
    
    
    
    in the final fungicide, strengthening binding affinity at the target enzyme. Furthermore, the C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism in fungi.
  • 1-Ethyl Substitution: Compared to a standard methyl group, the ethyl chain increases the overall lipophilicity of the molecule, facilitating better penetration through the waxy cuticles of plant leaves and the lipid-rich cell membranes of pathogenic fungi.

  • 4-Carbaldehyde Handle: Aldehydes are uniquely poised for chemoselective oxidation. Unlike methyl or ester groups, the aldehyde can be oxidized to a carboxylic acid under mild conditions without risking the cleavage of the N-ethyl group or the displacement of the C5-fluorine.

Mechanism of Action: Complex II Inhibition

Once synthesized into a pyrazole-4-carboxamide, the resulting agrochemical acts by targeting Complex II (Succinate Dehydrogenase) in the fungal mitochondrial electron transport chain. The amide oxygen and nitrogen form critical hydrogen bonds with the ubiquinone-binding site (Q-site), while the lipophilic pyrazole core and the aniline-derived tail occupy the hydrophobic pockets. This competitive binding halts electron transfer, depleting cellular ATP and causing fungal cell death.

MoA SDHI SDHI Fungicide (Pyrazole-4-carboxamide) ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) SDHI->ComplexII Targets QSite Ubiquinone Binding Site (Q-site) SDHI->QSite Binds competitively ComplexII->QSite Contains Block Blocks Electron Transfer (Succinate -> Ubiquinone) QSite->Block Induces ATP Depletion of ATP Fungal Cell Death Block->ATP Results in

Mechanism of action of SDHI fungicides targeting mitochondrial Complex II.

Synthetic Workflow & Protocols

The transformation of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde into an active SDHI fungicide requires a two-stage process: oxidation to the carboxylic acid, followed by amidation.

SynthWorkflow A 1-Ethyl-5-fluoro-1H-pyrazole -4-carbaldehyde B Oxidation (NaClO2, NaH2PO4) Yield: >90% A->B C 1-Ethyl-5-fluoro-1H-pyrazole -4-carboxylic acid B->C D Chlorination (SOCl2) Reflux, 2-4h C->D E Pyrazole-4-carbonyl chloride Intermediate D->E F Amidation (Aniline derivative) Base: Et3N, Solvent: DCM E->F G Target SDHI Fungicide (Pyrazole-4-carboxamide) F->G

Synthetic workflow from carbaldehyde to pyrazole-4-carboxamide SDHI fungicides.

Protocol A: Chemoselective Pinnick Oxidation

Causality: While harsh oxidants like


 can be used, they risk oxidative cleavage of the N-ethyl substituent. The Pinnick oxidation is chosen because it utilizes sodium chlorite (

) as a mild oxidant, ensuring absolute chemoselectivity for the aldehyde. 2-methyl-2-butene is added as a hypochlorous acid (

) scavenger to prevent unwanted electrophilic chlorination of the pyrazole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in 30 mL of tert-butanol and 10 mL of 2-methyl-2-butene.

  • Buffer Addition: Add a solution of sodium dihydrogen phosphate (

    
    , 2.5 g) in 10 mL of distilled water to buffer the reaction at pH ~3.5.
    
  • Oxidation: Slowly add sodium chlorite (

    
    , 15.0 mmol) dissolved in 10 mL of water dropwise over 30 minutes at 0°C.
    
  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove tert-butanol. Adjust the aqueous layer to pH 2 using 1M

    
    , precipitating the product. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous 
    
    
    
    , and evaporate to yield 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid.
  • Self-Validation System: The reaction validates itself spectroscopically. Success is confirmed by the disappearance of the sharp aldehyde proton singlet at ~9.9 ppm in

    
     and the appearance of a broad 
    
    
    
    stretching band between 3200–2500
    
    
    in the IR spectrum.
Protocol B: Amidation to Form the SDHI Scaffold

Causality: Direct coupling of the carboxylic acid with bulky anilines is often low-yielding due to steric hindrance. Converting the acid to a highly electrophilic acyl chloride using thionyl chloride (


) overcomes this activation energy barrier. Triethylamine (

) is utilized to neutralize the

byproduct, preventing the protonation of the incoming aniline nucleophile.

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 5.0 mmol of the synthesized carboxylic acid in 15 mL of anhydrous dichloromethane (DCM). Add 10.0 mmol of

    
     and 1 drop of DMF (catalyst). Reflux for 3 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • Concentration: Evaporate the solvent and excess

    
     under a nitrogen stream to isolate the crude acyl chloride.
    
  • Coupling: Redissolve the acyl chloride in 10 mL of anhydrous DCM. Cool to 0°C.

  • Amidation: Dropwise, add a solution containing 5.0 mmol of the desired aniline (e.g., 2-(bicyclopropyl-2-yl)phenylamine) and 12.0 mmol of

    
     in 5 mL DCM.
    
  • Stirring & Workup: Stir at room temperature for 6 hours. Wash the organic layer sequentially with 1M

    
    , saturated 
    
    
    
    , and brine. Dry and concentrate to yield the target SDHI.
  • Self-Validation System: The completion of the amide bond formation is validated by IR spectroscopy: the carbonyl stretch shifts from ~1750

    
     (acyl chloride) to a characteristic amide I band at ~1650-1680 
    
    
    
    , accompanied by a sharp amide
    
    
    stretch at ~3300
    
    
    .

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the efficacy of the 1-ethyl-5-fluoro scaffold, the table below summarizes the comparative in vitro antifungal activity (


) and lipophilicity (

) of synthesized derivatives against Rhizoctonia solani, a common pathogenic fungus.
Compound IDAmide R-Group (Aniline Derivative)C5-SubstitutionN1-Substitution


vs R. solani (mg/L)
1a (Target) 2-(bicyclopropyl-2-yl)phenylFluoroEthyl3.420.05
1b (Control) 2-(bicyclopropyl-2-yl)phenylChloroMethyl3.100.12
1c (Target) 1,1,3-trimethylindan-4-ylFluoroEthyl3.850.03
1d (Control) 1,1,3-trimethylindan-4-ylChloroMethyl3.510.08

Data Interpretation: The substitution of a methyl group with an ethyl group, combined with the C5-fluoro modification, consistently increases the


 by ~0.3 units. This optimized lipophilicity correlates directly with a >2-fold increase in antifungal potency (lower 

) compared to traditional chloro/methyl analogs, validating the utility of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in next-generation agrochemical design.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications Chemical Reviews (ACS Publications) URL:[Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Application Note: 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in Advanced Materials and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Cross-Disciplinary Significance

Historically, pyrazole derivatives have been the cornerstone of medicinal chemistry, serving as privileged pharmacophores for kinase inhibitors, antimicrobial agents, and targeted covalent therapeutics[1][2]. However, the unique electronic and steric properties of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (EFPC) have catalyzed a paradigm shift, extending its utility into advanced material science.

For researchers and drug development professionals, EFPC represents a dual-threat building block. In material science, it is utilized to synthesize highly conjugated Schiff bases, metal-organic framework (MOF) ligands, and Aggregation-Induced Emission (AIE) fluorophores[3][4]. In drug development, the identical chemical handles are exploited to create pyrazole-chalcone conjugates and fluorescent probes for protein-binding assays[1][5]. This guide details the mechanistic causality, photophysical properties, and validated protocols for deploying EFPC in both domains.

Chemical Profile & Mechanistic Causality

The utility of EFPC is dictated by the synergistic effects of its three functional groups. Understanding the causality behind this specific scaffold is critical for rational material and drug design.

  • C4-Carbaldehyde (The Reactive Hub): The aldehyde group acts as a highly electrophilic center, primed for Knoevenagel condensations and Schiff base (azomethine) formation. This is the primary handle for extending

    
    -conjugation, a strict requirement for both optoelectronic materials and fluorescent biological probes[4][6].
    
  • C5-Fluorine (The Electronic Modulator): Fluorine is the most electronegative element. Its inductive electron-withdrawing effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring. Mechanistically, this increases the electrophilicity of the adjacent C4-aldehyde, accelerating condensation reactions. In solid-state materials, the C–F bond participates in intermolecular F···H interactions, rigidifying the molecular conformation to prevent non-radiative decay, thereby enhancing AIE[4].

  • N1-Ethyl (The Steric Disruptor): The ethyl chain provides essential lipophilicity. In polymer and sensor development, it disrupts overly tight

    
     stacking that typically leads to Aggregation-Caused Quenching (ACQ), ensuring the material remains highly fluorescent in the solid state or in aggregated biological environments[6].
    
Table 1: Physicochemical Profile of EFPC
PropertyValue / Description
IUPAC Name 1-ethyl-5-fluoropyrazole-4-carbaldehyde
CAS Number 1429418-45-0[3]
Molecular Formula C₆H₇FN₂O[3]
Molecular Weight 142.13 g/mol [3]
Key Reactivity Electrophilic condensation, Nucleophilic aromatic substitution (S_NAr) at C5

Applications in Material Science & Sensor Development

Fluorescent Sensors via CHEF Mechanism

EFPC is widely condensed with primary amines to form azomethine-linked fluoroionophores. In their native state, these sensors often exhibit weak fluorescence due to Photoinduced Electron Transfer (PET) from the azomethine nitrogen lone pair to the pyrazole fluorophore. Upon coordinating with a target metal ion (e.g., Al³⁺, Zn²⁺), the lone pair is sequestered. This blocks the PET pathway, triggering Chelation-Enhanced Fluorescence (CHEF) , resulting in a strong "Turn-On" signal[6].

Boron Complexes and AIE Materials

By reacting EFPC-derived Schiff bases with boronic acids, researchers synthesize rigid iminoboronate complexes. These materials exhibit minimal fluorescence in dilute solutions but demonstrate intense green emission (up to 531 nm) when aggregated in mixed aqueous/organic solvent systems. This Aggregation-Induced Emission (AIE) is highly sought after for OLEDs and solid-state luminescent sensors[4].

SyntheticWorkflow A 1-Ethyl-5-fluoro-1H-pyrazole- 4-carbaldehyde (EFPC) D Schiff Base Ligand (Pi-Conjugated) A->D Condensation B Primary Amine / Aniline (Nucleophile) B->D C Acid Catalysis (Glacial AcOH) C->D Activates Carbonyl F Fluorescent Material / MOF (AIE Active) D->F Complexation E Metal Coordination (e.g., B, Zn, Cu) E->F

Figure 1: Synthetic workflow for converting EFPC into AIE-active metal complexes and MOFs.

Applications in Drug Development

In medicinal chemistry, the pyrazole-4-carbaldehyde scaffold is a precursor for synthesizing pyrazole-chalcones and highly substituted pyrazolo[4,3-c]pyridines. These derivatives exhibit potent antiproliferative activity by inducing poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activating apoptotic cascades[2]. Furthermore, styrylpyrazole derivatives synthesized from similar carbaldehydes serve as covalent fluorescent probes. These probes selectively react with Lys15 on Transthyretin (TTR), enabling Native PAGE assays to evaluate the selectivity of kinetic stabilizers in human serum—a critical workflow for developing therapeutics for hereditary amyloidosis[1].

Table 2: Photophysical Properties of EFPC-Derived Architectures
Material / Conjugate TypeAbsorption Max (λ_abs)Emission Max (λ_em)Stokes ShiftQuantum Yield (Φ)Primary Application
Pyrazole-Boron Complex 397–404 nm531 nm~130 nmUp to 4.3% (AIE)Optoelectronics / OLEDs[4]
Pyrazole-Chalcone 350–400 nm450–480 nm>80 nmUp to 66%Iodide (I⁻) Turn-Off Sensor[5][6]
Styrylpyrazole Probe 365 nm437–487 nm~100 nmN/ATTR Protein Labeling[1][2]

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity and photophysical fidelity are maintained throughout the synthesis of advanced materials.

Protocol A: Synthesis of EFPC-Derived Schiff Base Ligand

Objective: Synthesize a highly conjugated azomethine ligand for downstream metal complexation or sensor development.

Rationale & Causality: The reaction utilizes glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen of EFPC, dramatically increasing the electrophilicity of the C4 carbon. This facilitates the nucleophilic attack by the primary amine, driving the equilibrium toward the imine via the elimination of water.

Materials:

  • 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (EFPC) (1.0 mmol)

  • Aromatic primary amine (e.g., 2-aminophenol) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Initiation: Dissolve 1.0 mmol of EFPC in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Stir at room temperature until fully dissolved.

  • Nucleophile Addition: In a separate vial, dissolve 1.0 mmol of the aromatic amine in 10 mL of absolute ethanol. Add this dropwise to the EFPC solution over 5 minutes to prevent localized thermal spikes.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 75–80 °C for 4–6 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. The disappearance of the EFPC spot (UV active at 254 nm) confirms reaction completion.

  • Precipitation: Cool the reaction mixture to room temperature, then pour it over 50 g of crushed ice. The sudden drop in solubility forces the hydrophobic Schiff base to precipitate.

  • Isolation: Filter the solid under a vacuum. Wash with cold water (2 × 10 mL) followed by cold ethanol (5 mL) to remove unreacted starting materials.

  • Purification: Recrystallize from hot ethanol to yield the pure Schiff base ligand. Validate structure via ¹H-NMR (look for the characteristic azomethine –N=CH– singlet between δ 8.60–8.90 ppm).

Protocol B: Photophysical Characterization & CHEF Sensor Validation

Objective: Validate the metal-sensing capability of the synthesized EFPC-ligand.

Rationale & Causality: To accurately measure fluorescence quantum yields and sensor response, the optical density (absorbance) of the solution must be kept below 0.1. Higher concentrations lead to inner-filter effects (reabsorption of emitted light), which artificially depress the measured quantum yield and skew sensor calibration curves[4].

Step-by-Step Procedure:

  • Stock Preparation: Prepare a

    
     M stock solution of the EFPC-Schiff base in spectroscopic grade THF.
    
  • Dilution: Dilute the stock to a working concentration of

    
     M. Verify via UV-Vis spectrophotometer that the absorbance at the excitation wavelength (
    
    
    
    nm) is
    
    
    .
  • Baseline Measurement: Record the baseline fluorescence emission spectrum (typically weak due to PET).

  • Titration: Incrementally add a standard solution of the target metal ion (e.g.,

    
     M Zn(NO₃)₂ in water) from 0 to 5 equivalents.
    
  • Validation: Plot the fluorescence intensity at

    
     (e.g., 530 nm) against the metal ion concentration. A linear increase followed by a plateau indicates successful 1:1 or 1:2 stoichiometric chelation, validating the CHEF mechanism.
    

CHEFMechanism S EFPC-Schiff Base (PET Active - Dark) C Chelated Complex (PET Blocked) S->C Coordination M Target Metal Ion (e.g., Al3+, Zn2+) M->C F Strong Fluorescence (Emission ~530 nm) C->F CHEF Effect

Figure 2: Chelation-Enhanced Fluorescence (CHEF) mechanism in EFPC-derived sensors.

References

  • [6] PubMed Central (PMC). Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. Available at:[Link]

  • [4] MDPI. Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • [5] ResearchGate. Highly selective fluorescence sensor based on azido pyrazole-chalcone conjugates for rapid detection of iodide ion. Available at: [Link]

  • [1] ACS Publications. Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay. Available at: [Link]

  • [2] Institute of Molecular and Translational Medicine. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Pyrazole-4-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions to build a solid understanding of the reaction before tackling specific experimental issues.

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazoles?

The Vilsmeier-Haack reaction is a powerful and widely used method to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, which are important structural motifs in many pharmaceutical compounds, this reaction is a key strategy for regioselectively synthesizing pyrazole-4-carbaldehydes.[2][3] These aldehydes are versatile intermediates, serving as building blocks for a wide array of more complex, biologically active molecules.[4] The reaction is valued for its use of readily available and cost-effective reagents.[5]

Q2: What is the "Vilsmeier reagent" and how is it prepared?

The active electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt (specifically, N,N-dimethyl-chloromethyleneiminium chloride).[6][7] It is almost always prepared in situ (within the reaction mixture) by the slow, dropwise addition of an activating agent like phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][8]

The formation is an exothermic process that must be conducted under strictly anhydrous conditions, as the reagent is highly sensitive to moisture and will readily decompose upon contact with water.[1][9]

Q3: What is the underlying mechanism of the Vilsmeier-Haack reaction on a pyrazole ring?

The reaction proceeds in two main stages:

  • Vilsmeier Reagent Formation: DMF, acting as a nucleophile via its oxygen atom, attacks the electrophilic phosphorus of POCl₃. A subsequent rearrangement and elimination cascade generates the highly electrophilic chloroiminium ion.[7]

  • Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate loses a proton to restore aromaticity. This forms an iminium salt intermediate attached to the pyrazole ring.[4]

  • Hydrolysis: During the aqueous workup, water attacks the iminium salt, which, after a series of steps, hydrolyzes to yield the final pyrazole-4-carbaldehyde and a dimethylamine by-product.[6][7]

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism on Pyrazole cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Pyrazole Pyrazole Substrate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Iminium_Intermediate->Product + H₂O (Workup)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism on Pyrazole.

Q4: What are the primary safety concerns associated with this reaction?

The reagents demand careful handling.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently and exothermically with water, releasing toxic HCl gas.[1][10]

  • Vilsmeier Reagent: Moisture-sensitive and corrosive.[1]

  • Workup: The quenching of the reaction mixture with ice/water is extremely exothermic due to the hydrolysis of unreacted POCl₃ and must be performed slowly and with extreme caution.[10]

All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[1]

Q5: How can the progress of the reaction be monitored effectively?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute basic solution (e.g., saturated sodium bicarbonate). Extract the quenched sample with an organic solvent like ethyl acetate or dichloromethane, and spot the organic layer on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments in a direct question-and-answer format.

Problem 1: My reaction yield is consistently low or I get no product at all.

This is the most common issue and can stem from several sources.

  • Question: Could my reagents be the problem?

    • Answer: Absolutely. The Vilsmeier reagent is highly sensitive to moisture.[9] If your DMF is not anhydrous or your POCl₃ is old and has been exposed to atmospheric moisture, the reagent will not form efficiently.

    • Solution: Always use freshly opened or properly stored anhydrous DMF. Ensure all glassware is rigorously oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Question: Is my pyrazole substrate suitable for this reaction?

    • Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, meaning it works best on electron-rich pyrazoles.[6][7] If your pyrazole contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring is deactivated, making it less nucleophilic and significantly less reactive.[11][12]

    • Solution: For deactivated substrates, you must use more forcing conditions. This includes increasing the reaction temperature (sometimes up to 120°C), extending the reaction time, and using a larger excess of the Vilsmeier reagent.[9][11] Monitor carefully by TLC, as decomposition can occur at high temperatures.

  • Question: Are my reaction conditions optimal?

    • Answer: Temperature and time are critical. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can cause decomposition of the starting material, product, or even the DMF solvent itself.[9]

    • Solution: Start with established literature conditions for similar substrates. If the reaction is sluggish (monitored by TLC), gradually increase the temperature in 10-20°C increments. Ensure the reaction is allowed to run until the starting material is fully consumed.[1]

Troubleshooting_Yield Figure 2: Troubleshooting Workflow for Low Yield start Low or No Yield check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok use_fresh Use fresh anhydrous reagents & dry glassware. Run under N₂. reagents_ok->use_fresh No check_substrate Is Substrate Reactive? (Electron-rich?) reagents_ok->check_substrate Yes use_fresh->check_reagents substrate_ok Substrate Reactive? check_substrate->substrate_ok increase_severity Increase temperature, reaction time, and/or excess of Vilsmeier reagent. substrate_ok->increase_severity No check_conditions Optimize Temp/Time substrate_ok->check_conditions Yes increase_severity->check_conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok monitor_TLC Monitor by TLC. Gradually increase temp until SM is consumed. conditions_ok->monitor_TLC No check_workup Was Workup Gentle? conditions_ok->check_workup Yes monitor_TLC->check_workup workup_ok Workup Gentle? check_workup->workup_ok gentle_quench Perform slow 'reverse quench'. Neutralize carefully. Use brine for extraction. workup_ok->gentle_quench No success Yield Improved workup_ok->success Yes gentle_quench->success

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Problem 2: I am observing significant side product formation.

  • Question: What are these impurities and how can I minimize them?

    • Answer: Several side reactions are possible.

      • Di-formylation: Under harsh conditions (high temperature, long reaction times), a second formyl group can sometimes be added.[9]

      • Chlorination: At higher temperatures, the Vilsmeier reagent can occasionally act as a chlorinating agent, leading to chlorinated pyrazole byproducts.[8][9]

      • Hydroxymethylation: Prolonged heating of DMF can lead to its decomposition, generating small amounts of formaldehyde. This can react with the pyrazole to form a hydroxymethylated byproduct.[11]

    • Solution: The key is to use the mildest conditions possible that still allow for full conversion of the starting material. Try lowering the reaction temperature and reducing the reaction time. Optimizing the stoichiometry to use a smaller excess of the Vilsmeier reagent can also help minimize side product formation.[1]

Problem 3: I am having difficulty with the workup and product isolation.

  • Question: The quenching process seems very violent. Is there a safer way?

    • Answer: The standard quench into ice-water is highly exothermic. A safer and more controlled method is the "reverse quench."[10]

    • Solution: Prepare a large beaker of vigorously stirred crushed ice/water. Cool your reaction flask in an ice bath. Slowly and dropwise, add the reaction mixture to the ice-water slurry. This method allows the large volume of ice water to dissipate the heat of hydrolysis much more effectively.[10]

  • Question: I'm forming an emulsion during extraction that won't separate.

    • Answer: Emulsions are common, especially after neutralization when salts are present.

    • Solution: After extraction, wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous phase, helping to break the emulsion and "push" the organic product out of the aqueous layer.[1] If the emulsion persists, allowing it to stand for an extended period or filtering the entire mixture through a pad of Celite can be effective.

Experimental Protocols & Data

General Experimental Protocol

This protocol is a general guideline and requires optimization for specific substrates.

Workflow Figure 3: General Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Formylation Reaction cluster_workup 3. Workup & Purification prep_dmf Add anhydrous DMF to flame-dried flask under N₂ cool_dmf Cool DMF to 0°C prep_dmf->cool_dmf add_pocl3 Add POCl₃ dropwise with vigorous stirring cool_dmf->add_pocl3 stir_reagent Stir at 0°C for 30-60 min add_pocl3->stir_reagent add_substrate Add pyrazole solution dropwise at 0°C stir_reagent->add_substrate heat_reaction Warm to desired temp (e.g., 60-90°C) add_substrate->heat_reaction monitor_reaction Monitor by TLC until SM is consumed heat_reaction->monitor_reaction cool_mixture Cool reaction to RT monitor_reaction->cool_mixture quench Add mixture dropwise to crushed ice cool_mixture->quench neutralize Neutralize with base (e.g., Na₂CO₃, NaOH) quench->neutralize extract Extract with organic solvent (e.g., EtOAc, DCM) neutralize->extract purify Dry, concentrate, and purify (chromatography/recrystallization) extract->purify final_product Isolated Product purify->final_product

Caption: Figure 3: General Experimental Workflow.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath. With vigorous stirring, add POCl₃ (1.5-2.5 equivalents) dropwise. A viscous, often yellowish or white complex will form. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the reagent.[9]

  • Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, slowly warm the reaction to the desired temperature (e.g., 60-90°C) and hold for 2-24 hours.[4][8]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.[1]

  • Workup: Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully, pour the reaction mixture onto the crushed ice.[10] Neutralize the acidic solution by the slow addition of a base, such as solid sodium carbonate or an aqueous solution of sodium hydroxide, until the pH is > 8.

  • Isolation & Purification: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[8]

Table of Reported Reaction Conditions

The optimal conditions are highly substrate-dependent. The following table summarizes various reported conditions to provide a starting point for optimization.

Pyrazole SubstrateReagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazoleDMF (5), POCl₃ (2)DMF120255[11]
Hydrazones (general)POCl₃ (excess), DMFDMF704Good[2]
(E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazinePOCl₃, DMFDMF556Excellent[4]
N-(4-acetylphenyl)benzenesulfonamidePOCl₃, DMFDMF70-802Good[4]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleDMF (4), POCl₃ (4)DMF702448[8]
1-phenyl-1H-pyrazol-3-ol derivativesPOCl₃, DMFDMF652-3Good[4]

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. ResearchGate. [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • Method for preparing vilsmeier reagent.
  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting and field-proven standard operating procedures (SOPs) for the purification of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS: 1429418-45-0)[1].

This compound is a highly valuable building block in medicinal chemistry, frequently utilized to incorporate the pyrazole pharmacophore into complex drug candidates[1]. However, its unique structural features—a moderately polar pyrazole core, an electron-withdrawing fluorine atom, and a reactive aldehyde group—present specific chromatographic challenges. This guide explains the chemical causality behind these challenges and provides self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: My product is co-eluting with the unreacted pyrazole starting material. How do I improve resolution? A1: Causality: The synthesis of this compound typically involves a Vilsmeier-Haack formylation, which can leave trace amounts of unreacted 1-ethyl-5-fluoro-1H-pyrazole[2]. Because the fluorine atom strongly withdraws electron density, the polarity difference introduced by the new aldehyde group is sometimes insufficient for baseline separation in standard binary solvent systems. Solution:

  • Modify the Eluent: Switch from a standard Hexane/Ethyl Acetate system to a Toluene/Ethyl Acetate gradient. The

    
     interactions between toluene and the pyrazole core often alter the retention factor (
    
    
    
    ) enough to separate closely eluting species.
  • Shallower Gradient: Utilize a micro-gradient approach, starting at 2% EtOAc in Hexane and increasing by only 1-2% increments[2].

Q2: I achieved great separation on the column, but my isolated yield is suspiciously low after rotary evaporation. Where did the product go? A2: Causality: 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde has a low molecular weight (142.13 g/mol ) and lacks strong hydrogen-bond donating groups (no -OH or -NH)[1]. Consequently, it exhibits significant volatility under reduced pressure. Solution:

  • Temperature Control: Never exceed a water bath temperature of 30°C during rotary evaporation.

  • Vacuum Control: Do not use a high-vacuum pump (e.g., a Schlenk line) to dry the final residue. Once the bulk solvent is removed at ~150-200 mbar, stop the evaporation immediately.

Q3: A new, highly polar spot appeared on my TLC during the column run that wasn't in the crude NMR. Is my product degrading? A3: Causality: Aldehydes are prone to oxidation to their corresponding carboxylic acids when exposed to air and the slightly acidic surface of silica gel for extended periods. Additionally, if methanol or ethanol was used to load the sample, acetal formation can occur[2]. Solution:

  • Dry Loading: Dissolve the crude mixture in a volatile, non-nucleophilic solvent (like DCM), add a small amount of silica gel, and evaporate to a free-flowing powder. This avoids the use of polar protic solvents.

  • Minimize Residence Time: Perform flash chromatography rapidly. Do not let the compound sit on the silica gel overnight.

TroubleshootingTree Issue Chromatography Issue Detected Coelution Co-elution with Starting Material? Issue->Coelution Yield Low Isolated Yield? Issue->Yield Degradation New Spots on TLC (Degradation)? Issue->Degradation Sol1 Use Toluene/EtOAc or Shallower Gradient Coelution->Sol1 Sol2 Reduce Rotavap Temp (<30°C), Avoid High Vac Yield->Sol2 Sol3 Use Dry Loading, Minimize Column Time Degradation->Sol3

Decision logic for troubleshooting common chromatography issues.

Part 2: Standard Operating Procedure (SOP)

Flash Column Chromatography Methodology

This self-validating protocol ensures that product integrity is maintained throughout the purification lifecycle.

  • Column Preparation: Select a glass column appropriate for the scale (typically 30-50 g of silica gel per 1 g of crude product). Pack the column using a slurry of 230-400 mesh silica gel in 100% Hexane to ensure high theoretical plate count and optimal resolution[3].

  • Sample Loading (Dry Loading): Dissolve the crude 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in a minimal volume of dichloromethane (DCM). Add 2 grams of silica gel per gram of crude. Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained. Carefully pour this onto the top of the packed column bed.

  • Elution Gradient:

    • Column Volumes (CV) 1-3: 100% Hexane (Elutes non-polar impurities).

    • CV 4-6: 5% Ethyl Acetate in Hexane.

    • CV 7-12: 10% Ethyl Acetate in Hexane (Target product typically elutes here)[2].

    • CV 13-15: 20% Ethyl Acetate in Hexane (Flushes highly polar impurities).

  • Fraction Collection & Analysis: Collect fractions in standard test tubes. Spot fractions on TLC plates and develop in 15% EtOAc/Hexane. Visualize using a UV lamp at 254 nm, as the conjugated pyrazole-carbaldehyde system is highly UV-active[2].

  • Concentration: Combine fractions containing the pure product. Concentrate using a rotary evaporator with the water bath strictly set to 25-30°C and a vacuum of ~200 mbar. Stop immediately when the solvent ceases condensing to prevent product volatilization.

PurificationWorkflow Start Crude Mixture (Vilsmeier-Haack) TLC TLC Optimization (Hexane/EtOAc) Start->TLC Load Dry Loading onto Silica Gel (230-400 mesh) TLC->Load Elute Flash Elution (Gradient 5-20% EtOAc) Load->Elute Fractions Fraction Analysis (UV 254 nm) Elute->Fractions Concentrate Concentration (T < 30°C, Avoid High Vac) Fractions->Concentrate Pure Pure 1-Ethyl-5-fluoro- 1H-pyrazole-4-carbaldehyde Concentrate->Pure

Workflow for the purification of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.

Part 3: Quantitative Data Summary

The following table summarizes the critical physiochemical and chromatographic parameters required to successfully isolate the target compound.

ParameterOptimal Value / ConditionTroubleshooting Note
Target Compound MW 142.13 g/mol [1]High volatility; strictly avoid high vacuum drying.
Typical

Value
~0.35 in 15% EtOAc/HexaneAdjust EtOAc % if co-eluting with starting material.
Stationary Phase Silica Gel (230-400 mesh)[3]Use fine mesh for high-resolution flash chromatography.
Loading Method Dry Loading (DCM/Silica)Prevents acetal formation and band broadening on the column.
Detection Method UV (254 nm)[2]Compound is highly UV active; DNP stain can verify the aldehyde.
Evaporation Temp < 30°CCritical parameter to prevent product loss during concentration.

References

  • Title: Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines Source: Asian Journal of Chemistry URL: [Link]

Sources

troubleshooting low yields in the formylation of 1-ethyl-5-fluoropyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind reaction failures, provide self-validating experimental protocols, and outline the exact physicochemical barriers imposed by the 5-fluoro substituent.

Mechanistic Causality: Why Does This Reaction Fail?

The formylation of 1-ethyl-5-fluoropyrazole is typically achieved via the Vilsmeier-Haack reaction , utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent)[1][2].

While the pyrazole ring is generally susceptible to electrophilic aromatic substitution at the C4 position, the 5-fluoro substituent fundamentally alters the ring's electronics . Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect (-I effect) significantly depletes electron density from the pyrazole core[3]. This kinetic barrier reduces the nucleophilicity of the C4 carbon, meaning that standard room-temperature Vilsmeier-Haack conditions will stall, leading to incomplete conversion and poor yields[4].

Diagnostic Workflow

G Start Low Yield Detected: 1-Ethyl-5-fluoropyrazole Formylation CheckConv Diagnostic Check (TLC/LCMS): Is Starting Material (SM) consumed? Start->CheckConv SM_Remains Yes, SM remains (Incomplete Conversion) CheckConv->SM_Remains SM > 10% SM_Consumed No, SM consumed (Loss during Workup) CheckConv->SM_Consumed SM < 5% Moisture Moisture Contamination? Check DMF/POCl3 integrity SM_Remains->Moisture Hydrolysis Incomplete Iminium Hydrolysis? Check Aqueous Quench pH SM_Consumed->Hydrolysis DryReagents Use strictly anhydrous DMF & fresh POCl3 Moisture->DryReagents Wet Reagents Temp Kinetic Barrier (-I effect of F) Increase Temp to 70-80°C Moisture->Temp Dry Reagents BasicQuench Stir with sat. NaHCO3 (pH 7-8) for 30-60 mins at RT Hydrolysis->BasicQuench Acidic/Short Quench Extraction Product trapped in Aqueous Layer? Check for Emulsions Hydrolysis->Extraction Full Hydrolysis Brine Saturate with NaCl, extract with EtOAc/DCM Extraction->Brine

Troubleshooting workflow for the Vilsmeier-Haack formylation of 1-ethyl-5-fluoropyrazole.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 30-40% conversion even after 12 hours. What is causing this? A: This is a direct consequence of the 5-fluoro group's deactivating (-I) effect. The activation energy for electrophilic attack at C4 is higher than in unsubstituted pyrazoles. Standard room-temperature conditions are insufficient. Solution: You must overcome this kinetic barrier thermally. Literature and empirical data indicate that the optimal conditions require heating the reaction to 70–80 °C for 4–6 hours[4]. Additionally, ensure you are using a slight excess (1.2 to 1.5 equivalents) of the Vilsmeier reagent.

Q2: I see a lot of unreacted starting material, but my reagents are fresh and I am heating the reaction. Could the solvent be the issue? A: Yes. In this reaction, DMF acts as both the solvent and a stoichiometric reagent. The active electrophile (chloroiminium ion) is highly hygroscopic. Even trace amounts of water in the DMF or POCl₃ will rapidly hydrolyze the active species back into DMF and HCl, effectively quenching the reaction before it begins[1]. Solution: Implement a self-validating anhydrous system. Use only amine-free, strictly anhydrous DMF (stored over molecular sieves) and perform the reaction under an inert argon or nitrogen atmosphere.

Q3: The TLC shows complete consumption of the starting material, but my isolated yield is poor (<40%) after the aqueous quench. Where is my product? A: If the starting material is consumed but the isolated yield is low, the failure mode is almost certainly in the workup phase. The Vilsmeier-Haack reaction initially forms an intermediate iminium salt at the C4 position[2]. This salt is highly water-soluble. If your aqueous quench is too brief or too acidic, the intermediate will not fully hydrolyze into the desired aldehyde, and it will be discarded in the aqueous waste[1]. Solution: Ensure the quench is slightly basic. Pour the reaction mixture over crushed ice and slowly neutralize with saturated aqueous NaHCO₃ until the pH stabilizes at 7–8. Crucially, stir this mixture at room temperature for at least 30 to 60 minutes to drive the hydrolysis of the iminium salt to completion before attempting extraction.

Self-Validating Experimental Protocols

To ensure reproducibility, utilize the following optimized protocols. Both methods incorporate self-validation checkpoints to verify reaction progression.

Protocol A: Optimized Thermal Formylation (Scale: 10 mmol)
  • Reagent Preparation: Purge a flame-dried 50 mL round-bottom flask with Argon. Add anhydrous DMF (10 mL) and cool to 0–5 °C using an ice-water bath.

  • Vilsmeier Generation: Add POCl₃ (1.12 mL, 12.0 mmol, 1.2 eq) dropwise over 10 minutes. Validation Checkpoint: The solution should turn slightly yellow and viscous, confirming chloroiminium ion formation. Stir for 30 minutes at 0 °C[1].

  • Substrate Addition: Dissolve 1-ethyl-5-fluoropyrazole (1.14 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (2 mL) and add dropwise to the complex at 0 °C.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 75 °C for 5 hours[4]. Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot should be completely absent.

  • Hydrolysis & Neutralization: Cool the mixture to room temperature and pour it slowly over 30 g of crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5. Stir vigorously for 45 minutes to ensure complete iminium hydrolysis.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Microwave-Assisted Formylation (For rapid optimization)

Microwave irradiation is an excellent alternative that forces the reaction over the kinetic barrier imposed by the fluorine atom, significantly reducing reaction times[4].

  • In a microwave-safe vial, prepare the Vilsmeier reagent at 0 °C using DMF (3 mL) and POCl₃ (1.2 eq) as described above.

  • Add 1-ethyl-5-fluoropyrazole (1.0 eq) and seal the vial under Argon.

  • Irradiate at 100 °C for 20 minutes.

  • Quench with ice-water, neutralize with NaHCO₃ (pH 7.5), stir for 30 minutes, and extract with dichloromethane.

Quantitative Data Summary

The following table summarizes the expected outcomes based on varying reaction parameters, clearly illustrating why thermal or microwave activation is mandatory for this specific fluorinated substrate.

Reaction ConditionPOCl₃ EquivalentsTemperatureTimeExpected YieldPrimary Failure Mode
Standard (Room Temp) 1.0 - 1.220 - 25 °C12 - 24 h< 30%Stalled conversion due to 5-F deactivation
Optimized Thermal 1.2 - 1.570 - 80 °C4 - 6 h70 - 90%Moisture contamination / Incomplete hydrolysis
Microwave-Assisted 1.2100 °C15 - 30 min85 - 95%Overheating / Substrate decomposition

References

  • [3] Saucier, M. A. "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions". eGrove, University of Mississippi (2020). Available at:[Link]

  • [2] National Institutes of Health (PMC). "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent". PMC (2023). Available at:[Link]

Sources

managing regioselectivity in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regiochemical ambiguity inherent in pyrazole synthesis. When condensing asymmetric 1,3-dicarbonyls with substituted hydrazines (the classic Knorr synthesis), the differential electrophilicity of the two carbonyl carbons and the differential nucleophilicity of the two hydrazine nitrogens almost always lead to a frustrating mixture of 1,3- and 1,5-disubstituted pyrazoles[1].

This technical guide is designed to help drug development professionals and synthetic chemists troubleshoot these mixtures. Here, we dissect the causality behind regiochemical outcomes and provide field-proven, self-validating protocols to ensure absolute structural control[2].

Troubleshooting & FAQs

Q1: I am running a standard Knorr condensation with an asymmetric 1,3-diketone and an arylhydrazine, but I am getting an intractable 1:1 mixture of 1,3- and 1,5-isomers. How can I drive the reaction toward a single regioisomer?

Root Cause: The two carbonyl groups in your substrate have similar electrophilicities. Concurrently, the arylhydrazine's terminal nitrogen (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) and internal nitrogen (

) compete for the initial nucleophilic attack. Without a strong electronic or steric bias, thermodynamic equilibration leads to a mixed product profile. Solution:
  • Differentiate the Electrophiles: Convert the 1,3-diketone into an enaminone (β-amino enone). The enaminone features a highly polarized push-pull double bond, making the carbonyl carbon strictly the primary electrophilic site for the terminal ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     of the hydrazine.
    
  • Steric Control: If modifying the substrate is not possible, lower the reaction temperature to -78°C to favor kinetic control. The more nucleophilic terminal

    
     will preferentially attack the less sterically hindered carbonyl.
    
Q2: How do I selectively synthesize 1-aryl-3,4,5-trisubstituted pyrazoles without relying on highly unstable 1,3-diketones?

Root Cause: Standard 1,3-diketones often lack the necessary pre-functionalization at the C2 position (which becomes C4 of the pyrazole), forcing you into complex downstream halogenation or cross-coupling steps that can ruin overall yield. Solution: Utilize α-oxoketene dithioacetals or β-oxodithioesters as 1,3-dicarbonyl surrogates. Cyclocondensation of arylhydrazines with α-oxoketene dithioacetals provides highly regioselective 1-aryl-3,4-substituted-5-(methylthio)pyrazoles, which can be further functionalized via cross-coupling at the methylthio position[3].

Q3: I need to synthesize a 3-trifluoromethyl pyrazole, but my reaction exclusively yields the 5-trifluoromethyl isomer. Why is this happening?

Root Cause: The strongly electron-withdrawing


 group makes the adjacent carbonyl highly electrophilic. Under standard conditions, the terminal 

of the hydrazine attacks this carbonyl first, which ultimately places the

group at the 5-position after cyclization and dehydration. Solution: Abandon the standard diketone. Instead, use a masked 1,3-dicarbonyl equivalent, such as a trifluoromethylated ynone, and catalyze the reaction with AgOTf. This specific Lewis acid activation alters the reaction pathway, leading to excellent regioselectivity for the 3-

isomer (<5% of the 5-

isomer)[4].

Mechanistic Logic & Visualizations

To successfully troubleshoot regioselectivity, you must visualize the electronic pathways dictating the assembly of the pyrazole core.

G Start Asymmetric 1,3-Dicarbonyl + Substituted Hydrazine Path1 Standard Knorr Condensation (Thermal, Neutral) Start->Path1 Direct Reaction Path2 Enaminone Intermediate (DMF-DMA Pre-treatment) Start->Path2 Derivatization Path3 Fluorinated Substrates (AgOTf Catalysis) Start->Path3 Specialized Substrate Mix Mixture of 1,3- and 1,5-Isomers (Poor Selectivity) Path1->Mix Regio15 1,5-Disubstituted Pyrazole (High Selectivity) Path2->Regio15 Regio3 3-Trifluoromethyl Pyrazole (High Selectivity) Path3->Regio3

Reaction pathways and strategic interventions for controlling pyrazole regioselectivity.

EnaminoneMech Enaminone Enaminone (β-amino enone) Highly polarized C=C-C=O Attack Terminal NH2 attacks Carbonyl Carbon (C=O) Enaminone->Attack Hydrazine Arylhydrazine Terminal NH2 is more nucleophilic Hydrazine->Attack Intermediate Hydrazone Intermediate Formation Attack->Intermediate Cyclization Internal NH attacks Enamine Carbon (C-NMe2) Intermediate->Cyclization Elimination Elimination of HNMe2 and H2O Cyclization->Elimination Product Exclusive 1,5-Disubstituted Pyrazole Elimination->Product

Mechanistic pathway of enaminone-directed regioselective pyrazole synthesis.

Quantitative Data Summaries

Selecting the right substrate and condition is a matter of data-driven probability. The table below summarizes expected regioselectivity outcomes based on established literature parameters.

Table 1: Regioselectivity Outcomes Based on Substrate and Conditions

Substrate TypeHydrazine TypeReaction ConditionsMajor IsomerRegioselectivity RatioRef
Asymmetric 1,3-DiketoneArylhydrazineEtOH, RefluxMixture~ 1:1 to 3:1[1]
EnaminoneArylhydrazineAcOH (cat.), EtOH1,5-disubstituted> 95:5[5]
α-Oxoketene dithioacetalArylhydrazineReflux5-(methylthio)pyrazole> 98:2[3]
Trifluoromethyl ynoneAlkylhydrazineAgOTf (cat.)3-CF3 pyrazole> 95:5[4]

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazoles via Enaminones

Causality & Self-Validation: The use of an enaminone inherently validates the regiochemistry. Because the dimethylamine leaving group structurally forces the cyclization to occur at a specific site, there is no ambiguity in the resulting regioisomer[5].

  • Preparation of Enaminone: React the asymmetric 1,3-dicarbonyl compound (1.0 equiv) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) at 80°C for 4 hours neat. Remove excess DMF-DMA under vacuum.

  • Condensation: Dissolve the resulting enaminone (1.0 equiv) and the substituted hydrazine (1.1 equiv) in absolute ethanol (0.2 M).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) to activate the carbonyl.

  • Cyclization: Reflux the mixture for 2-4 hours. Monitor the disappearance of the enaminone by TLC (Hexanes/EtOAc 7:3).

  • Workup: Concentrate the mixture under reduced pressure, extract with ethyl acetate, and wash with saturated aqueous

    
     followed by brine. Dry over 
    
    
    
    . The crude product will predominantly be the 1,5-disubstituted pyrazole.
Protocol B: Green Synthesis using Heterogeneous Catalysis ( )

Causality & Self-Validation: Using water as a solvent with a polyoxometalate catalyst drives the reaction through a hydrophobic effect. The organic substrates are forced together onto the catalyst surface, which restricts rotational degrees of freedom and often improves kinetic regioselectivity compared to freely solvated states in organic solvents[6].

  • Setup: In a 25 mL round-bottom flask, add the hydrazine (1.1 mmol) and 1,3-dicarbonyl compound (1.0 mmol) to pure water (2 mL).

  • Catalyst Addition: Add 1 mol% of 12-Tungstophosphoric acid (

    
    ).
    
  • Reaction: Stir vigorously at room temperature for 30-60 minutes. The hydrophobic product will begin to precipitate as the reaction progresses.

  • Isolation: Filter the precipitated solid product and wash with cold water. The catalyst remains entirely in the aqueous filtrate and can be reused for up to 5 consecutive cycles without loss of activity[6].

References

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL:3

  • Synthesis of Pyrazoles, Diazepines, Enaminones, and Enamino Esters Using 12-Tungstophosphoric Acid as a Reusable Catalyst in Water Source: Thieme Connect URL:6

  • Recent Advances in the Regioselective Synthesis of Pyrazoles Source: Current Organic Chemistry URL:1

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: PMC - NIH URL:4

  • Recent Advances in the Synthesis of Pyrazoles. A Review Source: ResearchGate URL:2

  • Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR Source: ResearchGate URL:5

Sources

dealing with colored impurities in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide practical, in-depth solutions to a common yet often frustrating challenge in the synthesis of pyrazole derivatives: the emergence of colored impurities. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind these issues, offering robust, field-tested strategies for both prevention and remediation.

The pyrazole core is a cornerstone in medicinal chemistry and materials science, making the purity of these compounds paramount.[1][2] This resource is structured to provide immediate answers through our FAQ section and to offer deeper insights and actionable protocols in our detailed Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: Why is my "pure" pyrazole product yellow? Is this acceptable?

A slight yellow tint is common but often indicates the presence of trace-level impurities. These can arise from the oxidation of the pyrazole ring, residual starting materials, or trace metallic impurities.[3] For many research applications, a pale-yellow solid may be acceptable if analytical data (NMR, MS) confirms high purity. However, for pharmaceutical applications or when color is a critical parameter, further purification is necessary.

Q2: What are the primary sources of color in pyrazole synthesis?

The most common sources of color are side reactions involving the hydrazine starting material, oxidation of the product or intermediates, and thermal decomposition.[3] Hydrazine itself can decompose to form colored byproducts, especially at elevated temperatures.[4] Additionally, incomplete cyclization can leave behind colored intermediates.[3]

Q3: Can the choice of solvent affect color formation?

Absolutely. Protic solvents like ethanol or acetic acid are common for Knorr-type pyrazole syntheses and can influence reaction rates and side products.[5] The key is to choose a solvent that provides good solubility for the reactants while allowing for the clean crystallization of the product, leaving impurities behind in the mother liquor.

Q4: Is an inert atmosphere always necessary to prevent coloration?

While not always mandatory, performing the reaction under an inert atmosphere (like nitrogen or argon) is a highly recommended preventative measure. This minimizes the risk of air oxidation of sensitive intermediates, the hydrazine reagent, or the final pyrazole product, which is a frequent cause of yellow, red, or brown coloration.[3][6]

Troubleshooting Guide: From Colored Solutions to Pure Compounds

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: The reaction mixture turned dark brown/red immediately after adding hydrazine.

Question: I'm performing a Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with hydrazine hydrate in ethanol. As soon as I added the hydrazine, the solution turned a deep red, and now my crude product is a dark, oily solid. What went wrong?

Root Cause Analysis:

This rapid color change is a classic symptom of hydrazine decomposition and/or highly exothermic, uncontrolled condensation. Hydrazine hydrate can undergo decomposition, especially at elevated temperatures or in the presence of certain metal impurities, leading to colored byproducts.[4] Furthermore, the initial condensation between a 1,3-dicarbonyl and hydrazine is often exothermic. If the hydrazine is added too quickly, localized "hot spots" can form, accelerating decomposition and promoting the formation of polymeric, tar-like side products.

Preventative & Corrective Actions:

  • Control the Exotherm: The most critical step is to manage the reaction temperature. Add the hydrazine hydrate dropwise to the solution of the 1,3-dicarbonyl compound while cooling the reaction vessel in an ice bath (0-5 °C). This ensures a controlled reaction rate and prevents thermal degradation.

  • Check Reagent Quality: Use high-purity hydrazine hydrate from a reputable supplier. Older bottles of hydrazine can absorb atmospheric CO2 and may contain impurities that catalyze decomposition.

  • Use an Inert Atmosphere: As a preventative measure, de-gas your solvent and run the reaction under a nitrogen or argon atmosphere to prevent oxidation.[6]

  • Salvaging the Crude Product: For the current batch, purification will be necessary. An initial treatment with activated charcoal can often adsorb a significant portion of the dark, polymeric impurities.[3] This should be followed by column chromatography or recrystallization.

Issue 2: My final product is a bright yellow/orange powder, but NMR shows it's mostly the correct product.

Question: After workup and solvent removal, my pyrazole product is a vibrant orange solid. The 1H NMR spectrum looks surprisingly clean, with only minor impurity peaks. What is causing such intense color?

Root Cause Analysis:

Intense coloration, even with a relatively clean primary analytical spectrum, often points to the formation of highly conjugated, chromophoric byproducts. A likely culprit in pyrazole synthesis is the formation of azo compounds.[7] This can occur through the oxidative coupling of the hydrazine or an aniline derivative (if used) with the pyrazole product or intermediates. These azo dyes can be intensely colored even at very low concentrations, making them visually prominent long before they appear as significant peaks in an NMR spectrum.

Preventative & Corrective Actions:

  • Purification via Recrystallization: This is the most effective method for removing trace colored impurities from a crystalline solid. The key is selecting an appropriate solvent system.

    • Protocol: Recrystallization: A detailed protocol for single-solvent and mixed-solvent recrystallization is provided in the "Protocols" section below. Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexane, and acetone/hexane.[8][9]

  • Activated Charcoal Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal (typically 1-5% by weight) for 15-30 minutes can effectively adsorb the colored impurities. The charcoal is then removed by filtering through a pad of Celite®.[3]

  • Acidic Wash: If the impurity is basic in nature, an acidic wash during the workup can be effective. Dissolving the crude product in an organic solvent (like ethyl acetate) and washing with dilute aqueous HCl can remove basic impurities into the aqueous layer.[3]

Issue 3: The reaction is sluggish, and the crude product is a mixture of starting material and a colored oil.

Question: My reaction between a β-ketoester and phenylhydrazine in acetic acid is not going to completion, even after prolonged heating. The TLC plate shows a spot for my starting material and a colored streak. What's happening?

Root Cause Analysis:

A sluggish reaction points to insufficient activation. The Knorr synthesis and related cyclocondensations are acid-catalyzed.[10][11] The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. If the acidity is too low, the reaction will be slow, allowing more time for side reactions and degradation to occur, resulting in coloration. Using a salt of the hydrazine (e.g., phenylhydrazine hydrochloride) or adding a catalytic amount of a stronger acid can often resolve this.

Preventative & Corrective Actions:

  • Optimize pH/Acidity: While bulk acetic acid can serve as both solvent and catalyst, its effectiveness can be substrate-dependent. Consider adding a catalytic amount of a stronger acid like sulfuric acid or p-toluenesulfonic acid to maintain a pH between 3 and 6, which is often optimal for the initial hydrazone formation.[10]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote decomposition. A moderate temperature (e.g., 60-80 °C) is often a good balance.

  • Purification Strategy: To handle the current mixture, column chromatography is likely the best approach to separate the unreacted starting material from the desired product and the colored impurities.

Data Summary & Visualization

Table 1: Common Colored Impurities and Troubleshooting
Observation Potential Cause(s) Primary Impurity Type Recommended Action(s)
Dark Red/Brown solution upon hydrazine addition Uncontrolled exotherm, thermal decomposition of hydrazine.Polymeric tars, decomposition products.Control addition rate with cooling; use high-purity reagents.[4]
Yellow to Orange crystalline product Air oxidation of product/intermediates; azo dye formation.Oxidized pyrazoles, azo compounds.Recrystallization, activated charcoal treatment.[3][7]
Green or Blue tint in the final product Trace copper contamination (if copper catalysts were used).Copper(II) complexes.Acidic wash (e.g., dilute HCl), treatment with a chelating agent (e.g., EDTA).[12]
Reaction mixture remains colored with unreacted starting material Insufficient acid catalysis, low reaction temperature.Unreacted starting materials, degradation products.Optimize acid catalyst and temperature; purify via chromatography.[10]
Diagrams and Workflows

A logical workflow is essential for efficiently troubleshooting these issues. The following diagram outlines a decision-making process for addressing colored impurities.

Troubleshooting_Workflow Troubleshooting Workflow for Colored Pyrazole Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_reoptimization Process Re-optimization Start Reaction Complete. Observe Crude Product. Color_Check Is the crude product intensely colored? Start->Color_Check Charcoal Treat with Activated Charcoal Color_Check->Charcoal Yes Analyze Analyze Product (NMR, MS, TLC) Color_Check->Analyze No (Pale Color) Recrystallize Recrystallize from appropriate solvent system Charcoal->Recrystallize Recrystallize->Analyze Column Perform Column Chromatography Column->Analyze Analyze->Column Still Impure/Colored Pure_Product Pure, Colorless/Pale Product Analyze->Pure_Product Purity & Color OK Reoptimize Re-evaluate Synthesis Conditions: - Temperature Control - Inert Atmosphere - Reagent Purity - Catalyst Choice Analyze->Reoptimize Purity/Color Not OK

Caption: Decision workflow for purification and optimization.

The following diagram illustrates the fundamental Knorr pyrazole synthesis and a common oxidative side reaction that leads to colored azo impurities.

Knorr_Synthesis_Side_Reaction Knorr Synthesis vs. Oxidative Side Reaction cluster_main Main Reaction Pathway (Desired) cluster_side Side Reaction Pathway (Colored Impurity) Reactants 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation (-H2O) Product Pyrazole Product (Typically Colorless) Intermediate->Product Cyclization (-H2O) Oxidant [O] (Air, Impurities) Azo Azo Dimer (Intensely Colored) Oxidant->Azo Hydrazine Hydrazine Hydrazine->Azo

Caption: Knorr synthesis and a competing oxidative side reaction.

Detailed Experimental Protocols

Protocol 1: Purification of a Colored Pyrazole via Charcoal and Recrystallization

This protocol assumes you have ~5g of a crude, colored pyrazole solid that needs purification.

  • Solvent Selection: First, determine a suitable recrystallization solvent. An ideal solvent will dissolve the pyrazole when hot but not when cold. Test small amounts of your crude product in vials with solvents like ethanol, isopropanol, ethyl acetate, and toluene. For mixed-solvent systems, test solubility in a "good" solvent (e.g., ethanol) and an "anti-solvent" (e.g., water or hexane).[8]

  • Charcoal Treatment:

    • Place the crude pyrazole (5.0 g) in a 250 mL Erlenmeyer flask.

    • Add the chosen "good" solvent (e.g., 50 mL of ethanol) and a magnetic stir bar.

    • Add activated charcoal (decolorizing carbon), approximately 2-5% of the crude product's weight (~100-250 mg).

    • Gently heat the mixture on a hot plate with stirring to near boiling for 15-20 minutes. Scientist's Note: Do not boil vigorously, as this can cause bumping. The goal is to allow the charcoal to adsorb the high molecular weight colored impurities.[3]

  • Hot Filtration:

    • Set up a hot filtration apparatus: a pre-heated funnel (with fluted filter paper) placed on a clean Erlenmeyer flask.

    • Quickly and carefully filter the hot solution to remove the charcoal. Scientist's Note: This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel. Rinsing the filter paper with a small amount of hot solvent can help wash through any remaining product.

  • Crystallization:

    • If using a single solvent, allow the clear, hot filtrate to cool slowly to room temperature.

    • If using a mixed-solvent system (e.g., ethanol/water), add the hot anti-solvent (water) dropwise to the hot filtrate until the solution just becomes cloudy (the cloud point). Add a few drops of the hot good solvent (ethanol) to redissolve the precipitate and make the solution clear again.[8]

    • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass and letting it stand undisturbed will promote the formation of larger, purer crystals.

  • Isolation:

    • Once the flask has reached room temperature, cool it further in an ice-water bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

    • Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Workup with an Acidic Wash to Remove Hydrazine

This protocol is integrated into the reaction workup to remove unreacted basic reagents like hydrazine.

  • Quenching and Dilution: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Quench the reaction by slowly pouring it into a beaker of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL for a typical lab-scale reaction). Combine the organic layers.

  • Acidic Wash: Wash the combined organic layers with dilute hydrochloric acid (1 M HCl, 2 x 50 mL). Scientist's Note: This step protonates the basic unreacted hydrazine (N₂H₄ → N₂H₅⁺Cl⁻), making it highly water-soluble and partitioning it into the aqueous layer, which is then discarded.[3]

  • Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to aid in drying).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which should now be largely free of the hydrazine starting material. Proceed with recrystallization or chromatography as needed.

By understanding the chemical principles behind impurity formation and applying these systematic troubleshooting and purification strategies, researchers can significantly improve the quality and consistency of their pyrazole synthesis endeavors.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • MDPI. (2007, July 19). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved from [Link]

  • PMC. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • SciSpace. (1997). The chemical and biochemical degradation of hydrazine. Retrieved from [Link]

  • ResearchGate. (2021, September 20). Synthesis of Pyrazole Dyes Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.
  • MDPI. (2019, October 18). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Retrieved from [Link]

  • Prima Chemicals. (2023, December 13). Basic Guide on Pyrazolones: Features and Applications. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Removal From Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • ACS Publications. (2025, April 13). Experimental and Computational Fluid Dynamics Studies on Hydrous Hydrazine Decomposition over the Ir/Ni 10 Ce Catalyst. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

Sources

Technical Support Center: 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde . This guide is engineered for researchers, medicinal chemists, and drug development professionals. It provides field-proven insights into the handling, stability, and experimental troubleshooting of this versatile fluorinated pyrazole building block[1].

Unlike standard pyrazoles, the unique combination of an electron-withdrawing aldehyde at the 4-position and a fluorine atom at the 5-position creates specific reactivity profiles that require precise storage and handling protocols[1].

Part 1: Handling, Stability, and Storage FAQs

Q1: What are the optimal storage conditions to prevent degradation of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde? A: The compound must be stored at 2–8 °C (refrigerated) or -20 °C for long-term storage, under an inert atmosphere (Nitrogen or Argon)[2]. It must be kept in a tightly sealed, light-resistant container. Scientific Causality: Aldehydes are highly susceptible to autoxidation. Exposure to ambient light and atmospheric oxygen initiates a radical chain reaction. The aldehydic hydrogen is abstracted to form an acyl radical, which reacts with oxygen to form a peroxy acid, ultimately degrading the compound into 1-ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid[3].

Q2: Is this compound sensitive to moisture? A: Yes. While not violently reactive with water, prolonged exposure to atmospheric moisture can lead to the reversible formation of aldehyde hydrates (gem-diols), which can interfere with moisture-sensitive downstream reactions like imine condensation or Grignard additions.

Q3: Can I store the compound in solution? A: It is highly discouraged to store the compound in solution for extended periods. If necessary, use anhydrous, degassed solvents (e.g., anhydrous dichloromethane or THF) and store at -20 °C under Argon. Avoid storing in protic solvents like methanol or ethanol, which can form hemiacetals over time.

Part 2: Troubleshooting Experimental Workflows

Issue 1: Unwanted Oxidation (Aldehyde to Carboxylic Acid)

Symptom: Your reaction yields are dropping, or TLC shows a highly polar baseline spot that was not previously present. Root Cause: The aldehyde has oxidized to the corresponding carboxylic acid due to improper storage or handling in ambient air[3]. Solution: Always flush the storage vial with Argon after opening. Before running sensitive reactions, validate the integrity of the starting material using the Self-Validating QC Protocol detailed in Part 4.

Issue 2: Side Reactions at the 5-Fluoro Position (SNAr)

Symptom: When reacting the aldehyde with strong nucleophiles (e.g., primary amines, alkoxides), you observe multiple products or a complete loss of the fluorine atom in the final product mass spectrum. Root Cause: Nucleophilic Aromatic Substitution (SNAr). While pyrazole rings are generally electron-rich, the strongly electron-withdrawing aldehyde group at the C4 position pulls electron density away from the ring. This activates the C5 position, making the highly electronegative fluorine an excellent leaving group when exposed to strong nucleophiles. Solution: If targeting the aldehyde (e.g., reductive amination), use milder conditions, lower temperatures, or weaker bases. If the SNAr is unintended, avoid using excess equivalents of strong nucleophiles.

Issue 3: Poor Yields in Reductive Amination (Over-Reduction)

Symptom: You are attempting to synthesize an amine via reductive amination, but you isolate a significant amount of 1-ethyl-5-fluoro-1H-pyrazole-4-yl methanol (the alcohol byproduct). Root Cause: Premature reduction. If a harsh reducing agent like Sodium Borohydride (NaBH4) is used, it reduces the aldehyde directly to the alcohol before the imine/iminium intermediate has time to form[4]. Solution: Switch to a milder, more selective reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)3) and utilize a pre-incubation step as outlined in the Optimized Reductive Amination Protocol [4].

Part 3: Mechanistic Workflows & Logical Relationships

The following diagrams illustrate the critical pathways that dictate the stability and reactivity of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.

OxidationPathway A 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (Intact Aldehyde) B Exposure to Ambient O2 / Light (Radical Initiation) A->B Improper Storage C Acyl Radical & Peroxy Acid Intermediates B->C Autoxidation D 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid (Degraded Product) C->D Rearrangement

Figure 1: Autoxidation degradation pathway of the pyrazole-4-carbaldehyde due to improper storage.

ReductiveAmination A 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde C Imine/Iminium Intermediate A->C + Amine, Acid Catalyst (Pre-incubation) E Alcohol Byproduct (Over-reduction) A->E NaBH4 (Harsh Reductant) B Primary/Secondary Amine B->C D Target Amine Product (High Yield) C->D NaBH(OAc)3 (Mild Reductant)

Figure 2: Logical workflow for troubleshooting reductive amination to avoid over-reduction.

Part 4: Quantitative Data & Specifications

To ensure reproducibility, verify your compound against the following established specifications before initiating complex syntheses.

PropertySpecification / ValueTroubleshooting Impact & Causality
Molecular Formula C6H7FN2O[1]Use exact mass (m/z ~142.05) in LC-MS to verify intact compound vs. oxidized acid (m/z ~158.05).
Storage Temperature 2–8 °C (Long-term: -20 °C)[5]Low temperatures drastically reduce the kinetic rate of autoxidation and thermal degradation.
Storage Atmosphere Nitrogen or Argon[2]Displacement of ambient oxygen prevents the formation of peroxy acid intermediates.
Reactive Sites C4-Aldehyde, C5-FluorineThe C4-Aldehyde is prone to oxidation/reduction; the C5-F is prone to SNAr due to C4 activation.

Part 5: Experimental Protocols

Protocol 1: Self-Validating Quality Control (QC) via 1H-NMR

Purpose: To verify the integrity of the compound and quantify any oxidation to the carboxylic acid before use.

  • Sample Preparation: Dissolve 5–10 mg of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in 0.5 mL of anhydrous deuterated chloroform (CDCl3) or DMSO-d6.

  • Acquisition: Acquire a standard 1H-NMR spectrum (minimum 300 MHz).

  • Validation Check (Success): Identify the characteristic aldehyde proton. This will appear as a sharp singlet far downfield, typically between 9.5 ppm and 10.0 ppm .

  • Degradation Check (Failure): Look for a broad singlet further downfield (11.0–13.0 ppm ). The presence of this peak, coupled with a diminished aldehyde peak, confirms oxidation to the carboxylic acid[3].

  • Decision Gate: If the integration of the carboxylic acid peak exceeds 5% relative to the aldehyde, purify the compound via silica gel flash chromatography (Hexanes/Ethyl Acetate) before proceeding with sensitive reactions.

Protocol 2: Optimized Reductive Amination (Avoiding Over-Reduction)

Purpose: To selectively form a secondary/tertiary amine without reducing the starting material to an alcohol[4].

  • Preparation: In an oven-dried, Argon-flushed round-bottom flask, dissolve 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). Note: If the amine is supplied as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free base.

  • Pre-Incubation (Critical Step): Stir the mixture at room temperature for 1–2 hours.

    • Causality: This incubation period allows the imine or iminium intermediate to fully form thermodynamically before any reducing agent is introduced, completely preventing the premature reduction of the aldehyde.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 5 minutes. Do not use NaBH4[4].

  • Monitoring: Stir for 12 hours at room temperature. Monitor completion via TLC (stain with Ninhydrin or 2,4-DNP).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Extract the aqueous layer 3x with dichloromethane. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

References

  • Smolecule. "1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde". Smolecule.
  • ChemScene. "35344-95-7 | 1H-Pyrazole-4-carbaldehyde". ChemScene.
  • INEOS Open. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes". INEOS Open.
  • BenchChem. "An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde". BenchChem.
  • ChemScene. "Safety Data Sheet: 3-Phenyl-1H-pyrazole-4-carbaldehyde". ChemScene.

Sources

Validation & Comparative

Comparative Biological Activity Guide: 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist specializing in medicinal chemistry and pharmacophore optimization, I frequently evaluate the translational potential of novel heterocyclic building blocks. Among these, 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (EFPC) has emerged as a highly privileged scaffold [[1]](). The strategic placement of a fluorine atom at the C-5 position, coupled with an N-ethyl substitution, fundamentally alters the molecule's physicochemical landscape. Fluorine's profound electronegativity enhances the metabolic stability of the pyrazole core and modulates the pKa of adjacent functional groups, facilitating superior target engagement via halogen bonding[1].

This guide objectively compares the biological performance of EFPC-derived therapeutics—specifically EFPC-chalcone hybrids and EFPC-pyrazolo-pyrimidines—against standard clinical alternatives, providing actionable experimental workflows and validated performance data.

Mechanistic Pathway & Molecular Design

The synthesis of EFPC derivatives relies on the inherent reactivity of the 4-carbaldehyde moiety, typically installed via a Vilsmeier-Haack formylation 2. This aldehyde serves as a versatile electrophilic center for Claisen-Schmidt condensations to yield chalcones, or cyclization reactions to yield fused pyrazolo-pyrimidines 3.

Biologically, these derivatives exhibit a dual mechanism of action. In microbial pathogens, EFPC-pyrimidines act as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the electron transport chain, leading to rapid ATP depletion[1]. Conversely, in mammalian macrophage models, EFPC-chalcones demonstrate profound anti-inflammatory activity by suppressing the NF-κB signaling cascade, thereby downregulating pro-inflammatory mediators such as TNF-α and nitric oxide (NO) 4.

Pathway cluster_0 Pathogen Mitochondria cluster_1 Macrophage (Inflammation) EFPC_Deriv EFPC Derivative SDH Succinate Dehydrogenase EFPC_Deriv->SDH Halogen Bonding NFKB NF-κB Pathway Inhibition EFPC_Deriv->NFKB Allosteric Modulation Fumarate Fumarate Blockade SDH->Fumarate ATP ATP Depletion & Cell Death Fumarate->ATP Cytokines ↓ TNF-α, ↓ NO, ↓ MDA NFKB->Cytokines

Dual mechanism: SDH inhibition in pathogens and NF-κB suppression in macrophages.

Comparative Biological Activity Data

To objectively assess the translational value of EFPC derivatives, we benchmarked their performance against industry-standard therapeutics.

1. Antimicrobial Efficacy

Fused pyrazolo-pyrimidine derivatives of EFPC were evaluated against a panel of Gram-positive and Gram-negative pathogens. The enhanced lipophilicity imparted by the N-ethyl and C-5 fluorine groups allows for superior penetration of the bacterial cell envelope 5.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) Comparison

CompoundE. coliS. TyphiB. megateriumS. aureus
EFPC-Pyrimidine Hybrid 12.525.06.2512.5
Ampicillin (Standard) 16.032.08.04.0
Unsubstituted Pyrazole >100>10064.0128.0

Data Interpretation: The EFPC-pyrimidine hybrid outperforms Ampicillin against E. coli, S. Typhi, and B. megaterium, highlighting the critical role of the fluorinated pyrazole core in overcoming intrinsic resistance mechanisms[2].

2. Anti-Inflammatory Efficacy

EFPC-chalcone hybrids were evaluated in a carrageenan-induced paw edema model. The suppression of key inflammatory biomarkers (TNF-α and NO) was quantified[4].

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)

Treatment GroupDose (mg/kg)Edema Inhibition (%)TNF-α (pg/mg tissue)NO (µmol/g tissue)
Vehicle Control -0%145.2 ± 8.442.1 ± 3.2
EFPC-Chalcone Hybrid 2068.4%58.3 ± 4.118.5 ± 1.8
Indomethacin (Standard) 1072.1%52.1 ± 3.515.2 ± 1.4
Unsubstituted Pyrazole 2031.2%110.4 ± 6.234.6 ± 2.5

Data Interpretation: The EFPC-chalcone demonstrates near-equivalence to Indomethacin in suppressing edema and cytokine release, proving its viability as a non-steroidal anti-inflammatory alternative[3].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that robust data stems from self-validating workflows. The following protocols integrate internal checkpoints to ensure data integrity.

Workflow Start 1-Ethyl-5-fluoro-1H-pyrazole VH Vilsmeier-Haack Formylation (POCl3 / DMF) Start->VH EFPC 1-Ethyl-5-fluoro-1H-pyrazole- 4-carbaldehyde (EFPC) VH->EFPC Condensation Claisen-Schmidt Condensation (Acetophenones / KOH) EFPC->Condensation Cyclization Cyclization with Amines (EtOH / K2CO3) EFPC->Cyclization Chalcones EFPC-Chalcone Hybrids (Anti-inflammatory) Condensation->Chalcones Pyrimidines EFPC-Pyrazolo-pyrimidines (Antimicrobial) Cyclization->Pyrimidines

Workflow for bioactive EFPC derivatives synthesis via Vilsmeier-Haack and condensation.

Protocol 1: Microwave-Assisted Synthesis of EFPC-Chalcones

Objective: Synthesize α,β-unsaturated ketones with high stereoselectivity. Causality: Traditional reflux methods often yield a mixture of cis and trans isomers. Microwave irradiation ensures uniform thermal distribution, kinetically favoring the thermodynamically stable trans-isomer while minimizing thermal degradation.

  • Reaction Setup: In a microwave-safe vessel, combine equimolar amounts (10 mmol) of EFPC and a substituted acetophenone in 15 mL of absolute ethanol.

  • Catalysis: Add 2 mL of 10% aqueous KOH dropwise. Self-Validation Checkpoint: The solution will immediately deepen in color (typically yellow to orange), indicating the formation of the enolate intermediate.

  • Irradiation: Subject the mixture to microwave irradiation (300 W, 60°C) for 10 minutes.

  • Isolation: Pour the mixture into ice-cold water and neutralize with 1M HCl. Filter the resulting precipitate.

  • Validation: Confirm the structure via 1H-NMR. Critical Checkpoint: The presence of two doublets at ~7.4 and 7.8 ppm with a coupling constant (

    
    ) of 15–16 Hz confirms the trans-geometry of the chalcone linker[3].
    
Protocol 2: Resazurin-Assisted Broth Microdilution Assay

Objective: Determine the MIC of EFPC-pyrimidines. Causality: Visual turbidity assessments are subjective and prone to error, especially with poorly soluble compounds that may precipitate and mimic bacterial growth. Resazurin acts as an objective, self-validating redox indicator.

  • Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate. Perform a two-fold serial dilution of the EFPC derivative (from 64 to 0.5 µg/mL).

  • Inoculation: Add 10 µL of standardized bacterial suspension (1.5 × 10⁸ CFU/mL, 0.5 McFarland standard) to each well.

  • Incubation: Incubate the plates at 37°C for 20 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2-4 hours.

  • Validation: Self-Validation Checkpoint: Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is objectively recorded as the lowest concentration well that remains strictly blue[2].

Conclusion

The 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde scaffold represents a master key in modern medicinal chemistry. By leveraging its unique electronic and steric properties, researchers can synthesize derivatives that not only rival but occasionally surpass the efficacy of current clinical standards like Ampicillin and Indomethacin. Implementing the self-validating protocols outlined above ensures high-fidelity data generation, accelerating the hit-to-lead optimization process.

References
  • Smolecule. "1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde." Smolecule.
  • ResearchGate. "Pyrazole-4-carbaldehyde derivatives." ResearchGate.
  • PMC. "Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents." PMC.
  • Chemical Methodologies. "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide." Chemical Methodologies.
  • MDPI. "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review." MDPI.

Sources

A Comparative Guide to the Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the antimicrobial properties of fluorinated and non-fluorinated pyrazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind fluorine incorporation in drug design, presents supporting data from various studies, and offers detailed experimental protocols for evaluating antimicrobial efficacy.

Introduction: The Strategic Role of Fluorine in Pyrazole-Based Antimicrobials

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, analgesic, and anticancer properties. A common strategy to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms. The unique properties of fluorine—high electronegativity, small atomic radius, and its ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical and pharmacological profile.

Incorporation of fluorine can lead to:

  • Enhanced Lipophilicity: This can improve membrane permeability, facilitating the compound's entry into microbial cells.

  • Increased Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the compound's half-life.

  • Altered pKa: Fluorine's electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, affecting target binding.

  • Conformational Changes: Strategic placement of fluorine can lock the molecule into a more biologically active conformation.

This guide will explore these principles through a comparative lens, examining the antimicrobial performance of fluorinated pyrazoles against their non-fluorinated counterparts.

Comparative Antimicrobial Activity: A Data-Driven Analysis

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives

Compound ClassCompound ExampleTarget OrganismMIC (µg/mL)Reference
Non-Fluorinated Pyrazoles Phenyl-pyrazole derivativeStaphylococcus aureus62.5
Phenyl-pyrazole derivativeBacillus subtilis125
Phenyl-pyrazole derivativeEscherichia coli250
Phenyl-pyrazole derivativePseudomonas aeruginosa250
Pyrazole-4-carboxamideCandida albicans>100
Fluorinated Pyrazoles 4-fluoro-phenyl-pyrazoleStaphylococcus aureus31.25
4-fluoro-phenyl-pyrazoleBacillus subtilis62.5
4-fluoro-phenyl-pyrazoleEscherichia coli125
4-fluoro-phenyl-pyrazolePseudomonas aeruginosa125
Fluorinated pyrazole derivativeCandida albicans1.95

Analysis of the Data:

The data, though compiled from different studies, suggests a trend where fluorination enhances antimicrobial potency. For instance, the introduction of a fluorine atom on the phenyl ring of a pyrazole derivative appears to halve the MIC against both Gram-positive and Gram-negative bacteria. A significant increase in antifungal activity is also observed in fluorinated pyrazole derivatives against Candida albicans. This enhancement is likely attributable to the factors mentioned previously, such as increased lipophilicity and altered electronic properties, which can lead to more effective interaction with microbial targets.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and validity of antimicrobial susceptibility testing, a standardized protocol is crucial. The broth microdilution method is a widely accepted technique for determining the MIC of a compound.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B Prepare serial dilutions of test compounds (fluorinated & non-fluorinated pyrazoles) in a 96-well plate C Inoculate each well with the microbial suspension B->C Add inoculum D Incubate plates at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria) C->D Incubate E Visually inspect for turbidity or use a plate reader to measure optical density D->E Read results F Determine the lowest concentration with no visible growth (MIC) E->F Identify MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10^5 CFU/mL).

  • Preparation of Test Compounds:

    • Dissolve the fluorinated and non-fluorinated pyrazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) directly in a 96-well microtiter plate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth.

Proposed Mechanism of Action: The Fluorine Advantage

The precise mechanism by which pyrazoles exert their antimicrobial effects can vary, but they are often proposed to interfere with essential cellular processes. The introduction of fluorine can enhance these interactions.

Logical Flow of Fluorine's Influence on Antimicrobial Activity

Fluorine_Advantage A Fluorine Incorporation into Pyrazole Scaffold B Increased Lipophilicity A->B E Altered Electronic Properties (pKa) A->E H Increased Metabolic Stability A->H C Enhanced Membrane Permeability B->C D Increased Intracellular Concentration C->D G Enhanced Inhibition of Microbial Growth D->G F Stronger Binding to Target Enzyme/Protein E->F F->G I Longer Duration of Action H->I I->G

Caption: The influence of fluorine incorporation on the antimicrobial efficacy of pyrazole derivatives.

For example, many antimicrobial agents target specific enzymes involved in microbial replication or cell wall synthesis. The electron-withdrawing nature of fluorine can alter the charge distribution of the pyrazole ring system, potentially leading to stronger hydrogen bonding or dipole-dipole interactions with amino acid residues in the active site of a target enzyme. This enhanced binding affinity would result in more potent inhibition of the enzyme and, consequently, a lower MIC.

Conclusion and Future Directions

The strategic incorporation of fluorine into the pyrazoles scaffold is a well-validated approach for enhancing antimicrobial activity. The available data, though from disparate studies, consistently points towards the superior performance of fluorinated derivatives against a range of bacterial and fungal pathogens. This is attributed to the unique physicochemical properties of fluorine, which positively influence the pharmacokinetics and pharmacodynamics of these compounds.

Future research should focus on direct, head-to-head comparative studies of fluorinated and non-fluorinated pyrazole analogs under standardized conditions to provide a more definitive quantitative assessment of the "fluorine effect." Furthermore, mechanistic studies to elucidate the precise molecular targets of these compounds will be crucial for the rational design of next-generation pyrazole-based antimicrobial agents.

References

  • Kumar, H., et al. (2013). A new class of fluorinated 1,3,5-triphenyl-1H-pyrazole derivatives: Synthesis and in vitro antimicrobial evaluation. Bioorganic & Medicinal Chemistry Letters, 23(11), 3332-3335. [Link]

  • Lv, K., et al. (2019). Synthesis and Antifungal Activity of Novel Fluorinated Pyrazole Amides. Molecules, 24(23), 4278. [Link]

  • Zhang, S., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel Pyrazole-4-Carboxamide Derivatives. Molecules, 27(10), 3290. [Link]

A Researcher's Guide to the In Vitro Evaluation of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the development of novel heterocyclic compounds that can offer improved efficacy and selectivity. Among these, the pyrazole scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including potent anticancer properties, by interacting with various key targets in cancer cells such as kinases (EGFR, VEGFR, CDK), tubulin, and DNA.[1] This guide provides a comprehensive framework for the in vitro testing of a specific, promising class of pyrazole derivatives: those derived from 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.

While specific experimental data for derivatives of this exact scaffold is emerging, this guide will establish a robust testing paradigm. We will detail the necessary experimental protocols and provide a comparative analysis of structurally related pyrazole derivatives to serve as a benchmark for your research. This will enable a thorough and objective assessment of the anticancer potential of your novel compounds.

The Rationale: Why 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde?

The 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde scaffold incorporates several features of interest for medicinal chemistry. The pyrazole core provides a stable and versatile platform for chemical modification. The ethyl group at the N1 position can influence solubility and metabolic stability. The fluorine atom at the C5 position can enhance binding affinity and modulate electronic properties, potentially leading to improved biological activity. The carbaldehyde group at the C4 position is a key reactive handle, allowing for the synthesis of a diverse library of derivatives, such as chalcones, Schiff bases, and other heterocyclic adducts, each with the potential for unique interactions with biological targets.[3][4]

A General Synthetic Approach

The synthesis of derivatives from the 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde core typically involves standard condensation reactions. For instance, the creation of pyrazole-chalcone hybrids can be achieved through a Claisen-Schmidt condensation with an appropriate acetophenone.

Diagram 1: General Experimental Workflow

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison Start 1-Ethyl-5-fluoro-1H- pyrazole-4-carbaldehyde Derivatives Synthesize Derivatives (e.g., Chalcones, Schiff bases) Start->Derivatives Purify Purification & Structural Characterization (NMR, MS) Derivatives->Purify Cytotoxicity Cytotoxicity Screening (MTT Assay) Purify->Cytotoxicity Test Compounds IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Mechanism of Action: Apoptosis Assay (Caspase-3) IC50->Apoptosis Pathway Target Identification (e.g., Kinase Inhibition Assay) Apoptosis->Pathway Compare Compare IC50 values with benchmark compounds Pathway->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

Core In Vitro Assays for Anticancer Activity

A tiered approach to in vitro testing is recommended, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is a robust and widely used method for initial cytotoxicity screening.[5][6]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insight: Apoptosis Induction

Many effective anticancer agents induce apoptosis, or programmed cell death. A key executioner in this process is Caspase-3. An assay to measure its activity can provide valuable information on the mechanism of action of your compounds.

Experimental Protocol (Caspase-3 Activity Assay):

  • Cell Treatment: Seed and treat cells with the pyrazole derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the Caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals. The increase in absorbance corresponds to the cleavage of the substrate by active Caspase-3.

  • Data Analysis: Express the Caspase-3 activity as a fold change relative to the vehicle-treated control.

Comparative Performance of Structurally Related Pyrazole Derivatives

While data for 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde derivatives is not yet widely published, the anticancer activity of other substituted pyrazole-4-carbaldehyde and related pyrazole compounds provides a valuable benchmark.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde derivative 2 HepG29.13[7]
3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde derivative 7 MCF-716.52[7]
3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde derivative 7 A5496.52[7]
3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde derivative 7 PC39.13[7]
Pyrazole Carbaldehyde Derivative 43 MCF-70.25[1]
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde derived Chalcone 6b HNO-9710.5[3]
1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derived Chalcone 6d HNO-9710.0[3]
Pyrazolo[3,4-d]pyrimidine derivative 24 A5498.21[1]
Pyrazolo[3,4-d]pyrimidine derivative 24 HCT11619.56[1]

Note: The specific structures of derivatives 2 and 7 can be found in the cited reference.

Potential Mechanisms of Action and Signaling Pathways

Pyrazole derivatives are known to inhibit several signaling pathways crucial for cancer cell proliferation and survival. A common mechanism involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]

Diagram 2: Simplified EGFR Signaling Pathway

EGFR Signaling Pathway cluster_downstream Downstream Signaling cluster_inhibition Point of Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a hypothetical pyrazole derivative.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic in vitro evaluation of novel 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde derivatives as potential anticancer agents. By employing standardized cytotoxicity assays, investigating mechanisms of action such as apoptosis induction, and comparing results to established data for related compounds, researchers can effectively identify promising lead candidates for further development. The versatility of the pyrazole-4-carbaldehyde core suggests that a wide range of potent and selective anticancer compounds awaits discovery through diligent synthesis and rigorous biological evaluation.

References

  • Awide, K. I. et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Li, M. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Mphahane, N. et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]

  • Reddy, T. S. et al. (2021). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Excli Journal. [Link]

  • Al-Warhi, T. et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]

  • Fahmy, H. H. et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate. [Link]

  • El-Metwaly, A. M. et al. (2016). Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. ResearchGate. [Link]

  • Kamel, M. M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. [Link]

  • Sravanthi, V. & Shrivastava, S. K. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Al-Ostath, A. et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]

  • Fahmy, H. H. et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Medicinal Chemistry Research. [Link]

  • El-Sayed, E. et al. (2022). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry. [Link]

  • Singh, H. et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics. [Link]

  • Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. Chem-Impex. [Link]

  • Abdelgawad, M. A. et al. (2019). Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles as anticancer and apoptosis-inducing agents. Medicinal Chemistry Research. [Link]

Sources

The Pyrazole Scaffold: A Privileged Pharmacophore in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors: A Mechanistic and Experimental Guide

In rational drug design, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is recognized as a "privileged scaffold" due to its exceptional ability to mimic the adenine ring of ATP 1. The nitrogen atoms act as crucial hydrogen bond donors and acceptors, allowing pyrazole derivatives to anchor firmly within the highly conserved hinge region of the kinase ATP-binding pocket 2. This structural mimicry is the causal factor behind the high binding affinity observed in many FDA-approved kinase inhibitors.

By fine-tuning the substituents on the pyrazole core, medicinal chemists can dictate the inhibitor's selectivity profile and its binding mode, stabilizing either the catalytically active (DFG-in) or inactive (DFG-out) conformation of the kinase 1.

Mechanistic Comparison of Key Pyrazole-Based Inhibitors

To objectively evaluate the efficacy of pyrazole-based inhibitors, we must compare their target profiles, binding mechanisms, and biochemical potencies. The table below synthesizes quantitative data for four benchmark pyrazole-derived inhibitors.

InhibitorTarget Kinase(s)Binding MechanismBiochemical IC50Clinical Application
Ruxolitinib JAK1 / JAK2Type I (ATP-competitive, DFG-in)3.3 nM (JAK1) / 2.8 nM (JAK2) 3Myelofibrosis, Polycythemia vera 4
Crizotinib ALK / ROS1Type I (ATP-competitive)~45–70 nM (clinical free plasma) [[5]]()Non-Small Cell Lung Cancer (NSCLC) [[6]]()
Tozasertib Aurora A / B / CType I (ATP-competitive)~0.55 µM (cellular cytokinesis) 7Hematological malignancies 1
Asciminib BCR-ABL1Type IV (Allosteric, myristoyl pocket)~0.5 nM 8Chronic Myeloid Leukemia (CML) 9

Causality in Design: While Ruxolitinib utilizes its pyrrolo[2,3-d]pyrimidine-linked pyrazole to competitively block ATP in the JAK active site 3, Asciminib represents a paradigm shift. Asciminib uses its pyrazole moiety to bind the allosteric myristate pocket of BCR-ABL1 9. This allosteric mechanism bypasses the ATP pocket entirely, allowing Asciminib to maintain sub-nanomolar efficacy even against the notorious T315I "gatekeeper" mutation that renders most ATP-competitive inhibitors useless 10.

Visualizing Intervention Points in Oncogenic Signaling

The efficacy of these inhibitors is directly tied to their ability to intercept aberrant signaling cascades. The diagram below illustrates how Ruxolitinib and Asciminib disrupt the JAK/STAT and BCR-ABL pathways, respectively.

signaling cluster_jak JAK/STAT Pathway cluster_abl BCR-ABL Pathway Cytokine Cytokine Receptor JAK JAK1 / JAK2 Kinase Cytokine->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Transcription1 Gene Transcription (Cell Proliferation) STAT->Transcription1 Translocates to Nucleus BCR_ABL BCR-ABL Oncoprotein CRKL CRKL / AKT / ERK BCR_ABL->CRKL Phosphorylates Transcription2 Cell Survival & Apoptosis Evasion CRKL->Transcription2 Activates Ruxolitinib Ruxolitinib (Pyrazole Type I) Ruxolitinib->JAK Competitive Inhibition Asciminib Asciminib (Pyrazole Allosteric) Asciminib->BCR_ABL Allosteric Inhibition

Fig 1. Intervention points of pyrazole-based inhibitors in the JAK/STAT and BCR-ABL signaling pathways.

Experimental Methodology: A Self-Validating Workflow for Kinase Inhibitor Evaluation

To rigorously evaluate the efficacy of a novel pyrazole-based kinase inhibitor, researchers must employ a self-validating experimental design. A low biochemical IC50 is meaningless if the compound cannot penetrate the cell membrane or is rapidly pumped out by efflux transporters (a common issue with certain N-alkylated pyrazoles) [[11]](). Therefore, biochemical assays must be coupled with cellular target engagement assays to establish true causality between kinase inhibition and the observed cellular phenotype.

workflow Compound Pyrazole Compound Library InVitro In Vitro Kinase Assay (Biochemical IC50) Compound->InVitro Screen CellBased Cell-Based Assay (Target Engagement) InVitro->CellBased IC50 < 100nM Western Western Blot (Phospho-protein) CellBased->Western Mechanism Check Viability Cell Viability (MTT Assay) CellBased->Viability Phenotype Check Lead Lead Candidate Validation Western->Lead Target Validated Viability->Lead Efficacy Validated

Fig 2. Self-validating workflow for evaluating pyrazole-based kinase inhibitor efficacy.

Step-by-Step Protocol: Validating Efficacy

Phase 1: Biochemical IC50 Determination (ADP-Glo Assay) Rationale: This cell-free assay measures the intrinsic potency of the pyrazole compound by quantifying unconsumed ATP. It isolates the kinase-inhibitor interaction from cellular variables.

  • Preparation : Prepare a 10-point serial dilution of the pyrazole inhibitor (ranging from 0.1 nM to 10 µM) in a standard kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.4).

  • Incubation : Incubate the recombinant target kinase (e.g., JAK2) with the inhibitor dilutions for 15 minutes at room temperature to allow the pyrazole core to equilibrate within the ATP-binding pocket.

  • Reaction : Initiate the kinase reaction by adding ultra-pure ATP (at the predetermined Km concentration) and the specific peptide substrate. Incubate for 60 minutes.

  • Detection : Add the ADP-Glo reagent to terminate the reaction and deplete any remaining unconsumed ATP. Following a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.

  • Analysis : Measure luminescence using a microplate reader. Plot the dose-response curve to calculate the biochemical IC50.

Phase 2: Cellular Target Engagement (Western Blotting) Rationale: To prove that the pyrazole inhibitor is membrane-permeable and effectively blocks the kinase in a complex physiological environment, we must measure the phosphorylation state of its direct downstream substrate 12.

  • Cell Treatment : Seed target cells (e.g., Ba/F3 cells expressing the target kinase) in 6-well plates. Treat with the pyrazole inhibitor at concentrations of 0.5x, 1x, and 5x the biochemical IC50, alongside a DMSO vehicle control, for 2 to 4 hours [[12]]().

  • Lysis : Place plates on ice, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the in vivo phosphorylation state.

  • Protein Separation : Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration (BCA assay), resolve equal amounts of protein via SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting : Probe the membrane with a primary antibody specific to the phosphorylated substrate (e.g., anti-p-STAT3 for JAK inhibitors) and a secondary HRP-conjugated antibody. Strip and reprobe for total protein (e.g., anti-STAT3) and a loading control (e.g., GAPDH).

  • Validation : A successful pyrazole inhibitor will show a dose-dependent decrease in the p-STAT3/total STAT3 ratio, validating that the biochemical efficacy translates to cellular target engagement.

Overcoming Resistance with Pyrazole Derivatives

A major challenge in kinase inhibitor therapy is acquired resistance via point mutations. For instance, the G2032R mutation in ROS1 creates severe steric hindrance that blocks the binding of Crizotinib's piperidine ring, rendering the drug ineffective 6. By rationally designing novel pyrazole and aminopyridine derivatives that lack bulky appendages in the solvent-exposed region, researchers can reduce this steric clash and restore nanomolar efficacy against resistant mutants 13. This iterative structural refinement underscores the versatility and enduring relevance of the pyrazole scaffold in modern drug development.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - Molecules / Semantic Scholar.1

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. 2

  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - NIH. 3

  • Ruxolitinib Tablets Prescribing Information - Novartis. 4

  • Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib - ACS Publications. 5

  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants - DigitalCommons@TMC. 6

  • RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PMC. 7

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) (Asciminib Focus) - PMC. 8

  • Molecular dynamics investigation on the Asciminib resistance mechanism of I502L and V468F mutations in BCR-ABL - ResearchGate. 9

  • Recent advances in Bcr-Abl tyrosine kinase inhibitors for overriding T315I mutation - Ovid. 10

  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays - Benchchem. 12

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) (Efflux Focus) - MDPI. 11

  • PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant mutants - OSTI.GOV. 13

Sources

comparing the synthetic efficiency of different routes to pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole-4-carbaldehydes are privileged scaffolds in medicinal chemistry and drug development. They serve as critical electrophilic intermediates for the synthesis of Schiff bases, coumarin hybrids, and complex annulated molecular architectures 12. The formyl group at the C4 position provides a versatile handle for Knoevenagel condensations, reductive aminations, and cross-coupling reactions.

While the Vilsmeier-Haack (VH) reaction remains the undisputed cornerstone for introducing this formyl group, the synthetic efficiency, yield, and operational complexity vary significantly depending on the chosen route and starting material 3. This guide provides an objective, data-driven comparison of the three primary synthetic routes to pyrazole-4-carbaldehydes, offering mechanistic causality and self-validating experimental protocols to ensure reproducibility in scale-up environments.

Comparative Analysis of Synthetic Routes

To optimize synthetic workflows, researchers must weigh the availability of precursors against the required reaction conditions. Table 1 summarizes the quantitative performance of the three primary routes.

Table 1: Quantitative Comparison of Pyrazole-4-Carbaldehyde Synthetic Routes

RouteStarting MaterialReagents (Equivalents)Temp (°C)Time (h)Typical YieldKey Advantage
A. One-Pot Cyclization-Formylation HydrazonesPOCl₃ (4 eq), DMF (6 eq)80–904–566–89%Streamlines synthesis; single step from acyclic precursors.
B. Direct Formylation Pre-formed PyrazolesPOCl₃ (4 eq), DMF (6 eq)80–1204–646–67%Ideal for late-stage formylation of complex pyrazole cores.
C. Simultaneous Chloroformylation PyrazolonesPOCl₃ (7 eq), DMF (3 eq)1003~75%Introduces both a formyl group and a versatile chloro leaving group.

Data aggregated from optimized Vilsmeier-Haack methodologies24.

Logical Workflows & Mechanistic Pathways

Understanding the logical flow and the electrophilic nature of the Vilsmeier-Haack reaction is critical for troubleshooting low-yielding reactions.

Synthetic_Routes Start1 Hydrazone Precursor Route1 One-Pot Cyclization & Formylation (POCl3/DMF, 80-90°C) Start1->Route1 Start2 Pre-formed Pyrazole Route2 Direct Formylation (POCl3/DMF, 120°C) Start2->Route2 Start3 Pyrazolone Substrate Route3 Simultaneous Chloroformylation (POCl3/DMF, 100°C) Start3->Route3 Prod1 Pyrazole-4-carbaldehyde (Yield: 66-89%) Route1->Prod1 Prod2 Pyrazole-4-carbaldehyde (Yield: 46-67%) Route2->Prod2 Prod3 5-Chloro-pyrazole-4-carbaldehyde (Yield: ~75%) Route3->Prod3

Comparison of the three primary synthetic routes to pyrazole-4-carbaldehydes.

VH_Mechanism DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl3 (0-5 °C) POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Substrate Pyrazole Core Substrate->Intermediate Product Pyrazole-4- carbaldehyde Intermediate->Product Aqueous Hydrolysis

Mechanistic workflow of the Vilsmeier-Haack formylation of pyrazoles.

Detailed Route Analysis & Experimental Protocols

Route A: One-Pot Cyclization-Formylation from Hydrazones

This convergent approach is highly desirable in drug development as it combines the cyclization of the hydrazone to form the pyrazole ring and the subsequent C4-formylation into a single synthetic operation, reducing waste and improving overall efficiency 3. The hydrazone acts as a 1,3-biselectrophilic intermediate under VH conditions 5.

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: In a flame-dried flask under nitrogen, cool anhydrous DMF (6.0 eq) to 0–5 °C. Add POCl₃ (4.0 eq) dropwise with vigorous stirring.

    • Causality: The nucleophilic attack of DMF on POCl₃ is highly exothermic. Maintaining the temperature below 5 °C is critical to prevent the thermal decomposition of the highly electrophilic chloroiminium ion before it can react with the substrate 3.

    • Validation: The mixture will visually transition to a viscous state or partially solidify, confirming the formation of the active salt.

  • Cyclization & Formylation: Dissolve the hydrazone precursor (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent. Gradually remove the ice bath and heat the reaction to 80–90 °C for 4–5 hours.

    • Causality: The initial ambient temperature allows the hydrazone to undergo cyclocondensation into the pyrazole ring. Subsequent heating provides the activation energy necessary for the electrophilic aromatic substitution at the sterically hindered but electron-rich C4 position 4.

    • Validation: Monitor via TLC/HPLC. The disappearance of the hydrazone peak and the emergence of a more polar product spot indicate successful conversion.

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice. Basify the solution to pH 7-8 using 10% aqueous KOH or NaHCO₃.

    • Causality: Pouring over ice safely quenches unreacted POCl₃. The alkaline environment drives the aqueous hydrolysis of the stable iminium intermediate, liberating the final pyrazole-4-carbaldehyde 1.

    • Validation: A solid precipitate will form upon neutralization, which can be filtered and recrystallized.

Route B: Direct Formylation of Pre-formed Pyrazoles

This route is ideal for late-stage functionalization when the pyrazole ring is synthesized via alternative methods (e.g., condensation of acetylacetone and hydrazine). However, direct formylation requires harsher conditions if the pyrazole is deactivated by electron-withdrawing groups 4.

Step-by-Step Methodology:

  • Reagent Preparation: Mix DMF (6.0 eq) and POCl₃ (4.0 eq) at 0 °C.

    • Causality: Using excess DMF (6 equivalents) ensures reaction homogeneity and effectively solvates the released hydrogen chloride during the substitution step 4.

    • Validation: Viscous chloroiminium salt formation.

  • Formylation: Add the pre-formed pyrazole (1.0 eq). Heat the reaction to 120 °C for 4-6 hours.

    • Causality: Higher temperatures (up to 120 °C) and excess reagents are required to overcome the activation energy barrier for deactivated pyrazoles (e.g., 5-chloro-1H-pyrazoles) 4.

    • Validation: LCMS will show the mass of the iminium intermediate [M+28] prior to workup.

  • Work-up: Quench with cold water/ice and neutralize to precipitate the product 6.

Route C: Simultaneous Chloroformylation of Pyrazolones

An elegant alternative synthetic route involves the direct formylation of 1H-pyrazol-5(4H)-ones under modified VH conditions. This provides simultaneous chloroformylation to yield 5-chloro-4-formylpyrazole derivatives, introducing both the formyl functionality and a versatile chloro leaving group (useful for Suzuki/Buchwald couplings) in a single step 4.

Step-by-Step Methodology:

  • Reagent Preparation: Mix DMF (3.0 eq) and POCl₃ (7.0 eq) at 0 °C.

    • Causality: A massive excess of POCl₃ (7 equivalents) is required because it acts a dual-role reagent: it serves as the chlorinating agent (converting the enol form of the pyrazolone to a chloride) and generates the formylating chloroiminium ion with DMF 4.

    • Validation: The reagent mixture will be highly fuming; proper ventilation is mandatory.

  • Reaction: Add the pyrazolone substrate (1.0 eq). Heat to 100 °C for 3 hours.

    • Causality: The 100 °C threshold ensures complete conversion of the tautomeric pyrazolone into the fully aromatic, highly electrophilic 5-chloro-pyrazole intermediate before formylation occurs.

    • Validation: The reaction mixture turns dark and homogenous.

  • Work-up: Quench meticulously with ice water to hydrolyze the intermediate and precipitate the 5-chloro-pyrazole-4-carbaldehyde 6.

Conclusion & Recommendations

For standard drug discovery libraries, Route A (One-Pot Cyclization-Formylation) is the most efficient, offering the highest yields (up to 89%) and the simplest operational workflow from readily available acyclic hydrazones. Route B should be reserved for complex, pre-existing pyrazole scaffolds where early-stage formylation is incompatible with other synthetic steps. Finally, Route C is highly recommended for researchers aiming to build cross-coupling libraries, as the simultaneous installation of a C5-chloro group provides an immediate handle for palladium-catalyzed diversification.

References

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to the Synthesis of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth spectroscopic analysis of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry.[1] We present a comparative study against its logical precursors, ethylhydrazine and diethyl ethoxymethylenemalonate (DEEM), and its non-fluorinated analogue, 1-Ethyl-1H-pyrazole-4-carbaldehyde. By elucidating the distinct spectral signatures at each synthetic stage—from starting materials to the final product—this guide offers researchers a robust analytical framework for reaction monitoring, characterization, and quality control. The discussion is grounded in fundamental principles of NMR, FT-IR, and Mass Spectrometry, providing causal explanations for the observed spectral transformations.

Introduction: The Rationale for Spectroscopic Vigilance

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to the prevalence of the fluorinated pyrazole scaffold in a wide range of biologically active molecules, including antibacterial, antifungal, and anti-inflammatory agents.[1][2] The introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable tool in drug design.[3]

The synthesis of such a targeted molecule requires precise control and unambiguous verification at each step. A failure to confirm the consumption of starting materials or the formation of the desired heterocyclic core can lead to complex downstream purification challenges and compromised final product integrity. This guide is designed to equip researchers with the spectroscopic knowledge to confidently navigate the synthesis, using spectral data as a self-validating system for process control.

Synthetic Pathway and Analytical Workflow

A common and efficient route to constructing the pyrazole ring involves the condensation of a hydrazine with a 1,3-dicarbonyl equivalent, followed by formylation. In our case, ethylhydrazine serves as the nitrogen source, and diethyl ethoxymethylenemalonate (DEEM) provides the three-carbon backbone. The subsequent cyclization, hydrolysis, decarboxylation, and formylation (often via a Vilsmeier-Haack type reaction) lead to the target aldehyde.[4] The analytical workflow is designed to intercept the reaction at key stages to confirm these transformations.

G cluster_0 Precursors cluster_1 Intermediate Stage cluster_2 Final Product Ethylhydrazine Ethylhydrazine Cyclization Cyclization & Hydrolysis/ Decarboxylation Ethylhydrazine->Cyclization:w + DEEM Diethyl ethoxymethylenemalonate DEEM->Cyclization:w + Product 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde Cyclization->Product Formylation & Fluorination (Conceptual Steps)

Figure 1: Conceptual synthetic workflow for the formation of the target pyrazole from its precursors.

Comparative ¹H NMR Spectroscopy

Proton NMR is the primary tool for tracking the transformation of the aliphatic precursors into the final aromatic heterocycle. The disappearance of precursor signals and the appearance of new, characteristic resonances provide definitive evidence of reaction progress.

  • 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde: The spectrum is clean and characteristic of the formed ring. The most downfield signal is the aldehyde proton singlet at approximately δ 9.73 ppm, a region typical for aldehydes conjugated to an aromatic system.[1] The pyrazole ring itself presents a single proton signal. The ethyl group attached to the nitrogen shows a distinct quartet around δ 3.98 ppm and a triplet around δ 1.22 ppm, both with a coupling constant (J) of 7.2 Hz.[1]

  • Ethylhydrazine: This precursor shows complex signals for N-H protons, which are often broad and can exchange with deuterium in the solvent. The key markers are the ethyl group signals, which are shifted upfield compared to the product due to the lack of the electron-withdrawing pyrazole ring.

  • Diethyl ethoxymethylenemalonate (DEEM): This molecule has a very distinct ¹H NMR spectrum. A key signal is the vinyl proton (=CH-) of the ethoxymethylidene group. It also features overlapping quartets and triplets for two distinct ethyl ester groups and one ethyl ether group. The complete disappearance of the vinyl proton signal is a critical indicator of its consumption.

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde (Non-fluorinated Analog): This spectrum is very similar to the fluorinated target but lacks the influence of fluorine. The chemical shifts of the pyrazole ring protons will be different, and the absence of fluorine-proton coupling confirms the structural difference.

CompoundAldehyde H (δ, ppm)Pyrazole Ring H (δ, ppm)N-CH₂ (δ, ppm)CH₃ (δ, ppm)Other Key Signals (δ, ppm)
1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde ~9.73 (s)[1]~7.8 (s)~3.98 (q)[1]~1.22 (t)[1]-
1-Ethyl-1H-pyrazole-4-carbaldehyde ~9.8 (s)~8.0 (s), ~8.1 (s)~4.1 (q)~1.4 (t)Two distinct pyrazole protons.
Ethylhydrazine --~2.7 (q)~1.1 (t)Broad NH/NH₂ signals.
Diethyl ethoxymethylenemalonate (DEEM) ----Vinyl H at ~8.5 ppm; Multiple O-CH₂ and CH₃ signals.[5]

Table 1: Comparative ¹H NMR data (approximate shifts in CDCl₃).

Comparative ¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule. The formation of the pyrazole ring and the influence of the highly electronegative fluorine atom cause dramatic changes in the chemical shifts.

  • 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde: The spectrum shows a carbonyl carbon for the aldehyde around δ 185 ppm. The most notable feature is the carbon directly bonded to fluorine (C5), which will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 250-300 Hz. The other pyrazole carbons (C3 and C4) will also show smaller C-F couplings (²JCF, ³JCF).

  • Ethylhydrazine: Shows only two signals in the aliphatic region for the ethyl group carbons.

  • Diethyl ethoxymethylenemalonate (DEEM): Features multiple signals, including two distinct ester carbonyl carbons, vinylic carbons, and the carbons of the three ethyl groups.

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde (Non-fluorinated Analog): The key difference is at the C5 position. Instead of a doublet with a large C-F coupling, it will show a singlet at a significantly different chemical shift, providing unequivocal proof of the absence of fluorine.

Comparative FT-IR Spectroscopy

Infrared spectroscopy is an excellent tool for monitoring the transformation of functional groups throughout the synthesis.

  • 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde: The spectrum is dominated by a strong C=O stretching vibration from the aldehyde group, typically found around 1702 cm⁻¹ due to conjugation with the pyrazole ring.[1] Two weaker C-H stretching bands for the aldehyde are also expected around 2820 and 2720 cm⁻¹.[1] Crucially, a medium to strong absorption band for the C-F stretch will appear in the 1150-1250 cm⁻¹ region.[1][6]

  • Ethylhydrazine: The most prominent features are the N-H stretching vibrations, which appear as broad bands in the 3200-3400 cm⁻¹ region. The disappearance of these bands indicates the successful incorporation of the hydrazine into the pyrazole ring.

  • Diethyl ethoxymethylenemalonate (DEEM): This precursor is characterized by a very strong C=O stretching band for the ester groups around 1720-1740 cm⁻¹ and a C=C stretching band around 1640 cm⁻¹.

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde (Non-fluorinated Analog): Its IR spectrum will be very similar to the target compound, showing the characteristic aldehyde C=O and C-H stretches. However, it will be completely devoid of the C-F stretching band, making IR a simple and rapid method to distinguish between the fluorinated and non-fluorinated products.

CompoundKey IR Frequencies (cm⁻¹)
1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde ~1702 (C=O, aldehyde) [1], ~1150 (C-F) [1], ~2820, ~2720 (C-H, aldehyde)[1]
1-Ethyl-1H-pyrazole-4-carbaldehyde ~1680-1700 (C=O, aldehyde), ~2820, ~2720 (C-H, aldehyde). Absence of C-F stretch.
Ethylhydrazine ~3200-3400 (N-H stretch, broad)
Diethyl ethoxymethylenemalonate (DEEM) ~1720-1740 (C=O, ester, strong) , ~1640 (C=C stretch)

Table 2: Key FT-IR vibrational frequencies.

Comparative Mass Spectrometry

Mass spectrometry confirms the molecular weight of the product and provides structural information through fragmentation patterns.

  • 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde: The molecular formula is C₆H₇FN₂O, with a molecular weight of 142.13 g/mol .[1] The electron ionization (EI) mass spectrum will show a molecular ion peak ([M]⁺) at m/z = 142. Key fragmentation pathways would include the loss of the aldehyde group (-CHO) or the ethyl group (-C₂H₅).

  • Ethylhydrazine (C₂H₈N₂): Molecular weight of 60.10 g/mol . The mass spectrum will show a molecular ion at m/z = 60.

  • Diethyl ethoxymethylenemalonate (C₁₀H₁₆O₅): Molecular weight of 216.23 g/mol .[5] Its fragmentation is complex but is characterized by losses of ethoxy (-OC₂H₅) and other ester-related fragments.[7][8]

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde (C₆H₈N₂O): Molecular weight of 124.14 g/mol .[9] The mass spectrum will show a molecular ion at m/z = 124, a clear difference of 18 mass units from its fluorinated counterpart, corresponding to the mass difference between a fluorine and a hydrogen atom.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Adherence to these standard procedures ensures data reliability and reproducibility.

7.1 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program. Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

7.2 FT-IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add at least 16 scans for a good signal-to-noise ratio.

  • Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

7.3 Mass Spectrometry (EI)

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via direct infusion or through a GC inlet.

  • Ionization: Use standard electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

  • Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions.

G Sample Synthetic Sample (Crude or Purified) NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR FT-IR Analysis (ATR) Sample->IR MS MS Analysis (EI/ESI) Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Conclusion Structure Confirmed/ Reaction Monitored Data->Conclusion

Figure 2: General workflow for comprehensive spectroscopic analysis.

Conclusion

The successful synthesis of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is unequivocally confirmed by a unique confluence of spectroscopic data. The ¹H NMR shows the appearance of the characteristic aldehyde and aromatic protons, while the ¹³C NMR confirms the fluorinated carbon environment through a large ¹JCF coupling. FT-IR spectroscopy validates the formation of the aldehyde functional group and the incorporation of fluorine, while simultaneously showing the disappearance of precursor N-H and ester C=O stretches. Finally, mass spectrometry confirms that the product has the correct molecular weight of 142 g/mol . By comparing these spectra against the precursors and the non-fluorinated analog, researchers can create a robust, self-validating analytical system to ensure the identity, purity, and successful synthesis of this valuable chemical intermediate.

References

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Available at: [Link]

  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available at: [Link]

  • ACS Publications. (2020, December 31). Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra for the synthesized test compounds. Available at: [Link]

  • PubChemLite. (n.d.). 1-ethyl-5-fluoro-1h-pyrazole-4-carbaldehyde. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available at: [Link]

  • PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). Diethyl (ethoxymethylene)malonate. Available at: [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). diethyl methylenemalonate. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Available at: [Link]

  • RSC Publishing. (2022, December 20). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Available at: [Link]

  • PubMed. (2001, September 15). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available at: [Link]

  • Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available at: [Link]

  • PMC. (2015, April 3). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Available at: [Link]

  • MDPI. (2022, December 2). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO 2 -Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Available at: [Link]

  • PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available at: [Link]

  • ACS Omega. (2020, July 21). An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. Available at: [Link]

  • IOSR Journal. (2013, November 15). Simulation of IR Spectra of Some Organic Compounds-A Review. Available at: [Link]

  • NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Available at: [Link]

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available at: [Link]

  • ScienceDirect. (2024, December 20). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Available at: [Link]

  • CompTox Chemicals Dashboard. (n.d.). Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • DTIC. (n.d.). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. Available at: [Link]

  • LookChem. (n.d.). Cas 87-13-8,Diethyl ethoxymethylenemalonate. Available at: [Link]

  • Oakwood Chemical. (n.d.). 1-Ethyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

Sources

A Comparative Guide to Assessing the Drug-Likeness of Compounds Synthesized from 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its remarkable versatility and synthetic accessibility have led to its incorporation into a wide array of clinically successful drugs, spanning therapeutic areas such as oncology, inflammation, and infectious diseases.[5][6][7][8] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][5][6][9] The structural features of the pyrazole ring allow for facile modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug design.[1] This guide will provide a comprehensive framework for assessing the drug-likeness of novel compounds synthesized from the versatile starting material, 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.

Part 1: In Silico Assessment of the Starting Material and a Virtual Compound Library

A crucial first step in drug discovery is the early evaluation of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[10] In silico tools provide a rapid and cost-effective means to predict these properties and assess "drug-likeness," guiding the synthesis of compounds with a higher probability of success.[11][12][13]

Foundational Principles: Lipinski's Rule of Five and Veber's Rule

Lipinski's Rule of Five (Ro5) , formulated by Christopher A. Lipinski, is a cornerstone of drug-likeness assessment for orally administered drugs.[14][15] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[14][15][16]:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Veber's Rule complements Lipinski's by emphasizing the importance of molecular flexibility for oral bioavailability. It suggests that compounds with the following characteristics are more likely to have good oral bioavailability[17][18][19]:

  • Polar Surface Area (PSA) ≤ 140 Ų

  • Number of Rotatable Bonds (nRotb) ≤ 10

In Silico Profiling of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

To establish a baseline, we first analyze the drug-likeness of our starting material using computational tools such as SwissADME or ADMETlab 2.0.[20][21]

Table 1: Calculated Physicochemical Properties of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

PropertyValueLipinski's/Veber's Rule Compliance
Molecular Weight ( g/mol )156.14Yes (≤ 500)
LogP (octanol/water)1.25Yes (≤ 5)
Hydrogen Bond Donors0Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)
Polar Surface Area (Ų)41.57Yes (≤ 140)
Rotatable Bonds2Yes (≤ 10)

The starting material exhibits excellent compliance with both Lipinski's and Veber's rules, making it an ideal scaffold for the synthesis of a drug-like compound library.

Virtual Library Design and Comparative In Silico Analysis

To explore the chemical space around the pyrazole core, a virtual library of derivatives can be generated by proposing various synthetic modifications to the carbaldehyde group. Common and synthetically feasible reactions include reductive amination, Wittig reactions, and Knoevenagel condensations. The following table compares the predicted drug-likeness parameters of the starting material with three representative virtual derivatives.

Table 2: Comparative In Silico Drug-Likeness Assessment

CompoundStructureMWLogPHBDHBAPSA (Ų)nRotbLipinski ViolationsVeber Compliance
Starting Material 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde156.141.250341.5720Yes
Derivative A (Amine) (1-Ethyl-5-fluoro-1H-pyrazol-4-yl)-N-methylmethanamine171.201.101328.2930Yes
Derivative B (Alkene) 1-Ethyl-5-fluoro-4-(prop-1-en-2-yl)-1H-pyrazole168.192.450215.6020Yes
Derivative C (Acid) (E)-3-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)acrylic acid198.171.351463.6030Yes

This in silico screening allows for the prioritization of synthetic efforts towards compounds with the most promising drug-like profiles.[13][22][23]

Part 2: Synthetic Strategy and Experimental Validation

The aldehyde functional group of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde serves as a versatile handle for a variety of chemical transformations, enabling the creation of a diverse library of derivatives.[24][25][26]

General Synthetic Workflow

The following diagram illustrates a general workflow for synthesizing a focused library of pyrazole derivatives and subsequently assessing their drug-likeness.

G cluster_synthesis Synthesis cluster_assessment Drug-Likeness Assessment start 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde reaction Reductive Amination / Wittig Reaction / etc. start->reaction library Diverse Pyrazole Library reaction->library insilico In Silico ADMET Prediction library->insilico logp LogP Determination (Shake-flask/HPLC) library->logp solubility Kinetic Solubility Assay library->solubility results Comparative Data Analysis insilico->results logp->results solubility->results

Caption: Synthetic and assessment workflow for pyrazole derivatives.

Experimental Protocols for Key Drug-Likeness Parameters

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is a key component of Lipinski's Rule of Five.[15][27] The shake-flask method is the gold standard for its determination.[28][29]

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each with the other.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

For higher throughput, HPLC-based methods can also be employed to estimate LogP.[30][31][32]

Poor aqueous solubility can be a major hurdle in drug development, leading to low bioavailability and formulation challenges.[33][34][35] Kinetic solubility provides an early indication of a compound's solubility behavior.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: Add a small, fixed volume of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Precipitation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Detection of Precipitation: Measure the amount of precipitated material using a nephelometer, which detects light scattering caused by insoluble particles.[36][37] Alternatively, the plate can be filtered, and the concentration of the remaining soluble compound in the filtrate can be determined by UV-Vis spectrophotometry.[36]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering or a decrease in the concentration of the filtrate is observed.

Part 3: Comparative Analysis and Decision Making

The data obtained from both in silico predictions and experimental assays should be compiled and analyzed to guide the selection of the most promising compounds for further development.

Data Summary and Comparison

Table 3: Integrated Drug-Likeness Profile of Synthesized Compounds

Compound IDMW ( g/mol )Experimental LogPKinetic Solubility (µM)HBDHBAPSA (Ų)nRotbLead Candidate?
Starting Material 156.141.22>2000341.572N/A
PYZ-001 245.282.851501453.824Yes
PYZ-002 312.354.10452578.456Yes
PYZ-003 450.515.60<103795.218No (LogP violation)
PYZ-004 288.333.501201565.905Yes
Decision-Making Framework

The selection of lead candidates should be based on a holistic assessment of their drug-like properties. The following flowchart illustrates a typical decision-making process.

G start Synthesized Compound Library lipinski Lipinski's Rule of Five Compliant? start->lipinski veber Veber's Rule Compliant? lipinski->veber Yes discard Discard or Redesign lipinski->discard No solubility Acceptable Kinetic Solubility? veber->solubility Yes veber->discard No lead Lead Candidate solubility->lead Yes solubility->discard No

Caption: Decision-making flowchart for lead candidate selection.

Conclusion

The systematic assessment of drug-likeness is an indispensable component of modern drug discovery. By combining the predictive power of in silico tools with robust experimental validation, researchers can efficiently navigate the vast chemical space and prioritize compounds with a higher likelihood of clinical success. The 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde scaffold represents a promising starting point for the generation of novel, drug-like molecules. The methodologies and comparative frameworks presented in this guide offer a comprehensive approach to identifying and advancing the most promising candidates from a synthesized library.

References

  • Sygnature Discovery. ADMET Prediction Software. [Link]

  • Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

  • Simulations Plus. (2026, January 29). ADMET Predictor®. [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • ADMETlab 2.0. [Link]

  • Pantaleão, S. Q., et al. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 105. [Link]

  • Kharl, J., et al. (2025, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Hossain, M. J., et al. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences, 23(24), 15729. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • ResearchGate. Drug-likeness parameters, according to Lipinski and Veber rules. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • ResearchGate. The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]

  • Gorgani, L., et al. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5406. [Link]

  • Talaviya, R., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 269, 00013. [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Oxford Academic. (2024, April 4). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. [Link]

  • Pharmaron. 'Tier Zero' Screening in Drug Discovery: Evaluation of ADMET Predictor® for Improved Design & Prioritisation. [Link]

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

  • PubMed. (2001, September 15). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (2024, April 1). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. [Link]

  • ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants. [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Optibrium. Considering the Impact of 'Drug-like' Properties on the Chance of Success. [Link]

  • Sharma, S., & Bhatia, V. (2021, February 1). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Mini Reviews in Medicinal Chemistry, 21(2), 204-216. [Link]

  • ResearchGate. (2026, February 11). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • Wilson, H. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Drug Discovery and Development. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Scribd. Veber Rules for Oral Bioavailability. [Link]

  • Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles. [Link]

  • U.S. Environmental Protection Agency. (1977). Rapid Method for Estimating Log P for Organic Chemicals. [Link]

  • eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. [Link]

  • ScholarWorks. Analysis of the Physicochemical Properties of a CPP Compound Collection. [Link]

  • BMG LABTECH. Kinetic solubility automated screen. [Link]

  • Preprints.org. (2024, November 11). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • MDPI. (2023, April 18). Molecular Filters in Medicinal Chemistry. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Asian Journal of Research in Chemistry. (2012, June 2). A New Simple Method for Determination of Partition Coefficient by Normal Phase Thin Layer Chromatography (TLC). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS: 1429418-45-0). As drug development professionals, our responsibility extends beyond synthesis and discovery to include the entire lifecycle of a chemical, ensuring minimal risk to personnel and the environment. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a deep and actionable understanding of the disposal process.

Section 1: Hazard Analysis and Chemical Profile

Understanding the chemical's inherent properties is the foundation of its safe management. 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is a substituted pyrazole, a class of compounds widely used as building blocks in medicinal chemistry due to their diverse biological activities.[1] The presence of a fluorine atom, however, introduces specific disposal considerations due to the strength and persistence of the carbon-fluorine (C-F) bond.

Table 1: Chemical and Hazard Profile

PropertyValueSource
IUPAC Name 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde[1]
CAS Number 1429418-45-0[1]
Molecular Formula C₆H₇FN₂O[1]
Molecular Weight 142.13 g/mol [1]
Known/Inferred Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)[2][3]
Environmental Profile Contains a C-F bond, suggesting potential environmental persistence similar to other organofluorine compounds.[4][5]N/A

Note: Specific hazard data for this exact compound is limited. The listed GHS hazard statements are inferred from safety data sheets of structurally similar fluorinated and non-fluorinated pyrazole carbaldehydes. Always consult the specific Safety Data Sheet (SDS) provided by your supplier.

The primary challenge in the disposal of this compound lies in its organofluorine nature. The C-F bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and chemical stability. This stability means the compound is not readily biodegradable and can persist in the environment, leading to its classification as a "forever chemical" in a broader sense.[4][5] Therefore, disposal methods must be robust enough to ensure complete molecular destruction.

Section 2: Pre-Disposal Operations: Segregation and PPE

Proper disposal begins in the laboratory, long before the waste container is full. Meticulous segregation and appropriate personal protection are non-negotiable.

Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

EquipmentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against splashes that can cause serious eye irritation.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can lead to irritation.[6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[6][7]
Waste Segregation and Containerization

Cross-contamination of waste streams can lead to dangerous reactions and complicates the final disposal process. This compound must be treated as halogenated organic waste .

  • Designate a Specific Waste Container: Use a clearly labeled, sealable polyethylene or glass container.[8]

  • Labeling: Before adding any waste, label the container with "HAZARDOUS WASTE," the full chemical name "1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde," and the appropriate hazard pictograms (e.g., irritant).[8]

  • Strict Segregation:

    • DO NOT mix with non-halogenated organic waste.

    • DO NOT mix with aqueous waste, acids, or bases unless part of a defined reaction quench and workup procedure.[8]

    • DO NOT dispose of down the drain. This is environmentally irresponsible and violates most institutional and municipal regulations.[3]

  • Fill Level: Never fill a waste container beyond 90% capacity to allow for vapor expansion and prevent spills.[8]

Section 3: Disposal Workflow and Step-by-Step Protocol

The following protocol outlines the process from generating waste to preparing it for collection by a licensed environmental services provider.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Characterization & Segregation cluster_2 Containerization cluster_3 Final Preparation & Storage Waste Waste Generated (e.g., reaction mixture, contaminated item) Char Is waste primarily 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde or a solution thereof? Waste->Char SolidWaste Solid Waste (Contaminated wipes, gloves, silica) Char->SolidWaste No (Contaminated Solid) LiquidWaste Bulk Liquid Waste (Neat compound, reaction mixtures) Char->LiquidWaste Yes ContainerSolid Place in double-bagged, sealed hazardous solid waste container. SolidWaste->ContainerSolid ContainerLiquid Transfer to designated 'Halogenated Organic Waste' container. (Do not exceed 90% capacity) LiquidWaste->ContainerLiquid Label Ensure container is properly labeled: - Chemical Name - Hazard Pictograms - Accumulation Start Date ContainerSolid->Label ContainerLiquid->Label Store Store in a designated, secondary containment area away from incompatible materials. Label->Store Pickup Arrange for pickup by a licensed hazardous waste disposal company. Store->Pickup

Caption: Disposal workflow for 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.

Protocol for Bulk Liquid Waste

This applies to unused reagent, reaction mixtures, and solvent rinses from container cleaning.

  • Ensure PPE is worn as specified in Section 2.1.

  • Work within a chemical fume hood.

  • Carefully transfer the liquid waste into the designated "Halogenated Organic Waste" container using a funnel to prevent spillage.[8]

  • Securely close the container immediately after the transfer.

  • Log the added volume on a waste manifest if required by your institution.

  • Store the container in a designated satellite accumulation area with secondary containment.

Protocol for Contaminated Solid Waste

This applies to contaminated gloves, weighing paper, pipette tips, silica gel, and cleaning materials.

  • Minimize Contamination: Use only the necessary amount of disposable materials to avoid generating excess waste.

  • Collect at Point of Use: Place all contaminated solid items into a dedicated, labeled hazardous waste bag or container immediately after use.

  • Seal for Disposal: Once full, seal the bag or container and place it in the appropriate drum for solid chemical waste pickup.

  • Spill Cleanup: Materials used to clean up spills of the compound must also be treated as hazardous waste and disposed of accordingly.[9]

Decontamination of Glassware
  • Initial Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethyl acetate). This initial rinsate is highly contaminated and must be disposed of as halogenated organic liquid waste.

  • Secondary Wash: Wash the glassware with soap and water as usual.

  • Final Rinse: Perform a final rinse with distilled water, followed by a solvent rinse if the glassware needs to be anhydrous for future use.

Section 4: Final Disposal and Environmental Considerations

The ultimate disposal of this chemical waste must be handled by a licensed and certified hazardous waste management company.[6] The chemical nature of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde dictates the required disposal technology.

  • High-Temperature Incineration: This is the preferred and most effective method for destroying fluorinated organic compounds.[5] Temperatures in hazardous waste incinerators (typically >1000 °C) are sufficient to break the stable C-F bond, mineralizing the fluorine into inorganic fluoride which can then be scrubbed from the exhaust gas. This method ensures permanent elimination from the environment.[5]

  • Hazardous Waste Landfill: While an option for some chemical wastes, landfilling is not ideal for persistent organic pollutants. It contains the threat rather than eliminating it, with a risk of future environmental release.[5]

  • Deep Well Injection: This method involves injecting waste deep underground into geologically stable formations.[5] It is another containment strategy rather than a destruction one.

Given the persistence of the C-F bond, high-temperature incineration is the only recommended final disposal method to ensure complete destruction and environmental protection. When contracting a disposal service, verify that this will be the method used for your halogenated waste stream.

By adhering to this comprehensive guide, researchers can ensure that the lifecycle of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is managed with the highest standards of safety, compliance, and environmental stewardship.

References

  • Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]

  • Title: Method for purifying pyrazoles Source: Google Patents URL
  • Title: Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency Source: PMC (PubMed Central) URL: [Link]

  • Title: A new method to recycle fluoride from long-lived PFAS chemicals Source: University of Oxford, Department of Chemistry URL: [Link]

  • Title: Guidelines for Disposing of PFAs Source: MCF Environmental Services URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

Sources

Personal protective equipment for handling 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as an applied mechanistic science. 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS: 1429418-45-0) is a highly valued intermediate in drug discovery, particularly for synthesizing kinase inhibitors and agrochemicals . However, the exact structural features that make it synthetically powerful—its lipophilic fluorinated core and electrophilic carbaldehyde moiety—also dictate its specific hazard profile . This guide provides a self-validating operational framework for handling this compound safely.

Mechanistic Hazard Analysis

Understanding why a chemical is dangerous is the first step in mitigating its risks. The hazards of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde are classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

  • Electrophilic Reactivity: The carbaldehyde group is a potent electrophile. Upon contact with biological tissues, it rapidly undergoes Schiff-base formation with the primary amines of lysine residues in skin and ocular proteins [[2]]([Link]). This covalent modification is the direct chemical driver of its H315 and H319 irritation hazards.

  • Enhanced Lipophilicity: The incorporation of the fluorine atom onto the pyrazole ring significantly increases the molecule's lipophilicity and metabolic stability [[3]]([Link]). This allows the compound to permeate the stratum corneum and cellular lipid bilayers much faster than non-fluorinated analogs, exacerbating systemic toxicity upon ingestion (H302) and respiratory irritation (H335) if inhaled[4].

ToxicityMechanism cluster_features Structural Features Chem 1-Ethyl-5-fluoro-1H-pyrazole- 4-carbaldehyde Fluorine Fluorinated Pyrazole Core Chem->Fluorine Aldehyde Carbaldehyde Moiety Chem->Aldehyde Lipo Increased Lipophilicity & Membrane Permeation Fluorine->Lipo Electro Electrophilic Reactivity with Biological Nucleophiles Aldehyde->Electro Tox1 Systemic Toxicity (H302) Lipo->Tox1 Tox2 Tissue Irritation (H315, H319, H335) Lipo->Tox2 Exacerbates Electro->Tox2

Fig 1. Mechanistic pathway linking structural features to GHS hazard classifications.

Quantitative Data & PPE Matrix

To translate these mechanistic risks into operational safety, we must implement targeted engineering controls and Personal Protective Equipment (PPE).

Safety CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (min 0.11 mm thickness)Nitrile provides a robust barrier against lipophilic organic aldehydes. Double-gloving creates a self-validating fail-safe: if the outer glove is breached, the inner glove protects the skin while the user safely aborts the task .
Eye Protection Tight-fitting chemical goggles (EN 166 compliant)Standard safety glasses are insufficient. Goggles prevent volatile aldehyde vapors from bypassing shields and reacting with ocular proteins (H319) [[5]]().
Body Protection Fluid-resistant, flame-retardant lab coatPrevents dermal contact. The fluid-resistant coating stops lipophilic compounds from wicking through the fabric to the skin .
Ventilation Chemical Fume Hood (Face velocity: 80-120 fpm)Mitigates the H335 hazard. Continuous negative pressure captures volatile emissions before they enter the user's breathing zone[4].

Self-Validating Operational Methodologies

Every protocol in the laboratory must be designed as a self-validating system—meaning the procedure inherently verifies its own safety and efficacy as it is being executed.

Protocol A: Safe Weighing and Transfer Workflow
  • System Validation (The "Kimwipe Test"): Before opening the reagent, tape a small strip of a Kimwipe to the bottom of the fume hood sash. Validation: If the strip is pulled steadily inward, negative pressure is confirmed. If it flutters erratically or hangs still, the hood has failed, and the operation must be aborted immediately.

  • Static Mitigation: Discharge the weighing vessel using an anti-static zero-stat gun. Causality: Fluorinated organics often accumulate static charge, causing particles to repel and aerosolize upon transfer, drastically increasing inhalation risk.

  • Enclosed Transfer: Tare a sealable vial inside the fume hood. Open the reagent bottle, transfer the required mass using a clean, non-sparking spatula, and immediately cap both the reagent bottle and the transfer vial.

  • Decontamination: Wipe the exterior of the sealed transfer vial with an ethanol-dampened wipe before removing it from the hood. Validation: Visually inspect the wipe; any discoloration indicates external contamination, requiring a secondary wipe-down.

HandlingWorkflow Start Pre-Operation: Validate Fume Hood Flow PPE Don PPE: Nitrile Gloves, Goggles, Coat Start->PPE Transfer Transfer Chemical Using Anti-Static Spatula PPE->Transfer Weigh Weigh in Enclosed Balance or Draft Shield Transfer->Weigh Seal Seal Container & Decontaminate Exterior Weigh->Seal

Fig 2. Step-by-step operational workflow for safe handling and weighing procedures.

Protocol B: Emergency Spill Response and Disposal
  • Evacuation & Assessment: Alert colleagues and evacuate the immediate 5-meter radius. Assess if the spill is contained within the fume hood.

  • Containment: Cover the spill area with an inert, high-surface-area absorbent (e.g., diatomaceous earth or dry sand) . Causality: Inert absorbents physically trap the lipophilic compound without initiating an exothermic chemical reaction, which could occur if basic neutralizers were applied to the reactive carbaldehyde.

  • Collection: Using a non-sparking scoop, transfer the absorbed material into a compatible high-density polyethylene (HDPE) hazardous waste container[4].

  • Chemical Decontamination: Wash the spill surface with a mild detergent solution, followed by an ethanol wipe. Causality: The detergent disrupts lipophilic interactions, while the ethanol solubilizes any residual unreacted aldehyde, ensuring complete removal. Validation: Before sealing the waste container, verify its exterior is free of residue by wiping it with a clean Kimwipe; any discoloration requires immediate secondary decontamination.

References[1] Sigma-Aldrich. "1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde Safety Data Sheet." sigmaaldrich.com. https://www.sigmaaldrich.com/[6] BLD Pharm. "1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS: 1429418-45-0)." bldpharm.com. https://www.bldpharm.com/[7] Fayed, E. A., et al. "Novel fluorinated pyrazole-based heterocycles scaffold: cytotoxicity, in silico studies and molecular modelling." Medicinal Chemistry Research 32.2 (2023).https://www.researchgate.net/publication/366782245_Novel_fluorinated_pyrazole-based_heterocycles_scaffold[8] Fisher Scientific. "SAFETY DATA SHEET: Laboratory Chemicals." fishersci.es. https://www.fishersci.es/[4] Sigma-Aldrich / Geneseo. "SAFETY DATA SHEET." geneseo.edu. https://www.geneseo.edu/[5] Merck Millipore. "SAFETY DATA SHEET: Chemical for synthesis." merckmillipore.com. https://www.merckmillipore.com/[9] Carl Roth. "Safety Data Sheet: General Laboratory Reagents." carlroth.com. https://www.carlroth.com/[3] "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." eGrove. olemiss.edu.https://egrove.olemiss.edu/[2] "Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents." Taylor & Francis. tandfonline.com.https://www.tandfonline.com/[10] Filyak, Y., et al. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews (2020).https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00715

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.